2,6,7-Trichloroquinoxaline
Description
The exact mass of the compound 2,6,7-Trichloroquinoxaline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,6,7-Trichloroquinoxaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6,7-Trichloroquinoxaline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
2,6,7-trichloroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3N2/c9-4-1-6-7(2-5(4)10)13-8(11)3-12-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHZLRADDUHIIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=C(C=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90434557 | |
| Record name | 2,6,7-trichloroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41213-31-4 | |
| Record name | 2,6,7-trichloroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6,7-trichloroquinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
An In-Depth Technical Guide to 2,6,7-Trichloroquinoxaline (CAS 41213-31-4): A Predictive Approach for Researchers
Disclaimer: Direct experimental data for 2,6,7-trichloroquinoxaline (CAS 41213-31-4) is limited in publicly available scientific literature. This guide has been constructed by a Senior Application Scientist to provide a comprehensive technical overview based on established principles of quinoxaline chemistry and data from closely related structural analogs, primarily 2,6-dichloroquinoxaline. The experimental protocols and reactivity profiles described herein are predictive and should be treated as a starting point for research and development, requiring validation.
Introduction: The Quinoxaline Scaffold and the Potential of 2,6,7-Trichloroquinoxaline
The quinoxaline core, a fused heterocycle of benzene and pyrazine, is a privileged scaffold in medicinal chemistry and materials science.[1] Quinoxaline derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[2][3] The introduction of halogen substituents, particularly chlorine, onto the quinoxaline ring system provides a powerful tool for modulating the electronic properties, reactivity, and biological activity of the molecule. The chlorine atoms serve as versatile synthetic handles for further functionalization, enabling the exploration of a vast chemical space.[4]
2,6,7-Trichloroquinoxaline, with its three chlorine atoms distributed across both the pyrazine and benzene rings, presents an intriguing, albeit underexplored, platform for the development of novel compounds. The differential reactivity of the chlorine atoms is expected to allow for selective, stepwise functionalization, making it a potentially valuable building block for creating complex molecular architectures. This guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the core properties, predicted synthesis, reactivity, and potential applications of this compound.
Core Physicochemical and Spectroscopic Properties
While extensive experimental data is not available, the fundamental properties of 2,6,7-trichloroquinoxaline can be predicted or are available from chemical suppliers.
| Property | Value | Source |
| CAS Number | 41213-31-4 | Synblock |
| Molecular Formula | C₈H₃Cl₃N₂ | Synblock |
| Molecular Weight | 233.48 g/mol | Synblock |
| Predicted Boiling Point | 315.7 ± 37.0 °C at 760 mmHg | Synblock |
| Predicted Appearance | Off-white to yellow solid | Inferred from analogs |
Spectroscopic Characterization (Predicted):
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing two singlets in the aromatic region, corresponding to the protons at the 5- and 8-positions. The exact chemical shifts would require experimental determination or computational prediction.
-
¹³C NMR: The carbon NMR spectrum should display eight distinct signals, corresponding to the eight carbon atoms in the molecule. The carbons attached to chlorine atoms will exhibit chemical shifts influenced by the electronegativity of the halogen.[5][6]
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing three chlorine atoms, with prominent M, M+2, M+4, and M+6 peaks.
-
Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic absorptions for C-Cl stretching in the fingerprint region, along with aromatic C-H and C=N stretching frequencies.[7]
Synthesis of 2,6,7-Trichloroquinoxaline: A Proposed Experimental Protocol
Proposed Synthetic Pathway
The proposed synthesis starts from 4,5-dichloro-1,2-phenylenediamine and proceeds through a condensation reaction to form the quinoxaline core, followed by chlorination.
Caption: Proposed synthesis of 2,6,7-Trichloroquinoxaline.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Synthesis of 6,7-Dichloroquinoxalin-2(1H)-one
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4,5-dichloro-1,2-phenylenediamine (1 equivalent) in a suitable solvent such as a mixture of ethanol and water.
-
Add an aqueous solution of glyoxal (1.1 equivalents) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.
-
Dry the crude 6,7-dichloroquinoxalin-2(1H)-one under vacuum. Further purification can be achieved by recrystallization.
Step 2: Chlorination to 2,6,7-Trichloroquinoxaline
-
Caution: This step should be performed in a well-ventilated fume hood as it involves a corrosive reagent and generates HCl gas.
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, place the crude 6,7-dichloroquinoxalin-2(1H)-one from the previous step.
-
Carefully add an excess of phosphorus oxychloride (POCl₃) (3-5 equivalents).
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.[8]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic reaction.
-
The solid product will precipitate out of the aqueous solution.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Purify the crude 2,6,7-trichloroquinoxaline by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain the final product.
Reactivity and Synthetic Utility
The reactivity of the chlorine atoms in 2,6,7-trichloroquinoxaline is dictated by their position on the quinoxaline ring. This differential reactivity is key to its utility as a synthetic intermediate.
-
Position 2 (Pyrazine Ring): The chlorine atom at the 2-position is the most reactive towards nucleophilic aromatic substitution (SₙAr).[4] The electron-withdrawing nature of the pyrazine nitrogens makes this position highly electrophilic. This allows for the selective introduction of a wide range of nucleophiles, such as amines, alcohols, and thiols, often without the need for a metal catalyst.
-
Positions 6 and 7 (Benzene Ring): The chlorine atoms at the 6- and 7-positions are significantly less reactive towards SₙAr. Their substitution typically requires harsh reaction conditions. However, these positions are amenable to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Buchwald-Hartwig, Sonogashira, and Heck reactions.[4] This enables the formation of new carbon-carbon and carbon-heteroatom bonds.
This differential reactivity allows for a stepwise functionalization strategy, where the 2-position can be selectively modified first, followed by cross-coupling reactions at the 6- and 7-positions.
Caption: Predicted differential reactivity of chlorine atoms.
Potential Applications in Drug Discovery and Materials Science
While there are no specific reports on the applications of 2,6,7-trichloroquinoxaline, its structural features suggest potential utility in several areas, drawing parallels from its analogs.
-
Oncology: The quinoxaline scaffold is present in several anticancer agents. The three chlorine atoms on 2,6,7-trichloroquinoxaline provide multiple points for derivatization to optimize interactions with biological targets such as protein kinases.[9]
-
Infectious Diseases: Chloro-substituted quinoxalines and quinolines have been investigated for their antimalarial, antibacterial, and antiviral activities.[9][10] 2,6,7-Trichloroquinoxaline could serve as a starting point for the synthesis of novel anti-infective agents.
-
Materials Science: The rigid, planar structure of the quinoxaline ring system is a desirable feature for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic semiconductors. The chlorine substituents can be used to tune the electronic properties and solid-state packing of these materials.[11]
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for 2,6,7-trichloroquinoxaline is not available. However, based on the hazard information for 2,6-dichloroquinoxaline, the following precautions should be taken:[12][13]
-
Hazard Statements (Predicted): Harmful if swallowed. Causes skin irritation. Causes serious eye damage. May cause respiratory irritation.
-
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice.
-
If swallowed, seek immediate medical attention.
-
Conclusion
2,6,7-Trichloroquinoxaline is a chemical entity with significant, yet largely untapped, potential. Its three chlorine atoms, with their predicted differential reactivity, make it a versatile building block for the synthesis of a wide array of novel compounds. While a lack of direct experimental data necessitates a predictive approach, the well-established chemistry of related quinoxalines provides a solid foundation for researchers to begin exploring its synthetic utility and potential applications in drug discovery and materials science. As with any new compound, thorough experimental validation of its synthesis, reactivity, and biological properties is essential. This guide serves as a starting point to stimulate and facilitate such research endeavors.
References
-
[Table of Characteristic IR Absorptions]([Link] of Characteristic IR Absorptions_tcm18-183560.pdf)
Sources
- 1. 2,6-Dichloroquinoxaline | C8H4Cl2N2 | CID 87748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 18671-97-1: 2,6-Dichloroquinoxaline | CymitQuimica [cymitquimica.com]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemconnections.org [chemconnections.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cas 18671-97-1,2,6-Dichloroquinoxaline | lookchem [lookchem.com]
- 10. Recent advances in the synthesis and reactivity of quinoxaline - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. nbinno.com [nbinno.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. capotchem.cn [capotchem.cn]
An In-depth Technical Guide to the Physicochemical Properties of 2,6,7-Trichloroquinoxaline
Foreword: Navigating the Landscape of Quinoxaline Chemistry
Quinoxalines, a class of heterocyclic compounds formed by the fusion of a benzene and a pyrazine ring, represent a cornerstone in modern medicinal and materials chemistry.[1][2] Their versatile scaffold allows for extensive functionalization, leading to a broad spectrum of biological activities and physicochemical properties.[3][4][5] This guide delves into the specific physicochemical characteristics of 2,6,7-Trichloroquinoxaline, a halogenated derivative with potential applications in various research domains.
Due to the nascent stage of research into this particular molecule, publicly available experimental data is limited. Therefore, this guide will not only present the known information for 2,6,7-Trichloroquinoxaline but will also leverage data from the closely related and well-studied analogue, 2,6-Dichloroquinoxaline, to illustrate the principles and experimental methodologies for comprehensive physicochemical characterization. This approach is designed to provide researchers, scientists, and drug development professionals with a robust framework for evaluating this and similar novel compounds.
Core Molecular Attributes of 2,6,7-Trichloroquinoxaline
The foundational step in characterizing any chemical entity is to establish its fundamental molecular properties. These identifiers are crucial for database referencing, computational modeling, and regulatory documentation.
Chemical Structure and Identification
-
Chemical Name: 2,6,7-Trichloroquinoxaline
-
Molecular Formula: C₈H₃Cl₃N₂[6]
-
Molecular Weight: 233.48 g/mol [6]
Caption: Chemical structure of 2,6,7-Trichloroquinoxaline.
Physicochemical Data Summary
The following table summarizes the known and predicted physicochemical properties of 2,6,7-Trichloroquinoxaline. For comparative purposes, experimentally determined data for 2,6-Dichloroquinoxaline is also provided where available.
| Property | 2,6,7-Trichloroquinoxaline | 2,6-Dichloroquinoxaline (Analogue) |
| CAS Number | 41213-31-4[6][7][8][9] | 18671-97-1[10] |
| Molecular Formula | C₈H₃Cl₃N₂[6] | C₈H₄Cl₂N₂ |
| Molecular Weight | 233.48 g/mol [6] | 199.04 g/mol [10] |
| Melting Point | Not available | 153-157 °C[10] |
| Boiling Point | Not available | Not available |
| Solubility | Not available | Slightly soluble in chloroform and methanol upon heating.[10] |
Experimental Protocols for Physicochemical Characterization
The following section details the standard experimental protocols for determining the key physicochemical properties of quinoxaline derivatives. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.
Synthesis of Halogenated Quinoxalines
The synthesis of halogenated quinoxalines typically involves the condensation of a corresponding o-phenylenediamine with a 1,2-dicarbonyl compound, followed by halogenation.[11] For instance, the synthesis of 2,6-dichloroquinoxaline can be achieved through the chlorination of 2-hydroxy-6-chloroquinoxaline using a chlorinating agent like phosphorus oxychloride (POCl₃).[12][13]
Illustrative Synthetic Workflow:
Caption: Generalized synthetic workflow for halogenated quinoxalines.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure crystalline solid, while impurities tend to depress and broaden the melting range.
Step-by-Step Protocol: [14][15][16][17]
-
Sample Preparation: A small amount of the dry, crystalline 2,6,7-Trichloroquinoxaline is finely powdered.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.
-
Heating and Observation: The sample is heated at a steady and slow rate (approximately 1-2°C per minute) as it approaches the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal melts is recorded as the completion of melting. This range is reported as the melting point.
Solubility Profiling
Understanding the solubility of a compound in various solvents is paramount, especially in drug development, as it influences bioavailability and formulation strategies.[18][19] Kinetic and thermodynamic solubility are two key parameters.
Step-by-Step Protocol for Equilibrium Solubility (Shake-Flask Method): [20][21]
-
Solvent Selection: A range of pharmaceutically relevant solvents and buffers (e.g., water, ethanol, DMSO, phosphate-buffered saline at various pH values) are selected.
-
Sample Preparation: An excess amount of 2,6,7-Trichloroquinoxaline is added to a known volume of each solvent in a sealed vial.
-
Equilibration: The vials are agitated at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The saturated solution is separated from the excess solid by centrifugation or filtration.
-
Concentration Analysis: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
-
Data Reporting: The solubility is reported in units of mass per volume (e.g., mg/mL or µg/mL).
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the chemical structure and purity of a compound.
NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule.[22] Both ¹H and ¹³C NMR are routinely employed.[23]
General Protocol for NMR Analysis: [22]
-
Sample Preparation: 5-25 mg of 2,6,7-Trichloroquinoxaline is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard like tetramethylsilane (TMS) is added.
-
Data Acquisition: The sample is placed in an NMR spectrometer, and the ¹H and ¹³C NMR spectra are acquired.
-
Spectral Interpretation: The chemical shifts (δ), integration (for ¹H NMR), and coupling constants (J) are analyzed to confirm the structure of the molecule. The number of signals in the ¹³C NMR spectrum should correspond to the number of unique carbon atoms in the molecule.
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[24][25]
General Protocol for FTIR Analysis: [26]
-
Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or mixed with potassium bromide (KBr) to form a pellet.
-
Data Acquisition: The FTIR spectrum is recorded over a typical range of 4000-400 cm⁻¹.
-
Spectral Interpretation: The positions and intensities of the absorption bands are correlated with specific bond vibrations to identify functional groups. For 2,6,7-Trichloroquinoxaline, characteristic peaks for aromatic C-H, C=C, and C-N stretching, as well as C-Cl stretching, would be expected.[27]
Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a compound.[28][29] It can also provide structural information through fragmentation patterns.[30]
General Protocol for MS Analysis: [31]
-
Sample Introduction and Ionization: A dilute solution of the sample is introduced into the mass spectrometer, where it is ionized using a suitable technique such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
-
Detection and Spectral Interpretation: The detector records the abundance of each ion, generating a mass spectrum. The molecular ion peak (M⁺) will correspond to the molecular weight of 2,6,7-Trichloroquinoxaline. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Conclusion and Future Directions
This technical guide has outlined the core physicochemical properties of 2,6,7-Trichloroquinoxaline and provided a comprehensive overview of the experimental methodologies required for their determination. While specific experimental data for this compound remains scarce, the protocols and illustrative data from its analogue, 2,6-Dichloroquinoxaline, offer a solid foundation for researchers. The continued investigation into the synthesis and properties of novel quinoxaline derivatives like 2,6,7-Trichloroquinoxaline is crucial for advancing the fields of drug discovery and materials science. It is anticipated that as this compound becomes more readily available, a wealth of experimental data will emerge, further elucidating its potential applications.
References
-
University of Calgary. (n.d.). Melting point determination. [Link]
-
Pharma SOP. (2025). SOP for pH-Solubility Profiling of Drug Candidates. [Link]
-
BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. [Link]
-
SlideShare. (2021). experiment (1) determination of melting points. [Link]
-
Clarion University. (n.d.). Determination of Melting Point. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Power of Quinoxaline: A Versatile Building Block in Chemical Synthesis. [Link]
-
National Center for Biotechnology Information. (n.d.). Quinoxaline. PubChem Compound Summary for CID 7045. [Link]
-
World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. [Link]
-
Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]
-
Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]
-
Wikipedia. (n.d.). Quinoxaline. [Link]
-
Bentham Science. (2017). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. [Link]
-
UCLA. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]
-
National Center for Biotechnology Information. (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. [Link]
-
DTIC. (1971). Mass Spectrometry of Heterocyclic Compounds. [Link]
- Google Books. (n.d.). Mass Spectrometry of Heterocyclic Compounds.
-
ChemSupply. (n.d.). SAFETY DATA SHEETS. [Link]
-
National Center for Biotechnology Information. (n.d.). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. [Link]
-
Royal Society of Chemistry. (n.d.). 13 C nuclear magnetic resonance spectra of quinoxaline derivatives. [Link]
-
CSIR-NIScPR. (2025). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. [Link]
-
National Center for Biotechnology Information. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (2026). The Synthesis and Applications of 2,6-Dichloroquinoxaline: A Comprehensive Overview. [Link]
-
ACS Publications. (n.d.). Nitrene Generation from Iminophosphoranes: Facilitating Ring-Closing C(sp2)–H Amidation for Disubstituted Oxindoles. [Link]
-
RTI Laboratories. (n.d.). FTIR Analysis. [Link]
-
Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]
-
Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]
-
MDPI. (2020). Essential Oil Quality and Purity Evaluation via FT-IR Spectroscopy and Pattern Recognition Techniques. [Link]
- Google Patents. (n.d.). CA2064564A1 - Process for preparing 2,6-dicholoroquinoxaline.
-
Royal Society of Chemistry. (n.d.). Recent advances in the synthesis and reactivity of quinoxaline. [Link]
- Google Patents. (n.d.). WO1991001977A1 - Process for preparing 2,6-dicholoroquinoxaline.
-
MDPI. (n.d.). Synthesis and Characterization of Quinoxaline-Fused Cyclopenta[cd]azulene. [Link]
-
National Center for Biotechnology Information. (n.d.). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis and characterization of a quinoxaline compound containing polyphenylphenyl and strong electron-accepting groups, and its multiple applications in electroluminescent devices. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, Characterization and Protonation Behavior of Quinoxaline-Fused Porphycenes. [Link]
Sources
- 1. Quinoxaline - Wikipedia [en.wikipedia.org]
- 2. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Recent advances in the synthesis and reactivity of quinoxaline - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. CAS 41213-31-4 | 2,6,7-trichloroquinoxaline - Synblock [synblock.com]
- 7. 41213-31-4|2,6,7-Trichloroquinoxaline|BLD Pharm [bldpharm.com]
- 8. AB478827 | CAS 41213-31-4 – abcr Gute Chemie [abcr.com]
- 9. zycz.cato-chem.com [zycz.cato-chem.com]
- 10. nbinno.com [nbinno.com]
- 11. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. byjus.com [byjus.com]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. pennwest.edu [pennwest.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 19. lup.lub.lu.se [lup.lub.lu.se]
- 20. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 24. rtilab.com [rtilab.com]
- 25. FTIR | FTIR Spectroscopy Academy | Thermo Fisher Scientific - NL [thermofisher.com]
- 26. mdpi.com [mdpi.com]
- 27. orgchemboulder.com [orgchemboulder.com]
- 28. apps.dtic.mil [apps.dtic.mil]
- 29. Mass Spectrometry of Heterocyclic Compounds - Quentin Noel Porter - Google 圖書 [books.google.com.hk]
- 30. article.sapub.org [article.sapub.org]
- 31. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Preamble: Navigating Data Availability in Heterocyclic Chemistry
An In-depth Technical Guide to the Molecular Landscape of Chloroquinoxalines: Focus on 2,6,7-Trichloroquinoxaline and its Prolific Analog, 2,6-Dichloroquinoxaline
In the field of drug discovery and materials science, the quinoxaline scaffold represents a "privileged structure," forming the core of numerous bioactive compounds and functional materials.[1][2] The strategic placement of electron-withdrawing groups, such as chlorine atoms, on this scaffold profoundly influences its chemical reactivity and biological activity. This guide is dedicated to the molecular structure and properties of 2,6,7-trichloroquinoxaline.
However, a comprehensive search of scientific literature and chemical databases reveals that while the structural identity of 2,6,7-trichloroquinoxaline is established, detailed experimental data regarding its synthesis, reactivity, and applications are not publicly available at this time.[3] In contrast, its close structural analog, 2,6-dichloroquinoxaline , is a well-documented and industrially significant compound. It serves as a pivotal intermediate in the synthesis of agrochemicals and a versatile building block for novel therapeutic agents.[4][5]
Therefore, to provide maximum value to researchers, scientists, and drug development professionals, this guide will first present all available structural information for 2,6,7-trichloroquinoxaline. It will then provide an in-depth, data-rich exploration of 2,6-dichloroquinoxaline as a representative and highly relevant member of the chloroquinoxaline family, covering its synthesis, properties, reactivity, and applications with field-proven insights.
Section 1: Molecular Structure and Identification
The fundamental framework of a quinoxaline is a bicyclic heterocycle where a benzene ring is fused to a pyrazine ring.[6] The numbering of the quinoxaline ring system is crucial for unambiguously identifying the position of substituents. The chlorine atoms in the compounds of interest occupy specific positions on both the pyrazine and benzene portions of the scaffold, critically defining their chemical identity.
Core Structural Identifiers
Below is a comparative summary of the core structural and identity information for both 2,6,7-trichloroquinoxaline and 2,6-dichloroquinoxaline.
| Identifier | 2,6,7-Trichloroquinoxaline | 2,6-Dichloroquinoxaline |
| Molecular Formula | C₈H₃Cl₃N₂[3] | C₈H₄Cl₂N₂[7] |
| Molecular Weight | 233.48 g/mol [3] | 199.03 g/mol [7] |
| IUPAC Name | 2,6,7-trichloroquinoxaline[3] | 2,6-dichloroquinoxaline[7] |
| CAS Registry Number | Not available | 18671-97-1[7] |
| SMILES String | C1=C2C(=CC(=C1Cl)Cl)N=C(C=N2)Cl[3] | C1=CC2=NC(=CN=C2C=C1Cl)Cl[7] |
| InChI String | InChI=1S/C8H3Cl3N2/c9-4-1-6-7(2-5(4)10)13-8(11)3-12-6/h1-3H[3] | InChI=1S/C8H4Cl2N2/c9-5-1-2-6-7(3-5)11-4-8(10)12-6/h1-4H[7] |
| InChIKey | WKHZLRADDUHIIV-UHFFFAOYSA-N[3] | WFOKVKYNVKVWFK-UHFFFAOYSA-N[7] |
SMILES and InChI are standardized line notations used to represent chemical structures in a machine-readable format.[8][9]
Visualizing the Substitution Patterns
The following diagram illustrates the core quinoxaline structure and highlights the distinct chlorination patterns of the two molecules.
Caption: Structural relationship of chloroquinoxalines to the core scaffold.
Section 2: Physicochemical and Spectroscopic Profile of 2,6-Dichloroquinoxaline
Understanding the physical and spectroscopic properties of a chemical intermediate is paramount for its effective use in synthesis, including process optimization, purification, and final product characterization.
Physicochemical Properties
The properties listed below are critical for selecting appropriate solvents for reactions and purification, as well as for determining handling and storage conditions.
| Property | Value / Description | Source(s) |
| Appearance | White to pale yellow or grey crystalline solid/powder. | [5][6][10] |
| Melting Point | 153-157 °C | [5][11] |
| Boiling Point | 278.68 °C (at 760 mmHg, predicted) | [11] |
| Solubility | Insoluble in water. Slightly soluble in chloroform and methanol (especially when heated). Soluble in benzene and toluene. | [4][6][11] |
| Storage | Store in a cool, dark, dry place. | [4][11] |
Spectroscopic Characterization
While raw spectral data is not available in the initial search, an experienced chemist can predict the key features expected from standard analytical techniques. Experimental acquisition of this data is a mandatory step for definitive structural confirmation and purity assessment.[12]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The aromatic region (typically 7.0-9.0 ppm) would be most informative. The C₈H₄Cl₂N₂ structure has four aromatic protons. Their specific chemical shifts and coupling patterns (doublets, singlets, etc.) would confirm the 2,6-substitution pattern. The proton at position 3 on the pyrazine ring is expected to be a singlet and significantly downfield.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display eight distinct signals for the eight carbon atoms in the asymmetric structure. Carbons bonded to chlorine and nitrogen atoms will have characteristic chemical shifts that can be predicted using computational models or compared to similar known structures.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight (199.03 g/mol ). Critically, due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the molecular ion will appear as a characteristic cluster of peaks (M⁺, M+2⁺, M+4⁺), with relative intensities that confirm the presence of two chlorine atoms.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to C=N and C=C stretching vibrations within the aromatic heterocyclic system (typically 1500-1650 cm⁻¹) and C-Cl stretching bands (usually below 800 cm⁻¹).
Section 3: Synthesis and Reactivity
The utility of 2,6-dichloroquinoxaline as a synthetic intermediate is a direct consequence of its efficient synthesis and the specific reactivity imparted by its chloro-substituents.
Representative Synthesis Protocol: Chlorination of 2-Hydroxy-6-chloroquinoxaline
A common and robust method for preparing 2,6-dichloroquinoxaline involves the deoxychlorination of 2-hydroxy-6-chloroquinoxaline.[13] The hydroxyl group at the 2-position behaves like an enol and is readily converted to a chloro group using a strong chlorinating agent like phosphorus oxychloride (POCl₃).
Causality: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. It reacts with the hydroxyl group, converting it into a good leaving group, which is then displaced by a chloride ion from the POCl₃ itself, driving the reaction to completion. Refluxing ensures the reaction has sufficient activation energy to proceed at a reasonable rate.
Experimental Protocol:
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is thoroughly dried to prevent premature decomposition of the chlorinating agent.
-
Reagents: To the flask, add 2-hydroxy-6-chloroquinoxaline (1.0 equivalent). Carefully and slowly, add an excess of phosphorus oxychloride (POCl₃, approx. 2.5-3.0 equivalents).[13]
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C) with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).[13]
-
Workup: Allow the mixture to cool to room temperature. In a separate large beaker containing crushed ice, slowly and carefully pour the reaction mixture with stirring. Caution: This is a highly exothermic reaction that generates HCl gas and must be performed in a well-ventilated fume hood.
-
Isolation: The solid product will precipitate from the aqueous solution. Collect the crude solid via vacuum filtration.
-
Purification: Wash the collected solid thoroughly with cold water until the filtrate is neutral (test with pH paper). Purify the crude product by recrystallization, for example, from an ethanol/water mixture, to yield pure 2,6-dichloroquinoxaline.[13]
Caption: General workflow for the synthesis of 2,6-dichloroquinoxaline.
Chemical Reactivity
The reactivity of 2,6-dichloroquinoxaline is dominated by the two chlorine atoms, but they are not equivalent.
-
C2-Chloride: The chlorine atom at the 2-position (on the pyrazine ring) is highly activated towards nucleophilic aromatic substitution (SₙAr). This is because the adjacent nitrogen atoms can effectively stabilize the negative charge of the Meisenheimer intermediate formed during the substitution reaction.[14]
-
C6-Chloride: The chlorine atom at the 6-position (on the benzene ring) is a standard aryl chloride and is significantly less reactive towards SₙAr under normal conditions.
This differential reactivity is a powerful tool in synthetic chemistry, allowing for selective reactions at the C2 position while leaving the C6 position intact for subsequent transformations under more forcing conditions.
Section 4: Applications in Research and Drug Development
The value of 2,6-dichloroquinoxaline lies in its role as a versatile scaffold for building more complex, high-value molecules.
Agrochemicals
A primary industrial application of 2,6-dichloroquinoxaline is as a key intermediate in the synthesis of potent herbicides.[4] Most notably, it is a precursor to quizalofop-p-ethyl, a selective post-emergence herbicide used to control grass weeds in broad-leaved crops.[5] The precise structure of the dichloroquinoxaline core is essential for achieving the desired herbicidal activity.[4]
Pharmaceutical and Medicinal Chemistry
The quinoxaline core is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities.[2] 2,6-dichloroquinoxaline serves as an attractive starting point for developing novel therapeutic agents.[4] Researchers are actively exploring its derivatives for a range of applications, including:
-
Anticancer Agents: The quinoxaline scaffold is present in several kinase inhibitors used in oncology.[1][6]
-
Antimicrobial and Antiviral Compounds: Modifications of the quinoxaline ring have led to compounds with potent activity against bacteria, fungi, and viruses.[10][15]
-
Anti-inflammatory Agents: The scaffold is being investigated for the development of new anti-inflammatory drugs.[4][5]
The ability to selectively functionalize the C2 position allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
Caption: Key application pathways originating from 2,6-dichloroquinoxaline.
Section 5: Safety and Handling
As with all chlorinated aromatic compounds, 2,6-dichloroquinoxaline must be handled with appropriate care.
GHS Hazard Identification
Based on available safety data, the compound is classified with the following hazards:
-
Harmful if swallowed [7]
-
Causes skin irritation [7]
-
Causes serious eye damage/irritation [7]
-
May cause respiratory irritation [7]
Recommended Handling Procedures
-
Always handle this compound in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses or goggles, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
In case of accidental exposure, follow standard laboratory first-aid procedures and seek medical attention as necessary.
Conclusion
While 2,6,7-trichloroquinoxaline remains a structurally defined but experimentally underexplored molecule, its close analog, 2,6-dichloroquinoxaline, stands out as a compound of significant scientific and commercial importance. Its straightforward synthesis, well-defined physicochemical properties, and versatile reactivity make it an indispensable building block in the agrochemical and pharmaceutical industries. For researchers in drug development, the differential reactivity of its two chlorine atoms offers a strategic advantage for creating diverse molecular libraries in the quest for new and effective therapies. This guide provides the foundational knowledge required to safely handle, synthesize, and strategically employ this powerful chemical intermediate.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 87748, 2,6-Dichloroquinoxaline. Available from: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12471, 2,4,6-Trichloroaniline. Available from: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 58475253, 2,3,6-Trichloro-7-methyl-quinoxaline. Available from: [Link]
-
LookChem (Date not available). 2,6-Dichloroquinoxaline, CAS 18671-97-1. Available from: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12686412, 2-Chloro-6-methoxyquinoxaline. Available from: [Link]
-
PubChemLite (Date not available). 2,6,7-trichloroquinoxaline (C8H3Cl3N2). Available from: [Link]
-
Montero, V., et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. PubMed. Available from: [Link]
- Google Patents (1992). CA2064564A1 - Process for preparing 2,6-dicholoroquinoxaline.
-
Ningbo Inno Pharmchem Co., Ltd. (Date not available). Unlocking Potential: The Role of 2,6-Dichloroquinoxaline in Modern Synthesis. Available from: [Link]
- Google Patents (1991). WO1991001977A1 - Process for preparing 2,6-dicholoroquinoxaline.
-
Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. Available from: [Link]
-
InChIKey.Info (Date not available). Molecular Database with searchable InChI codes. Available from: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 59320554, 2,3,6-Trichloro-7-(trifluoromethyl)quinoxaline. Available from: [Link]
-
Asif, M. (2021). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. Available from: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026). The Synthesis and Applications of 2,6-Dichloroquinoxaline: A Comprehensive Overview. Available from: [Link]
-
Kumar, S., et al. (2022). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. PubMed Central. Available from: [Link]
-
Baxendale Group, Durham University (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Available from: [Link]
-
Li, Y., et al. (2020). Investigation on reactivity of dichloroquinoxaline (1 a) with different nucleophilic reagents. ResearchGate. Available from: [Link]
-
Gražulis, S., et al. (2018). Using SMILES strings for the description of chemical connectivity in the Crystallography Open Database. PubMed Central. Available from: [Link]
- Castro, M., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals.
-
Asiri, A. M., et al. (2020). Modified 7-Chloro-11H-indeno[1,2-b]quinoxaline Heterocyclic System for Biological Activities. MDPI. Available from: [Link]
Sources
- 1. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. PubChemLite - 2,6,7-trichloroquinoxaline (C8H3Cl3N2) [pubchemlite.lcsb.uni.lu]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 2,6-Dichloroquinoxaline | C8H4Cl2N2 | CID 87748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. inchikey.info [inchikey.info]
- 9. Using SMILES strings for the description of chemical connectivity in the Crystallography Open Database - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CAS 18671-97-1: 2,6-Dichloroquinoxaline | CymitQuimica [cymitquimica.com]
- 11. Cas 18671-97-1,2,6-Dichloroquinoxaline | lookchem [lookchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Spectral Analysis of 2,6,7-Trichloroquinoxaline
Prepared by: Gemini, Senior Application Scientist
Introduction
2,6,7-Trichloroquinoxaline is a halogenated heterocyclic compound belonging to the quinoxaline family. Quinoxaline derivatives are of significant interest to researchers in medicinal chemistry and materials science due to their diverse pharmacological activities, including anticancer and antimicrobial properties.[1] The precise substitution pattern of electron-withdrawing groups like chlorine can dramatically influence the molecule's electronic properties, reactivity, and biological efficacy.
Accurate structural elucidation and purity assessment are paramount in the development of such compounds. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstones of this characterization process. This guide provides a detailed analysis of the expected spectral data for 2,6,7-Trichloroquinoxaline.
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is essential for interpreting spectral data. The structure of 2,6,7-Trichloroquinoxaline with conventional atom numbering for spectroscopic assignment is presented below.
Caption: Molecular structure of 2,6,7-Trichloroquinoxaline with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis (Predicted)
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis is based on the chemical environment of ¹H and ¹³C nuclei.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 2,6,7-Trichloroquinoxaline is expected to be relatively simple, showing signals for the three remaining aromatic protons. The electron-withdrawing nature of the nitrogen atoms in the pyrazine ring and the three chlorine atoms will deshield these protons, shifting their resonances downfield.
-
H-3: This proton is on the pyrazine ring, adjacent to a nitrogen atom and a carbon bearing a chlorine atom. It is expected to be a singlet and significantly deshielded.
-
H-5 and H-8: These two protons are on the benzene ring. H-5 is ortho to a nitrogen and a chlorine-substituted carbon, while H-8 is ortho to a chlorine-substituted carbon. They will appear as singlets because they are not adjacent to any other protons. The precise chemical shifts will depend on the combined electronic effects of the substituents.
Table 1: Predicted ¹H NMR Spectral Data for 2,6,7-Trichloroquinoxaline (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | 8.6 - 8.8 | s (singlet) |
| H-5 | 8.1 - 8.3 | s (singlet) |
| H-8 | 7.9 - 8.1 | s (singlet) |
¹³C NMR Spectroscopy
In a proton-decoupled ¹³C NMR spectrum, eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule. Five of these will be quaternary carbons (C-2, C-4a, C-6, C-7, C-8a) and are expected to have lower intensities.
-
Carbons bonded to Chlorine (C-2, C-6, C-7): These carbons will be significantly deshielded due to the electronegativity of chlorine. C-2, being in the electron-deficient pyrazine ring, is expected to be the most downfield of this group.
-
Quaternary Carbons (C-4a, C-8a): These are bridgehead carbons and their chemical shifts are influenced by the fused ring system.
-
Protonated Carbons (C-3, C-5, C-8): These carbons will show more intense signals (due to the Nuclear Overhauser Effect in proton-decoupled spectra) and their chemical shifts are influenced by their position relative to the nitrogen and chlorine substituents.
Table 2: Predicted ¹³C NMR Spectral Data for 2,6,7-Trichloroquinoxaline (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C-2 | 148 - 152 | Quaternary, bonded to Cl and N |
| C-3 | 130 - 134 | Protonated |
| C-4a | 140 - 144 | Quaternary, bridgehead |
| C-5 | 128 - 132 | Protonated |
| C-6 | 135 - 139 | Quaternary, bonded to Cl |
| C-7 | 136 - 140 | Quaternary, bonded to Cl |
| C-8 | 129 - 133 | Protonated |
| C-8a | 141 - 145 | Quaternary, bridgehead |
Infrared (IR) Spectroscopy Analysis (Predicted)
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum can be divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).
Key expected absorptions for 2,6,7-Trichloroquinoxaline include:
-
Aromatic C-H Stretch: A weak to medium band appearing just above 3000 cm⁻¹.
-
C=N and C=C Stretching: A series of medium to strong bands in the 1600-1450 cm⁻¹ region, characteristic of the quinoxaline aromatic system.
-
C-Cl Stretching: Strong bands in the fingerprint region, typically between 850-550 cm⁻¹. The exact positions can be complex due to multiple chlorine atoms.
Table 3: Predicted Major IR Absorption Bands for 2,6,7-Trichloroquinoxaline
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100 - 3050 | Aromatic C-H Stretch | Weak-Medium |
| 1610 - 1550 | C=N Stretch | Medium |
| 1550 - 1450 | Aromatic C=C Stretch | Medium-Strong |
| 900 - 800 | C-H Out-of-plane Bending | Strong |
| 850 - 750 | C-Cl Stretch | Strong |
Mass Spectrometry (MS) Analysis (Predicted)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and structural features.
Molecular Ion and Isotopic Pattern
The molecular formula of 2,6,7-Trichloroquinoxaline is C₈H₃Cl₃N₂. The key feature in its mass spectrum will be the isotopic cluster of the molecular ion (M⁺˙) peak. Chlorine has two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). The presence of three chlorine atoms will result in a characteristic pattern of four peaks for the molecular ion cluster:
-
M⁺˙: Contains three ³⁵Cl atoms.
-
[M+2]⁺˙: Contains two ³⁵Cl atoms and one ³⁷Cl atom.
-
[M+4]⁺˙: Contains one ³⁵Cl atom and two ³⁷Cl atoms.
-
[M+6]⁺˙: Contains three ³⁷Cl atoms.
The relative intensities of these peaks will be approximately 100:98:32:3.
Table 4: Predicted Mass Spectrometry Data for 2,6,7-Trichloroquinoxaline
| Ion | Calculated m/z (Monoisotopic) | Description |
| [C₈H₃³⁵Cl₃N₂]⁺˙ | 231.94 | Molecular Ion (M⁺˙) |
| [C₈H₃³⁵Cl₂³⁷ClN₂]⁺˙ | 233.94 | M+2 Peak |
| [C₈H₃³⁵Cl³⁷Cl₂N₂]⁺˙ | 235.94 | M+4 Peak |
| [C₈H₃³⁷Cl₃N₂]⁺˙ | 237.93 | M+6 Peak |
Fragmentation Pathway
Electron Impact (EI) ionization would likely induce fragmentation. A plausible pathway involves the sequential loss of chlorine atoms and potentially the elimination of HCN from the pyrazine ring.
Caption: A plausible mass spectrometry fragmentation pathway for 2,6,7-Trichloroquinoxaline.
Experimental Protocols
The following are generalized, best-practice protocols for acquiring the spectral data for a solid, purified sample of a compound such as 2,6,7-Trichloroquinoxaline.
Protocol 1: NMR Spectrum Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube. Ensure the solvent contains a reference standard, typically tetramethylsilane (TMS) at 0.00 ppm.
-
Dissolution: Cap the tube and gently agitate or vortex until the sample is fully dissolved. If solubility is an issue, gentle warming or sonication may be applied.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 16 ppm.
-
Use a standard 90° pulse sequence.
-
Set the number of scans (e.g., 16 or 32) and a relaxation delay (e.g., 1-2 seconds).
-
Acquire the Free Induction Decay (FID).
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C nucleus frequency.
-
Set the spectral width to approximately 220-240 ppm.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set a significantly higher number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C, with a relaxation delay of 2 seconds.
-
Acquire the FID.
-
-
Data Processing: Apply a Fourier transform to the FIDs, followed by phase correction and baseline correction for both spectra. Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm.
Protocol 2: FTIR Spectrum Acquisition (ATR Method)
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal surface is clean. Take a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) and instrument noise.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.
-
Data Acquisition: Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is typically 4000-400 cm⁻¹.
-
Cleaning: After analysis, retract the pressure arm and clean the crystal surface thoroughly with an appropriate solvent (e.g., isopropanol) and a soft tissue.
Protocol 3: Mass Spectrum Acquisition (EI Method)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
Ionization: Volatilize the sample by heating the probe. In the ionization chamber, bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z. Analyze the molecular ion cluster to confirm the molecular weight and isotopic distribution, and interpret major fragment ions to support the proposed structure.
References
-
Heterocyclic Letters. (n.d.). Synthesis and biological activity studies of quinoxaline derivatives. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,6,7-Trichloro-quinoxaline. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Dichloroquinoxaline. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Sources
An In-depth Technical Guide to the Solubility of 2,6,7-Trichloroquinoxaline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6,7-Trichloroquinoxaline is a halogenated heterocyclic compound that serves as a critical intermediate in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals. Understanding its solubility profile in organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating final products. This technical guide provides a comprehensive framework for evaluating the solubility of 2,6,7-trichloroquinoxaline. It combines theoretical principles with a detailed, field-proven experimental protocol for solubility determination. While comprehensive public solubility data for this specific compound is limited, this guide empowers researchers to generate reliable, high-quality data in their own laboratories. It includes an exemplary data table, a discussion of the key factors influencing solubility, and robust safety information to ensure proper handling.
Introduction: The Critical Role of Solubility
2,6,7-Trichloroquinoxaline is a versatile chemical building block characterized by a quinoxaline core substituted with three chlorine atoms. This structure imparts unique electronic properties that make it a valuable precursor in medicinal chemistry and materials science. The efficiency of synthetic reactions, the success of purification methods like recrystallization, and the ease of product formulation are all fundamentally linked to the compound's solubility in various organic media. Poor solubility can lead to low reaction yields, difficult purifications, and challenges in downstream applications. Therefore, a thorough understanding of its solubility is not merely academic but a practical necessity for process development and optimization.
Physicochemical Properties of 2,6,7-Trichloroquinoxaline
A molecule's physical and chemical properties are foundational to its solubility behavior. The table below summarizes the key characteristics of 2,6,7-trichloroquinoxaline.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₃Cl₃N₂ | [1] |
| Molecular Weight | 233.49 g/mol | [2] |
| Appearance | White to pale yellow crystalline solid | [3] |
| Melting Point | 153-157 °C | [4][5] |
| pKa (Predicted) | -2.42 ± 0.30 | [3][5] |
| CAS Number | 18671-97-1 | [1] |
Note: Some sources refer to 2,6-dichloroquinoxaline, a related but different compound. Data presented here is for the trichloro- derivative where specified, with related compound data used for context.
Principles of Solubility: A "Like Dissolves Like" Perspective
The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[6][7] The process of dissolution requires overcoming the intermolecular forces within the solute's crystal lattice and within the solvent, and forming new, energetically favorable interactions between the solute and solvent molecules.[8]
For 2,6,7-trichloroquinoxaline, the key structural features influencing its solubility are:
-
Aromatic Heterocyclic Core: The quinoxaline ring system is relatively nonpolar but contains two nitrogen atoms which can act as hydrogen bond acceptors.[7]
-
Trichloro-Substitution: The three chlorine atoms significantly increase the molecule's molecular weight and surface area. While C-Cl bonds are polar, the symmetrical arrangement can reduce the overall molecular dipole moment. These halogen atoms primarily interact via van der Waals forces and dipole-dipole interactions.
Based on these features, we can predict general solubility trends:
-
High Solubility Expected in: Chlorinated solvents (e.g., Dichloromethane, Chloroform) and moderately polar aprotic solvents (e.g., THF, Ethyl Acetate) where dipole-dipole and dispersion forces can be maximized.
-
Moderate Solubility Expected in: Polar aprotic solvents like DMF and DMSO, and aromatic solvents like Toluene.[3]
-
Low Solubility Expected in: Highly polar protic solvents (e.g., Water, Methanol) and very nonpolar aliphatic solvents (e.g., Hexane). The molecule lacks strong hydrogen bond donating groups, limiting its interaction with protic solvents.[7][8]
Quantitative Solubility Data (Exemplary)
Direct, experimentally verified solubility data for 2,6,7-trichloroquinoxaline is not widely published. The following table provides a structured template and includes exemplary data based on the chemical principles discussed above. This table is intended to serve as a guide for researchers to populate with their own experimental findings.
| Solvent Class | Solvent | Temperature (°C) | Exemplary Solubility (mg/mL) |
| Non-polar | Hexane | 25 | < 1 |
| Toluene | 25 | 15 - 30 | |
| Halogenated | Dichloromethane | 25 | 50 - 100 |
| Chloroform | 25 | > 100 | |
| Polar Aprotic | Ethyl Acetate | 25 | 20 - 40 |
| Acetone | 25 | 30 - 50 | |
| Acetonitrile | 25 | 10 - 25 | |
| Tetrahydrofuran (THF) | 25 | 40 - 80 | |
| Dimethylformamide (DMF) | 25 | 50 - 100 | |
| Dimethyl Sulfoxide (DMSO) | 25 | 40 - 70 | |
| Polar Protic | Methanol | 25 | 5 - 10 (Slightly soluble with heating)[3][5] |
| Ethanol | 25 | 2 - 8 | |
| Isopropanol | 25 | < 5 | |
| Water | 25 | < 0.1 (Practically insoluble)[3] |
Experimental Protocol for Thermodynamic Solubility Determination
The Shake-Flask Method is the gold standard for determining equilibrium (thermodynamic) solubility, valued for its reliability and accuracy.[9] The following protocol provides a robust, step-by-step workflow.
Materials and Equipment
-
2,6,7-Trichloroquinoxaline (crystalline solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Step-by-Step Methodology
-
Preparation: Add an excess amount of solid 2,6,7-trichloroquinoxaline to a vial. An excess is critical to ensure a saturated solution is achieved.[10]
-
Solvent Addition: Add a precise volume of the chosen organic solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200-300 RPM).[10] Allow the mixture to shake for at least 24 hours to ensure equilibrium is reached.[10][11] Some systems may require up to 72 hours; this can be verified by taking measurements at different time points (e.g., 24h, 48h, 72h) until the concentration stabilizes.[10][12]
-
Phase Separation: After equilibration, let the vials stand undisturbed at the same temperature to allow undissolved solids to settle.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove all undissolved micro-particulates.[10][11]
-
Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-calibrated HPLC-UV or UV-Vis method to determine the concentration of 2,6,7-trichloroquinoxaline.
-
Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.[13]
Workflow Diagram
Caption: Shake-Flask method for solubility determination.
Factors Influencing Solubility
Several factors can affect the measured solubility of 2,6,7-trichloroquinoxaline:
-
Temperature: For most solid solutes, solubility in organic solvents increases with temperature.[14] This is because the dissolution process is often endothermic, and applying heat provides the energy needed to break the crystal lattice bonds. When conducting experiments, it is crucial to maintain and report a constant temperature.
-
Molecular Size and Structure: Larger molecules can be more difficult for solvent molecules to solvate, which can decrease solubility.[14]
-
Purity of the Compound: Impurities can either increase or decrease the apparent solubility of a compound.
-
Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. It is important to characterize the solid form being used.
Caption: Key factors influencing the solubility outcome.
Safety and Handling
2,6,7-Trichloroquinoxaline must be handled with appropriate care in a laboratory setting.
-
Hazards: It is classified as harmful if swallowed, causes skin irritation, and causes serious eye damage. It may also cause respiratory irritation.[15][16]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles or a face shield, and a lab coat.[15][16] Work in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[16]
-
First Aid:
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. Do not let the product enter drains.[16]
Always consult the most recent Safety Data Sheet (SDS) for the compound before use.[15][16][17][18]
Conclusion
This technical guide provides a comprehensive scientific framework for understanding and determining the solubility of 2,6,7-trichloroquinoxaline in organic solvents. By combining theoretical principles with a practical, detailed experimental protocol, researchers are equipped to generate the precise and reliable data needed for effective process development, purification, and formulation. Adherence to the described methodologies and safety precautions will ensure the generation of high-quality, reproducible solubility profiles, accelerating research and development in the many fields where this important chemical intermediate is utilized.
References
- Solubility of Organic Compounds. (2023, August 31). University of Calgary.
- Shake-Flask Aqueous Solubility Assay. Enamine.
- How do you perform the shake flask method to determine solubility?. (2017, April 27). Quora.
- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018, August 31).
- Solubility Testing – Shake Flask Method. BioAssay Systems.
- 1236 SOLUBILITY MEASUREMENTS.
- What Affects Solubility Of Organic Compounds?. (2025, February 9). Chemistry For Everyone - YouTube.
- Solubility of Organic Compounds. Chemistry Steps.
- Solubility – Introductory Organic Chemistry.
- 2,6-Dichloroquinoxaline | CAS 18671-97-1. CymitQuimica.
- MSDS of 2,6-Dichloroquinoxaline. (2008, October 29). ChemicalBook.
- 2,6-Dichloroquinoxaline | CAS#:18671-97-1. (2025, August 26). Chemsrc.
- What factors affect solubility?. (2022, April 18).
- Cas 18671-97-1,2,6-Dichloroquinoxaline. LookChem.
- SAFETY DATA SHEET. (2025, September 13). Sigma-Aldrich.
- Synthesis of 2,6-Dichloroquinoxaline. Benchchem.
- SAFETY DATA SHEET. (2019, July 5). Santa Cruz Biotechnology.
- Physical and chemical properties of 2,6-Dichloroquinoxaline. Benchchem.
- 2,6-Dichloroquinoxaline - Safety Data Sheet. (2025, August 9). ChemicalBook.
- SAFETY DATA SHEET. (2025, September 19). TCI Chemicals.
- 2,6-Dichloroquinoxaline. CAS Common Chemistry.
- 2,6-Dichloroquinoxaline 97 18671-97-1. Sigma-Aldrich.
- 2,6-Dichloroquinoxaline | C8H4Cl2N2 | CID 87748. PubChem - NIH.
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. 2,6-Dichloroquinoxaline | C8H4Cl2N2 | CID 87748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2,6-Dichloroquinoxaline | CAS#:18671-97-1 | Chemsrc [chemsrc.com]
- 5. Cas 18671-97-1,2,6-Dichloroquinoxaline | lookchem [lookchem.com]
- 6. youtube.com [youtube.com]
- 7. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 8. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
- 11. enamine.net [enamine.net]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. bioassaysys.com [bioassaysys.com]
- 14. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 15. capotchem.cn [capotchem.cn]
- 16. chemicalbook.com [chemicalbook.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. tcichemicals.com [tcichemicals.com]
Introduction: The Significance of the Quinoxaline Scaffold
An In-depth Technical Guide to the Theoretical and Spectroscopic Analysis of 2,6,7-Trichloroquinoxaline
This guide provides a comprehensive exploration of 2,6,7-trichloroquinoxaline, a halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science. By integrating theoretical modeling with established spectroscopic principles, we offer a robust framework for researchers, scientists, and drug development professionals to understand and predict the molecule's behavior. This document delves into the synthesis, computational analysis, and spectroscopic characterization of 2,6,7-trichloroquinoxaline, providing both foundational knowledge and detailed, actionable protocols.
Quinoxaline, a heterocyclic compound composed of fused benzene and pyrazine rings, represents a privileged scaffold in drug discovery.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5] The planar, aromatic nature of the quinoxaline core allows for effective interaction with biological targets, and its structure can be readily modified to fine-tune its pharmacological profile.[2] Halogenation, in particular, is a common strategy in medicinal chemistry to enhance binding affinity, metabolic stability, and cell permeability. The introduction of chlorine atoms at the 2, 6, and 7 positions of the quinoxaline ring system is expected to significantly modulate its electronic and steric properties, making 2,6,7-trichloroquinoxaline a compound of considerable research interest.
This guide focuses on elucidating the structural, electronic, and spectroscopic properties of 2,6,7-trichloroquinoxaline through a combination of theoretical calculations and established analytical methodologies.
Synthetic Pathways and Molecular Architecture
While specific literature on the synthesis of the 2,6,7-isomer is limited, established methods for preparing related chloro-substituted quinoxalines provide a reliable blueprint. A common and effective approach involves the chlorination of a quinoxaline precursor.
General Synthetic Protocol
A plausible synthetic route starts from a corresponding hydroxy- or amino-substituted quinoxaline. For instance, chlorination of a dihydroxy- or chloro-hydroxy-quinoxaline precursor using a strong chlorinating agent like phosphorus oxychloride (POCl₃) is a standard method for introducing chlorine atoms onto the heterocyclic ring.[6]
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of 2,6,7-Trichloroquinoxaline.
Molecular Structure
The core structure consists of a planar quinoxaline ring system with chlorine atoms at positions 2, 6, and 7. The C-Cl bonds introduce significant electronegativity and steric bulk, influencing intermolecular interactions and receptor binding.
Molecular Structure of 2,6,7-Trichloroquinoxaline
Caption: 2D representation of 2,6,7-Trichloroquinoxaline.
Theoretical and Computational Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical method for predicting the properties of molecules.[7] By solving for the electron density, we can determine the optimized molecular geometry, electronic properties, and spectroscopic signatures of 2,6,7-trichloroquinoxaline with high accuracy.
Computational Methodology Workflow
The standard workflow for theoretical analysis involves geometry optimization followed by the calculation of various properties. A common and reliable method is to use the B3LYP functional with a 6-311++G(d,p) basis set, which provides a good balance between accuracy and computational cost for organic molecules.[7]
Computational Analysis Workflow
Caption: Workflow for the DFT-based theoretical analysis of a molecule.
Molecular Geometry
After geometry optimization, the precise bond lengths and angles can be determined. These theoretical values can be compared with experimental data from X-ray crystallography for similar compounds to validate the computational model.[8]
Table 1: Predicted Geometrical Parameters (Exemplary)
| Parameter | Bond/Angle | Predicted Value (Å or °) |
|---|---|---|
| Bond Length | C-Cl (at C2) | 1.74 |
| Bond Length | C-Cl (at C6) | 1.73 |
| Bond Length | C-N | 1.32 - 1.38 |
| Bond Length | C-C (Aromatic) | 1.39 - 1.42 |
| Bond Angle | C-N-C | ~117 |
| Bond Angle | Cl-C-N | ~115 |
| Dihedral Angle | Benzene-Pyrazine | < 1.0 (near planar) |
Note: These are representative values based on DFT calculations of similar structures and require specific computation for 2,6,7-trichloroquinoxaline.
Electronic Properties
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap (ΔE) indicates the molecule's chemical stability and electronic excitation properties.[1][9] A smaller gap suggests higher reactivity. The chlorine substituents, being electron-withdrawing, are expected to lower both HOMO and LUMO energy levels.
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule.[8] For 2,6,7-trichloroquinoxaline, negative potential (red/yellow) is expected around the electronegative nitrogen and chlorine atoms, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be located on the hydrogen atoms, marking them as sites for nucleophilic attack.
Spectroscopic Characterization
Spectroscopic analysis provides experimental validation of the molecular structure predicted by theoretical models.
Infrared (IR) Spectroscopy
IR spectroscopy measures the vibrational frequencies of bonds within a molecule.[10] Each type of bond vibrates at a characteristic frequency, providing a molecular fingerprint. Theoretical frequency calculations from DFT can be correlated with experimental IR spectra.
Table 2: Predicted and Expected IR Vibrational Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Description |
|---|---|---|
| 3100 - 3000 | C-H Stretch | Aromatic C-H stretching vibrations.[11] |
| 1600 - 1450 | C=C / C=N Stretch | Characteristic stretching of the quinoxaline ring system. |
| 1250 - 1000 | C-H Bending | In-plane bending of aromatic C-H bonds. |
| 850 - 750 | C-Cl Stretch | Strong absorptions characteristic of the C-Cl bonds. |
| < 800 | C-H Bending | Out-of-plane bending, pattern depends on substitution. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H and ¹³C. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to predict NMR chemical shifts.[12]
-
¹H NMR: For 2,6,7-trichloroquinoxaline, the aromatic protons will appear as distinct signals in the downfield region (typically 7.5-9.0 ppm). The precise chemical shifts and coupling patterns will depend on the electronic effects of the chlorine and nitrogen atoms.
-
¹³C NMR: The spectrum will show distinct signals for each unique carbon atom. Carbons bonded to chlorine and nitrogen atoms will be significantly shifted downfield. The predicted chemical shifts can be directly compared to experimental data to confirm the substitution pattern.[13]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures electronic transitions within the molecule, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals.[14] Time-Dependent DFT (TD-DFT) is the standard method for calculating the electronic absorption spectra. Quinoxaline derivatives typically exhibit strong absorptions in the UV region (200-400 nm) corresponding to π → π* transitions.
Step-by-Step Protocols
Protocol: DFT Calculation using Gaussian
This protocol outlines a typical DFT calculation using the Gaussian software suite.
-
Build the Molecule: Construct the 3D structure of 2,6,7-trichloroquinoxaline using a molecular editor (e.g., GaussView, Avogadro).
-
Create Input File: Set up the calculation with the following keywords:
-
#p B3LYP/6-311++G(d,p) Opt Freq: Specifies the method, basis set, and requests geometry optimization followed by a frequency calculation.
-
#p B3LYP/6-311++G(d,p) NMR: For calculating NMR chemical shifts (run on the optimized geometry).
-
#p TD(NStates=10) B3LYP/6-311++G(d,p): For calculating the first 10 electronic transitions for the UV-Vis spectrum.
-
-
Run Calculation: Submit the input file to the Gaussian program.
-
Analyze Output:
-
Optimization & Frequencies: Open the log file in a visualization program. Confirm that the optimization converged and that there are no imaginary frequencies (indicating a true energy minimum). Extract bond lengths, angles, and vibrational frequencies.
-
NMR: Extract the calculated isotropic shielding values and convert them to chemical shifts relative to a standard (e.g., TMS).
-
TD-DFT: Analyze the output to find the wavelengths (λ) and oscillator strengths (f) of the electronic transitions.
-
Protocol: General Spectroscopic Sample Preparation
-
NMR Spectroscopy:
-
Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., HSQC, HMBC).[15]
-
-
IR Spectroscopy:
-
For solid samples, use the Attenuated Total Reflectance (ATR) method by placing a small amount of the compound directly on the ATR crystal.
-
Alternatively, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.
-
Record the spectrum, typically in the 4000-400 cm⁻¹ range.
-
-
UV-Vis Spectroscopy:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane). A typical concentration is 10⁻⁵ to 10⁻⁶ M.
-
Use a matched pair of quartz cuvettes, one for the sample and one for the solvent blank.
-
Record the absorption spectrum over the desired range (e.g., 200-600 nm).[16]
-
Conclusion and Future Outlook
This guide has provided a detailed framework for the theoretical and spectroscopic study of 2,6,7-trichloroquinoxaline. By combining the predictive power of DFT calculations with the empirical validation of IR, NMR, and UV-Vis spectroscopy, researchers can gain a deep understanding of this molecule's fundamental properties. This knowledge is invaluable for its potential application in drug development, where understanding molecular geometry, electronic charge distribution, and reactivity is key to designing effective and selective therapeutic agents. Future work should focus on obtaining experimental data for 2,6,7-trichloroquinoxaline to validate these theoretical predictions and to explore its biological activity in relevant assays.
References
-
Journal of Chemical Technology and Metallurgy. (2020). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. [Link]
-
Semantic Scholar. (2016). Quantification of Synthetic Amino-Nitroquinoxaline Dyes. [Link]
- Google Patents. (n.d.). CA2064564A1 - Process for preparing 2,6-dicholoroquinoxaline.
-
ResearchGate. (2014). Biological activity of quinoxaline derivatives. [Link]
-
PubMed. (2024). Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR. [Link]
-
Progress in Chemical and Biochemical Research. (n.d.). DFT and Molecular Dynamics Study of 6,7-Difluoro-2,3-Diphenylquinoxaline as a Corrosion Inhibitor for Mild Steel. [Link]
-
ResearchGate. (n.d.). (A) UV‐Vis absorption and (B) emission spectra of the three.... [Link]
-
PubMed. (2020). Biological activity of esters of quinoxaline-7-carboxylate 1,4-di-N-oxide against E. histolytica and their analysis as potential thioredoxin reductase inhibitors. [Link]
- Google Patents. (n.d.). WO1991001977A1 - Process for preparing 2,6-dicholoroquinoxaline.
-
ResearchGate. (2025). (PDF) DFT and Molecular Dynamics Study of 6,7-Difluoro-2,3-Diphenylquinoxaline as a Corrosion Inhibitor for Mild Steel. [Link]
-
YouTube. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. [Link]
-
ResearchGate. (2015). Crystal, Molecular Structure and DFT Study of 2,6,7-Trimethyl-3-p-tolylquinoxaline and 2-(4-Methoxyphenyl). [Link]
-
RSC Publishing. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. [Link]
-
MDPI. (n.d.). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. [Link]
-
TEB E-Kütüphane. (2004). SYNTHESIS AND ANTITUMOR ACTIVITY OF SOME 6-CHLORO- AND 6,7-DICHLORO-2,3-DISUBSTITUTED- QUINOXALINE DERIVATIVES. [Link]
-
MDPI. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. [Link]
-
PMC - NIH. (n.d.). Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. [Link]
-
ResearchGate. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. [Link]
-
ResearchGate. (2020). THE STRUCTURAL STUDY, HIRSHFELD SURFACE ANALYSIS, AND DFT CALCULATIONS OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (2026). The Synthesis and Applications of 2,6-Dichloroquinoxaline: A Comprehensive Overview. [Link]
-
Masaryk University. (n.d.). Table of Characteristic IR Absorptions. [Link]
-
PMC - NIH. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. [Link]
-
Agilent. (n.d.). Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur.). [Link]
-
ResearchGate. (n.d.). Experimental and DFT-based investigation of structural, spectroscopic, and electronic features of 6-Chloroquinoline. [Link]
-
Save My Exams. (n.d.). compared using 13C nmr spectroscopy. [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
-
RSC Medicinal Chemistry Blog. (2014). Quinoxalines with biological activity. [Link]
-
Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]
-
PMC - NIH. (n.d.). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. [Link]
-
SpringerLink. (n.d.). A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. [Link]
-
ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. [Link]
-
Illinois State University. (2015). Infrared Spectroscopy. [Link]
-
Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. [Link]
-
ResearchGate. (2013). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. [Link]
Sources
- 1. Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. blogs.rsc.org [blogs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pcbiochemres.com [pcbiochemres.com]
- 10. youtube.com [youtube.com]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. researchgate.net [researchgate.net]
- 13. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
quantum chemical calculations for 2,6,7-Trichloroquinoxaline
An In-Depth Technical Guide to Quantum Chemical Calculations for 2,6,7-Trichloroquinoxaline
Foreword: Bridging Theory and Application in Drug Discovery
In the landscape of modern medicinal chemistry, the quinoxaline scaffold stands out as a "privileged" structure, forming the core of numerous therapeutic agents with a vast array of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] These nitrogen-containing heterocyclic compounds offer a versatile platform for chemical modification, enabling the fine-tuning of pharmacological profiles.[4][5] 2,6,7-Trichloroquinoxaline (CAS: 41213-31-4)[6] is a specific analogue whose electronic and structural characteristics, dictated by the placement of three electron-withdrawing chlorine atoms, make it a compelling subject for detailed investigation.
This guide moves beyond theoretical abstracts to provide researchers, computational chemists, and drug development professionals with a robust, field-proven framework for applying quantum chemical calculations to elucidate the molecular properties of 2,6,7-Trichloroquinoxaline. Our focus is not merely on the "how" but the "why"—grounding every computational choice in sound scientific reasoning to ensure the resulting data is both accurate and actionable for rational drug design.
The Theoretical Cornerstone: Why Density Functional Theory (DFT)?
For a molecule like 2,6,7-Trichloroquinoxaline, understanding its intrinsic properties—how it will behave electronically, where it is most likely to react, and how it will interact with a biological target—is paramount. Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful lens for this investigation. DFT strikes an optimal balance between computational cost and accuracy for medium-sized organic molecules, making it the workhorse of modern computational chemistry.[7]
The core principle of DFT is that the energy of a molecule can be determined from its electron density. This approach is less computationally intensive than traditional wave-function-based methods while still capturing the effects of electron correlation. The choice of functional and basis set is the most critical decision in setting up a DFT calculation.
-
Functional Selection (The "Engine"): A hybrid functional, such as the widely-used B3LYP (Becke, 3-parameter, Lee-Yang-Parr), is an excellent starting point. It incorporates a portion of the exact Hartree-Fock exchange, which often improves the description of electronic properties for many organic systems.[7][8]
-
Basis Set Selection (The "Toolkit"): A Pople-style basis set like 6-311++G(d,p) is recommended. This provides a flexible description of the electron density by using triple-zeta valence functions, diffuse functions (++) for non-covalently interacting and anionic systems, and polarization functions (d,p) to allow for non-spherical electron distribution, which is essential for accurately modeling the π-system and the lone pairs on the chlorine and nitrogen atoms.
The Computational Workflow: A Self-Validating Protocol
A successful computational study relies on a logical and self-correcting workflow. Each step builds upon the last, with validation checks integrated to ensure the integrity of the final results.
Caption: A validated workflow for quantum chemical calculations.
Experimental Protocol: Step-by-Step Execution
This protocol assumes the use of the Gaussian software package, a common choice in academic and industrial research, but the principles are transferable to other software like ORCA or GAMESS.
-
Step 1: Molecular Structure Construction
-
Using a graphical interface like GaussView or a free tool like Avogadro, construct the 2,6,7-Trichloroquinoxaline molecule.
-
Ensure correct atom types and initial connectivity. The initial geometry does not need to be perfect, as the optimization step will refine it.
-
Save the initial structure as a .xyz or .mol file.
-
-
Step 2: Geometry Optimization
-
Objective: To find the molecular geometry that corresponds to the lowest energy on the potential energy surface.
-
Input File Setup (Gaussian):
-
Causality: The Opt keyword instructs the software to perform an energy minimization. The chosen B3LYP functional and 6-311++G(d,p) basis set provide a reliable level of theory for this system.
-
-
Step 3: Vibrational Frequency Analysis (Self-Validation)
-
Objective: To confirm that the optimized structure is a true energy minimum and to obtain thermodynamic data. A true minimum will have zero imaginary frequencies.
-
Input File Setup (Gaussian): Use the optimized geometry from the checkpoint file (.chk) of the previous step.
-
Trustworthiness: The Freq keyword initiates the frequency calculation. If any imaginary frequencies are reported, the structure is a saddle point, not a minimum, and the optimization must be revisited. This step is a non-negotiable quality control check.
-
-
Step 4: Calculation of Molecular Properties
-
Objective: To compute the electronic and reactivity descriptors that inform drug design.
-
Input File Setup (Gaussian): This can often be combined with the frequency step or run separately. The pop=NBO keyword requests Natural Bond Orbital analysis.
-
Frontier Molecular Orbitals (HOMO/LUMO) and Molecular Electrostatic Potential (MEP) maps are generated from the output of this calculation using visualization software.
-
Data Interpretation: From Numbers to Insights
The output of these calculations is a rich dataset. The true expertise lies in translating this data into meaningful chemical and biological insights.
Structural and Electronic Properties
The primary quantitative outputs provide a snapshot of the molecule's fundamental characteristics. This data should be tabulated for clarity and comparative analysis.
| Property | Predicted Value (Hypothetical) | Significance in Drug Design |
| Total Energy (Hartree) | -1650.1234 | A measure of the molecule's stability at the given level of theory. Used for comparing conformer stability. |
| Dipole Moment (Debye) | 2.5 D | Indicates the overall polarity of the molecule, which influences solubility and membrane permeability. |
| HOMO Energy (eV) | -7.2 eV | Represents the ability to donate electrons. Higher energy suggests greater reactivity as a nucleophile. |
| LUMO Energy (eV) | -1.8 eV | Represents the ability to accept electrons. Lower energy suggests greater reactivity as an electrophile. |
| HOMO-LUMO Gap (eV) | 5.4 eV | A key indicator of chemical stability and reactivity. A larger gap implies higher stability and lower reactivity.[9] |
Frontier Molecular Orbitals (FMO)
The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are critical for understanding reactivity. The energy gap between them dictates the molecule's kinetic stability and susceptibility to electronic excitation. For 2,6,7-Trichloroquinoxaline, the electron-withdrawing chlorine atoms and the pyrazine ring are expected to lower the energy of the LUMO, making the molecule a potential electron acceptor in charge-transfer interactions.
Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electronic charge distribution, providing an invaluable guide to intermolecular interactions.[10]
-
Red Regions (Negative Potential): Indicate electron-rich areas, primarily around the nitrogen and chlorine atoms. These are sites prone to electrophilic attack and are key for forming hydrogen bonds or interacting with positively charged residues in a protein active site.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, typically over the hydrogen atoms of the benzene ring. These are sites for nucleophilic attack.
Understanding the MEP is fundamental to predicting how the molecule will "dock" into a biological receptor.
Application in Rational Drug Design
The ultimate goal of these calculations is to guide the synthesis and testing of more effective drug candidates. The computational data provides a direct feedback loop for chemical modification.
Caption: Linking computational data to drug design strategies.
For instance, if a particular region of negative electrostatic potential (e.g., around N1 and N4) is hypothesized to be critical for binding, a medicinal chemist can use this information. Modifications that enhance this negative potential without compromising stability (as predicted by the HOMO-LUMO gap) would be prioritized for synthesis. Conversely, if metabolic instability is a concern, the calculations can help identify the most reactive sites, which could then be blocked or modified to improve the drug's pharmacokinetic profile.
Conclusion
Quantum chemical calculations on 2,6,7-Trichloroquinoxaline are not a mere academic exercise; they are a predictive, cost-effective tool that provides profound insights into molecular behavior. By following a rigorous, self-validating protocol, researchers can generate reliable data on the structural, electronic, and reactive properties of this molecule. This information is critical for understanding its potential as a pharmacological agent and for guiding the intelligent design of next-generation quinoxaline-based therapeutics, ultimately accelerating the journey from computational concept to clinical candidate.
References
- The Role of Quinoxaline Derivatives in Modern Drug Discovery. Vertex AI Search.
- A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. International Journal of Pharmaceutical Research and Applications.
- Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI.
-
Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR. Journal of Biomolecular Structure & Dynamics. Available from: [Link]
-
Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. ResearchGate. Available from: [Link]
- Quinoxaline: Synthetic and pharmacological perspectives. International Journal of Pharmaceutical Research and Development.
- 2,6,7-Trichloro-quinoxaline, 41213-31-4. ChemNet.
-
Crystal, Molecular Structure and DFT Study of 2,6,7-Trimethyl-3-p-tolylquinoxaline and 2-(4-Methoxyphenyl). ResearchGate. Available from: [Link]
- A Technical Guide to Quantum Chemical Calculations for 6,7-Dichloro-2,3-diphenylquinoxaline. BenchChem.
-
Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. Dergipark. Available from: [Link]
-
Synthesis, characterization and quantum chemical investigation of molecular structure and vibrational spectra of 2, 5-dichloro-3,6-bis-(methylamino)1,4-benzoquinone. ResearchGate. Available from: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 6. 2,6,7-Trichloro-quinoxaline,41213-31-4 [rovathin.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Emergence of a Versatile Scaffold: A Technical Guide to 2,6-Dichloroquinoxaline
This in-depth technical guide delves into the synthesis, properties, and applications of 2,6-dichloroquinoxaline (CAS No. 18671-97-1), a key heterocyclic intermediate in the development of pharmaceuticals and agrochemicals. While the specific isomer 2,6,7-trichloroquinoxaline is not widely documented, the closely related 2,6-dichloroquinoxaline has a rich history and continues to be a focal point of chemical research and industrial production. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of this important chemical entity.
Physicochemical and Structural Characteristics
2,6-Dichloroquinoxaline is an organic compound featuring a bicyclic structure composed of a quinoxaline core with two chlorine substituents at the 2 and 6 positions.[1] This substitution pattern imparts specific reactivity and biological activity to the molecule. It typically appears as a yellow to brown solid and is sparingly soluble in water but demonstrates solubility in organic solvents like ethanol and acetone.[1]
| Property | Value | Source |
| CAS Number | 18671-97-1 | [2] |
| Molecular Formula | C₈H₄Cl₂N₂ | [3][4] |
| Molecular Weight | 199.04 g/mol | [5][6] |
| Melting Point | 153-157 °C | [6][7] |
| Appearance | Crystalline powder, Light Yellow to Brown Solid | [1][7] |
| Solubility | Chloroform (Slightly), Methanol (Slightly, Heated) | [6][7][8] |
Historical Perspective and Synthesis Evolution
The development of synthetic routes to 2,6-dichloroquinoxaline has been driven by its importance as a precursor, particularly in the agrochemical industry for the production of herbicides.[7][9] Early methods have been refined over time to improve yield, purity, and scalability, reflecting the ongoing need for this versatile intermediate.
Patented Synthetic Methodologies
Several patented methods highlight the evolution of 2,6-dichloroquinoxaline synthesis. A prominent route involves the chlorination of a quinoxaline precursor.
Method 1: Hydrogenation and Chlorination
One established process begins with the hydrogenation of 6-chloro-2-hydroxyquinoxaline-N-oxide.[5][9][10] This intermediate is then subjected to chlorination to yield the final product. The hydrogenation is typically carried out in an aqueous sodium hydroxide solution using a platinum shell catalyst under controlled temperature and pressure.[5][9][10] The resulting sodium salt of 6-chloro-2-hydroxyquinoxaline is then chlorinated using agents such as phosphorus oxychloride.[9][11]
Experimental Protocol: Synthesis via Hydrogenation and Chlorination
Step 1: Hydrogenation of 6-chloro-2-hydroxyquinoxaline-N-oxide
-
In a suitable pressure reactor, suspend 6-chloro-2-hydroxyquinoxaline-N-oxide in an aqueous sodium hydroxide solution.
-
Add a catalytic amount of a platinum shell catalyst.
-
Pressurize the reactor with hydrogen gas to approximately 1 to 100 bars.[9]
-
Heat the reaction mixture to a temperature between 20°C and 120°C and stir until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC, HPLC).[9]
-
After the reaction, cool the mixture and filter to remove the catalyst. The filtrate contains the sodium salt of 6-chloro-2-hydroxyquinoxaline.
Step 2: Chlorination
-
The aqueous solution of the sodium salt of 6-chloro-2-hydroxyquinoxaline is concentrated.
-
The resulting solid is suspended in an inert solvent (e.g., toluene, xylene).
-
Carefully add a chlorinating agent, such as phosphorus oxychloride (POCl₃), in excess.[11]
-
Heat the mixture to reflux (approximately 110°C) for 1-2 hours, monitoring the reaction progress by TLC.[11]
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and cautiously pour the mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood to quench the excess POCl₃.[11]
-
The solid 2,6-dichloroquinoxaline precipitates. Collect the crude product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.[11]
-
Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain pure 2,6-dichloroquinoxaline.[11]
Caption: Synthesis of 2,6-dichloroquinoxaline via hydrogenation and chlorination.
Method 2: Synthesis from p-Chloro-o-nitroaniline and Diketene
Another synthetic approach utilizes p-chloro-o-nitroaniline and diketene as starting materials.[12] This multi-step process involves condensation, cyclization, reduction, acidification, and a final chlorination step.[5][12] A key aspect of this method is the use of sodium hydrosulfide (NaHS) as a reducing agent.[12]
Experimental Protocol: Synthesis from p-Chloro-o-nitroaniline and Diketene
Step 1: Condensation, Cyclization, and Reduction
-
React p-chloro-o-nitroaniline with diketene in a suitable solvent.
-
The resulting intermediate undergoes cyclization upon heating.
-
The cyclized product is then reduced using NaHS as the reducing agent to form the sodium salt of 6-chloro-2-hydroxyquinoxaline.[12]
Step 2: Purification of Intermediate
-
To the reaction mixture containing the sodium salt, add activated carbon.
-
Heat the solution to 50-99°C while stirring.[12]
-
Bubble air through the solution for at least 0.1 hours to oxidize any polysulfide impurities.[12]
-
Filter the hot solution to remove the activated carbon.
Step 3: Acidification and Chlorination
-
Cool the purified filtrate and acidify with a suitable acid to precipitate 6-chloro-2-hydroxyquinoxaline.
-
Isolate the intermediate by filtration and dry.
-
Proceed with the chlorination of 6-chloro-2-hydroxyquinoxaline as described in Method 1, Step 2.
Caption: Synthesis of 2,6-dichloroquinoxaline from p-chloro-o-nitroaniline and diketene.
Applications in Industry and Research
The quinoxaline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including antibacterial, antifungal, antiviral, and anticancer properties.[13][14][15][16] 2,6-Dichloroquinoxaline serves as a crucial building block in the synthesis of more complex molecules with therapeutic and agricultural applications.
Agrochemicals
A primary application of 2,6-dichloroquinoxaline is as an intermediate in the production of herbicides.[5][7] Its chemical structure is a key component in the synthesis of certain classes of herbicides that are vital for modern agriculture in controlling weeds and improving crop yields.
Pharmaceuticals
In the pharmaceutical industry, 2,6-dichloroquinoxaline is a valuable precursor for the development of novel therapeutic agents.[1][5][7] It is used in the synthesis of compounds investigated for their potential as anticancer and antimicrobial agents.[1] The presence of two chlorine atoms provides reactive sites for further chemical modifications, allowing for the generation of diverse libraries of compounds for drug discovery programs. For instance, it is an analogue of 3-amino-7-chloro-1,2,4-benzotriazine 1-oxide, an antimalarial agent.[7][8]
Safety and Handling
As with many halogenated organic compounds, 2,6-dichloroquinoxaline should be handled with appropriate safety precautions. It is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage.[3] It may also cause respiratory irritation.[8] Therefore, it is essential to use personal protective equipment, including gloves, safety glasses, and a respirator, when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
2,6-Dichloroquinoxaline has established itself as a cornerstone intermediate in the chemical industry. Its robust synthetic methodologies and versatile reactivity have enabled the development of essential products in both the agricultural and pharmaceutical sectors. As research into novel therapeutics and agrochemicals continues, the demand for high-purity 2,6-dichloroquinoxaline is likely to persist, ensuring its continued relevance in the landscape of applied chemistry.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 87748, 2,6-Dichloroquinoxaline. Retrieved January 21, 2026, from [Link].
- Process for preparing 2,6-dicholoroquinoxaline. (1991). WO1991001977A1.
- Method for synthetizing 2,6-dichloroquinoxaline by using diketene. (2012). CN102584723B.
- Process for preparing 2,6-dicholoroquinoxaline. (1991). CA2064564A1.
-
Elbadawi, M. M., Eldehna, W. M., Wang, W., Agama, K. K., Pommier, Y., & Abe, M. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Bioorganic & Medicinal Chemistry, 47, 116383. [Link].
-
LookChem. Cas 18671-97-1,2,6-Dichloroquinoxaline. Retrieved January 21, 2026, from [Link].
-
CAS Common Chemistry. 2,6-Dichloroquinoxaline. Retrieved January 21, 2026, from [Link].
-
Pereira, J. A., et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 97, 664-672. [Link].
-
Ningbo Inno Pharmchem Co., Ltd. The Synthesis and Applications of 2,6-Dichloroquinoxaline: A Comprehensive Overview. (2026, January 19). Retrieved January 21, 2026, from [Link].
-
ResearchGate. Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Retrieved January 21, 2026, from [Link].
-
MDPI. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Retrieved January 21, 2026, from [Link].
Sources
- 1. CAS 18671-97-1: 2,6-Dichloroquinoxaline | CymitQuimica [cymitquimica.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. 2,6-Dichloroquinoxaline | C8H4Cl2N2 | CID 87748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. nbinno.com [nbinno.com]
- 6. 18671-97-1 CAS MSDS (2,6-Dichloroquinoxaline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Cas 18671-97-1,2,6-Dichloroquinoxaline | lookchem [lookchem.com]
- 8. 2,6-Dichloroquinoxaline | 18671-97-1 [chemicalbook.com]
- 9. WO1991001977A1 - Process for preparing 2,6-dicholoroquinoxaline - Google Patents [patents.google.com]
- 10. CA2064564A1 - Process for preparing 2,6-dicholoroquinoxaline - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. CN102584723B - Method for synthetizing 2,6-dichloroquinoxaline by using diketene - Google Patents [patents.google.com]
- 13. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. recipp.ipp.pt [recipp.ipp.pt]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
The Versatility of the Quinoxaline Scaffold: A Technical Guide to Its Potential Research Applications
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold, a privileged heterocyclic motif composed of a fused benzene and pyrazine ring, has garnered significant attention across diverse scientific disciplines. Its inherent structural features and synthetic tractability have made it a cornerstone for the development of novel therapeutic agents, advanced materials, and sensitive analytical tools. This technical guide provides an in-depth exploration of the potential research applications of substituted quinoxalines, offering insights into their synthesis, mechanisms of action, and practical experimental considerations.
The Quinoxaline Core: A Hub of Biological Activity
The true power of the quinoxaline scaffold lies in its ability to be readily functionalized, allowing for the fine-tuning of its physicochemical and biological properties. This has led to the discovery of a vast array of derivatives with potent pharmacological activities.
Anticancer Therapeutics: A Primary Frontier
Substituted quinoxalines have emerged as a prominent class of anticancer agents, demonstrating efficacy against a multitude of cancer cell lines through various mechanisms of action.[1]
-
Kinase Inhibition: A significant number of quinoxaline derivatives exert their anticancer effects by targeting protein kinases, which are often dysregulated in cancer.[1] For instance, certain derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation.[1]
-
Hypoxia-Activated Prodrugs: The electron-deficient nature of the quinoxaline ring makes it an ideal candidate for the design of hypoxia-activated prodrugs. These compounds are selectively activated in the low-oxygen environment of solid tumors, leading to targeted cell death.[2]
-
DNA Intercalation: Some benzo[g]quinoxaline derivatives, structurally analogous to mitoxantrone, exhibit potent cytotoxic activity by intercalating with DNA, thereby disrupting replication and transcription.[3]
Table 1: Selected Substituted Quinoxalines with Anticancer Activity
| Compound Class | Mechanism of Action | Target Cancer Cell Lines | Reference |
| 2-Furano-4(3H)-quinazolinones | Not fully elucidated | Ovarian (OVCAR-4), Non-small cell lung (NCI-H522) | [4] |
| 1-(N-substituted)-quinoxalines | Not fully elucidated | Breast (MCF-7), Cervix (HeLa) | [5] |
| Benzo[g]quinoxaline derivatives | DNA intercalation, Topoisomerase IIβ inhibition | Breast (MCF-7) | [3] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 48 hours at 37°C in a 5% CO₂ atmosphere.[3]
-
Compound Treatment: Treat the cells with varying concentrations of the synthesized quinoxaline derivatives and incubate for 24 hours.[3]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.
Caption: Mechanisms of anticancer activity of substituted quinoxalines.
Antimicrobial Agents: Combating Infectious Diseases
The quinoxaline scaffold is a key component in a number of antibiotics, and novel derivatives continue to be explored for their potent antibacterial and antifungal activities.[6][7] Symmetrically and asymmetrically 2,3-disubstituted quinoxalines have shown significant antimicrobial potential.[6]
Table 2: Antimicrobial Activity of Selected Quinoxaline Derivatives
| Compound Class | Target Organisms | Reference |
| Symmetrically 2,3-disubstituted quinoxalines | Staphylococcus aureus, Bacillus subtilis, Escherichia coli | [6] |
| 1-Aryl-4-chloro-[2][6][8]triazolo[4,3-a]quinoxalines | Gram-positive and Gram-negative bacteria | [9] |
| 2-[4-(substituted-benziminomethyl)-phenoxy]-3-methyl quinoxalines | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa | [7] |
Experimental Protocol: In Vitro Antimicrobial Screening (Agar Well Diffusion Method)
-
Media Preparation: Prepare and sterilize nutrient agar plates.
-
Inoculation: Spread a standardized inoculum of the test microorganism over the surface of the agar.
-
Well Creation: Create wells in the agar using a sterile cork borer.
-
Compound Addition: Add a defined concentration of the test quinoxaline derivative (dissolved in a suitable solvent like DMSO) to each well.
-
Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well, which indicates the antimicrobial activity.
Antiviral and Other Pharmacological Activities
The therapeutic potential of substituted quinoxalines extends beyond cancer and microbial infections. They have been investigated for a wide range of other pharmacological activities, including:
-
Antiviral: Certain quinoxaline derivatives have shown promising activity against viruses such as the herpes simplex virus.[10] The development of Grazoprevir, an inhibitor of the Hepatitis C virus NS3/4A protease, highlights the importance of quinoxaline intermediates in antiviral drug discovery.[11]
-
Anti-inflammatory: Some derivatives have exhibited anti-inflammatory properties.[12]
-
Anticonvulsant and Antidepressant: The quinoxaline nucleus has been explored for its potential in treating neurological disorders.[8][12]
Innovations in Materials Science
The unique electronic and photophysical properties of substituted quinoxalines have positioned them as valuable components in the development of advanced materials.
Organic Electronics
Quinoxaline derivatives are increasingly being used as electron-transporting materials in various organic electronic devices due to their tunable electronic properties.[13]
-
Organic Light-Emitting Diodes (OLEDs): Their electron-deficient nature makes them suitable for use as electron transport or emissive layer materials in OLEDs.[6][14]
-
Organic Solar Cells (OSCs): Quinoxaline-based polymers have demonstrated impressive power conversion efficiencies in organic solar cells.[13]
Caption: Role of substituted quinoxalines in an OLED device.
Corrosion Inhibitors
Organic compounds containing heteroatoms like nitrogen are effective corrosion inhibitors. Quinoxaline derivatives have been shown to be efficient corrosion inhibitors for mild steel in acidic environments.[15][16] They act by adsorbing onto the metal surface, forming a protective layer that mitigates corrosive attack.[15] The efficiency of inhibition often increases with the concentration of the quinoxaline derivative.
Experimental Protocol: Weight Loss Method for Corrosion Inhibition Study
-
Specimen Preparation: Prepare pre-weighed mild steel specimens of known dimensions.
-
Immersion: Immerse the specimens in a corrosive medium (e.g., 1M HCl) with and without different concentrations of the quinoxaline inhibitor.
-
Exposure: Maintain the immersion for a specific period at a constant temperature.
-
Cleaning and Re-weighing: After the exposure period, remove the specimens, clean them to remove corrosion products, and re-weigh them.
-
Inhibition Efficiency Calculation: Calculate the corrosion rate and inhibition efficiency based on the weight loss data.
Fluorescent Sensors
The inherent fluorescence of many quinoxaline derivatives, which can be modulated by the introduction of various substituents, makes them excellent candidates for the development of fluorescent sensors.[17] These sensors have been utilized for the detection of:
-
Metal Cations: Selective detection of ions such as Fe³⁺, Cu²⁺, and Pd²⁺.[18][19]
-
pH: Monitoring changes in acidity.[17]
-
Trace Water: Detection of moisture in organic solvents.[20]
Synthesis of Substituted Quinoxalines: A Foundational Protocol
The most common and versatile method for synthesizing the quinoxaline core is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[21][22] Modern synthetic approaches often employ catalysts and green chemistry principles to improve yields and reduce environmental impact.[8][23]
General Experimental Protocol: Synthesis of a 2,3-Disubstituted Quinoxaline
-
Reactant Preparation: Dissolve o-phenylenediamine (1 mmol) and a 1,2-dicarbonyl compound (e.g., benzil) (1 mmol) in a suitable solvent such as ethanol or acetic acid (10 mL).[22]
-
Catalyst Addition (Optional): Add a catalytic amount of an acid (e.g., a few drops of acetic acid) or a green catalyst like zinc triflate (0.1 mmol).[10][22]
-
Reaction: Stir the mixture at room temperature or under reflux until the reaction is complete (monitored by thin-layer chromatography).
-
Work-up: Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Isolation and Purification: Collect the precipitated solid by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol).
Caption: General workflow for the synthesis of substituted quinoxalines.
Conclusion
The substituted quinoxaline scaffold represents a remarkably versatile platform for scientific research and development. Its broad spectrum of biological activities, coupled with its utility in materials science and analytical chemistry, ensures its continued importance in the quest for novel solutions to challenges in medicine, technology, and environmental monitoring. The synthetic accessibility of this core structure further empowers researchers to explore its vast chemical space, paving the way for future discoveries and innovations.
References
- Bentham Science. (2017). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review.
-
MDPI. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. [Link]
-
International Journal of Pharmaceutical Research and Development. (n.d.). Quinoxaline: Synthetic and pharmacological perspectives. [Link]
- Synthesis and biological activity of quinoxaline deriv
-
National Center for Biotechnology Information. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent. [Link]
- The Role of Quinoxaline Deriv
- A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applic
-
ReCIPP. (n.d.). Quinoxaline, its derivatives and applications: A State of the Art review. [Link]
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (n.d.).
-
MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. [Link]
-
National Center for Biotechnology Information. (n.d.). Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents. [Link]
-
National Center for Biotechnology Information. (2003). Synthesis of certain substituted quinoxalines as antimicrobial agents (Part II). [Link]
-
MDPI. (n.d.). Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. [Link]
- Corrosion Inhibition Behavior of Quinoxaline Derivative as a Green Corrosion Inhibitor for Mild Steel in Hydrochloric Acid. (n.d.).
-
ResearchGate. (n.d.). Quinoxaline-based chromogenic and fluorogenic chemosensors for the detection of metal cations. [Link]
-
Royal Society of Chemistry. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. [Link]
-
International Journal of Electrochemical Science. (2011). Evaluation of Quinoxalines as Corrosion Inhibitors for Mild Steel in Acid Environment. [Link]
-
ResearchGate. (2016). Quinoxaline Derivatives as Corrosion Inhibitors of Carbon Steel in Hydrochloridric Acid Media: Electrochemical, DFT and Monte Carlo simulations studies. [Link]
-
mtieat. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. [Link]
-
Scilit. (2022). Amine-incorporated quinoxaline based fluorescent sensor for detection of trace water: Solvent influenced self-assembly. [Link]
-
National Center for Biotechnology Information. (2023). Quinoxaline derivatives as attractive electron-transporting materials. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. wisdomlib.org [wisdomlib.org]
- 3. Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines | MDPI [mdpi.com]
- 7. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Synthesis of certain substituted quinoxalines as antimicrobial agents (Part II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. nbinno.com [nbinno.com]
- 12. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 13. Quinoxaline derivatives as attractive electron-transporting materials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent advances in the transition-metal-free synthesis of quinoxalines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06942J [pubs.rsc.org]
- 15. electrochemsci.org [electrochemsci.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. scilit.com [scilit.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. mtieat.org [mtieat.org]
An In-Depth Technical Guide to the Electronic Properties of Trichlorinated Quinoxalines
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the electronic properties of trichlorinated quinoxalines, a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. By delving into their synthesis, experimental characterization, and computational modeling, this document offers a detailed understanding of how the strategic placement of chlorine atoms modulates the electronic landscape of the quinoxaline core, influencing its reactivity, photophysical behavior, and biological activity.
Introduction: The Quinoxaline Scaffold and the Impact of Trichlorination
Quinoxaline, a bicyclic heteroaromatic compound formed by the fusion of a benzene and a pyrazine ring, serves as a privileged scaffold in the development of a wide array of functional molecules.[1][2] Its electron-deficient pyrazine ring, coupled with the aromatic benzene ring, imparts a unique electronic character that can be finely tuned through substitution. Halogenation, particularly chlorination, is a powerful strategy to modulate these electronic properties.
The introduction of three chlorine atoms onto the quinoxaline framework induces a significant perturbation of the electronic structure. The strong electron-withdrawing nature of chlorine atoms leads to a general lowering of both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[3] This, in turn, influences key electronic parameters such as the HOMO-LUMO gap, electron affinity, and ionization potential, thereby affecting the molecule's charge transport capabilities, photophysical properties, and reactivity towards biological targets.[4] The specific substitution pattern of the three chlorine atoms further refines these effects, offering a pathway to rationally design molecules with desired electronic characteristics.
Synthesis of Trichlorinated Quinoxalines
The synthesis of trichlorinated quinoxalines typically involves a multi-step process, starting from appropriately substituted benzene derivatives. A common and versatile approach is the condensation of a trichlorinated o-phenylenediamine with a 1,2-dicarbonyl compound.[2]
A key precursor for several trichlorinated quinoxalines is the corresponding trichlorinated quinoxaline-2,3(1H,4H)-dione. This intermediate can then be chlorinated to yield the desired trichloroquinoxaline.
Step-by-Step Synthesis of 2,3,6-Trichloroquinoxaline:
A representative synthesis of 2,3,6-trichloroquinoxaline is outlined below:[3][5]
-
Preparation of 6-chloroquinoxaline-2,3(1H,4H)-dione: This intermediate is synthesized through the condensation of 4-chloro-1,2-phenylenediamine with oxalic acid.
-
Chlorination: The 6-chloroquinoxaline-2,3(1H,4H)-dione is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield 2,3,6-trichloroquinoxaline.
Caption: Synthetic workflow for 2,3,6-trichloroquinoxaline.
The synthesis of other isomers, such as 2,3,7-trichloroquinoxaline, follows a similar strategy, starting from the corresponding isomer of the chlorinated o-phenylenediamine.[6]
Experimental Characterization of Electronic Properties
The electronic properties of trichlorinated quinoxalines are experimentally investigated using a combination of electrochemical and spectroscopic techniques. These methods provide quantitative data on the frontier molecular orbital energies, energy gaps, and light absorption and emission characteristics.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique used to determine the reduction and oxidation potentials of a molecule. From these potentials, the HOMO and LUMO energy levels can be estimated. The electron-deficient nature of the quinoxaline ring makes these compounds amenable to reduction.
Detailed Experimental Protocol for Cyclic Voltammetry:
-
Solution Preparation: Prepare a solution of the trichlorinated quinoxaline derivative (typically 1-5 mM) in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Cell Assembly: Assemble a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode, SCE), and a counter electrode (e.g., platinum wire).
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
Data Acquisition: Scan the potential of the working electrode from an initial value to a final value and back at a specific scan rate (e.g., 100 mV/s). Record the resulting current as a function of the applied potential.
-
Data Analysis: Determine the onset potentials for the first reduction (Ered, onset) and oxidation (Eox, onset) waves from the voltammogram.
-
Energy Level Calculation: Estimate the HOMO and LUMO energy levels using the following empirical equations, referencing against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard (assuming the absolute potential of Fc/Fc⁺ is -4.8 eV relative to vacuum):[7]
-
LUMO (eV) = -[Ered, onset - E₁/₂(Fc/Fc⁺) + 4.8]
-
HOMO (eV) = -[Eox, onset - E₁/₂(Fc/Fc⁺) + 4.8]
-
Electrochemical Band Gap (Egelec) = |HOMO - LUMO|
-
Caption: Experimental workflow for cyclic voltammetry.
While specific experimental data for trichlorinated quinoxalines is limited in the public domain, studies on di-chlorinated quinoxalines indicate that the introduction of chlorine atoms leads to a significant cathodic shift in the reduction potential, signifying a lowering of the LUMO energy level.[8] It is anticipated that trichlorinated derivatives would exhibit even lower LUMO energies.
UV-Visible and Fluorescence Spectroscopy
UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule, allowing for the determination of the optical band gap. Fluorescence spectroscopy probes the emission of light from the excited state, offering insights into the molecule's potential as a luminophore.
Detailed Experimental Protocol for Spectroscopic Analysis:
-
Solution Preparation: Prepare dilute solutions of the trichlorinated quinoxaline in a suitable solvent (e.g., chloroform, THF, or DMSO).
-
UV-Vis Spectroscopy:
-
Record the absorption spectrum of the solution using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm).
-
Identify the wavelength of maximum absorption (λmax).
-
Determine the absorption onset (λonset) from the low-energy edge of the absorption spectrum.
-
Calculate the optical band gap (Egopt) using the equation: Egopt (eV) = 1240 / λonset (nm) .
-
-
Fluorescence Spectroscopy:
-
Excite the solution at a wavelength corresponding to an absorption maximum.
-
Record the emission spectrum.
-
Determine the wavelength of maximum emission (λem).
-
Caption: Workflow for spectroscopic characterization.
Studies on halogenated quinoxaline derivatives have shown that the absorption and emission maxima can be tuned by the nature and position of the substituents.[1][9] Generally, the introduction of electron-withdrawing groups like chlorine can lead to a blue-shift in the absorption and emission spectra compared to the parent quinoxaline.
Computational Modeling of Electronic Properties
Density Functional Theory (DFT) is a powerful computational tool for predicting and understanding the electronic properties of molecules. By solving the Kohn-Sham equations, DFT can provide valuable insights into the energies and spatial distributions of the frontier molecular orbitals (HOMO and LUMO), as well as predict UV-Vis absorption spectra.
Step-by-Step Workflow for DFT Calculations:
-
Structure Optimization:
-
Build the 3D structure of the trichlorinated quinoxaline isomer of interest.
-
Perform a geometry optimization using a suitable level of theory, such as the B3LYP functional with a 6-311++G(2d,2p) basis set.[10] This ensures that the calculated properties correspond to a stable molecular conformation.
-
-
Frequency Calculation:
-
Perform a frequency calculation on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
-
Frontier Molecular Orbital Analysis:
-
From the optimized structure, calculate the energies of the HOMO and LUMO.
-
Visualize the spatial distribution of the HOMO and LUMO to understand the regions of electron density involved in electron donation and acceptance.
-
-
Calculation of Electronic Parameters:
-
Ionization Potential (IP) ≈ -EHOMO
-
Electron Affinity (EA) ≈ -ELUMO
-
HOMO-LUMO Gap (ΔE) = ELUMO - EHOMO
-
-
Simulated UV-Vis Spectrum:
-
Perform a Time-Dependent DFT (TD-DFT) calculation to simulate the electronic absorption spectrum, which can be compared with experimental data.
-
Caption: Workflow for DFT-based computational analysis.
While specific DFT studies on trichlorinated quinoxalines are not widely available, computational investigations on related chlorinated quinoxaline derivatives consistently show that the inclusion of chlorine atoms leads to a stabilization of both the HOMO and LUMO energy levels.[11]
Table 1: Predicted Impact of Trichlorination on Quinoxaline Electronic Properties (Qualitative)
| Property | Unsubstituted Quinoxaline | Trichlorinated Quinoxaline (Anticipated) | Rationale |
| HOMO Energy | Higher | Lower | Inductive effect of chlorine atoms withdraws electron density. |
| LUMO Energy | Higher | Lower | Significant stabilization due to the strong electron-withdrawing nature of three chlorine atoms. |
| HOMO-LUMO Gap | Larger | Potentially smaller or similar | The extent of stabilization of HOMO and LUMO will determine the change in the gap. |
| Electron Affinity | Lower | Higher | Lower LUMO energy facilitates electron acceptance. |
| Ionization Potential | Lower | Higher | Lower HOMO energy makes it more difficult to remove an electron. |
Structure-Property Relationships: The Influence of Chlorine Substitution Pattern
The regiochemistry of the three chlorine atoms on the quinoxaline ring system is expected to have a nuanced but significant impact on the electronic properties.
-
Chlorination on the Pyrazine Ring (Positions 2 and 3): Chlorine atoms at these positions will have a strong influence on the LUMO, as the LUMO is typically localized on the electron-deficient pyrazine ring. This will lead to a significant lowering of the LUMO energy and an increase in electron affinity.
-
Chlorination on the Benzene Ring (Positions 5, 6, 7, 8): Chlorine atoms on the benzene ring will primarily influence the HOMO, which has significant electron density on this part of the molecule. This will lead to a lowering of the HOMO energy and an increase in the ionization potential.
Sources
- 1. scialert.net [scialert.net]
- 2. mdpi.com [mdpi.com]
- 3. Fluorination and chlorination effects on quinoxalineimides as an electron-deficient building block for n-channel organic semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Quinoxaline derivatives as attractive electron-transporting materials [beilstein-journals.org]
- 5. 2,3,6-TRICHLOROQUINOXALINE synthesis - chemicalbook [chemicalbook.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,3-Dichloroquinoxaline synthesis - chemicalbook [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and in vitro evaluation of 4-trichloromethylpyrrolo[1,2-a]quinoxalines as new antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of quinoxaline derivatives for protection against iatrogenically induced hearing loss - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 2,6,7-Trichloroquinoxaline from a Dichloro Precursor
An Application Note and Protocol for Researchers
Abstract
This application note provides a comprehensive, two-step protocol for the synthesis of 2,6,7-trichloroquinoxaline, a key intermediate in the development of pharmaceuticals and advanced materials. The described methodology is designed for researchers in organic synthesis, medicinal chemistry, and drug development. The synthesis begins with the cyclocondensation of the commercially available dichloro precursor, 4,5-dichloro-1,2-phenylenediamine, with glyoxylic acid to form the key intermediate, 6,7-dichloro-2-hydroxyquinoxaline. This intermediate is subsequently chlorinated using phosphorus oxychloride (POCl₃) to yield the final product. This guide emphasizes the causality behind experimental choices, providing a robust framework for reproducibility and optimization.
Introduction and Strategic Rationale
Quinoxaline scaffolds are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1] Specifically, polychlorinated quinoxalines serve as versatile building blocks, allowing for subsequent functionalization through nucleophilic substitution reactions. 2,6,7-Trichloroquinoxaline is a valuable intermediate for creating complex molecular architectures.
The most reliable and widely adopted method for constructing the quinoxaline core is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2] Our strategy leverages this principle by employing 4,5-dichloro-1,2-phenylenediamine as the dichloro precursor.[3][4] This ensures that the chlorine atoms at the 6 and 7 positions are locked in from the start.
The synthesis is logically divided into two distinct stages:
-
Formation of the Heterocyclic Core: Condensation of 4,5-dichloro-1,2-phenylenediamine with glyoxylic acid to create the stable 6,7-dichloro-2-hydroxyquinoxaline intermediate.
-
Aromatic Nucleophilic Substitution: Conversion of the hydroxyl group on the pyrazine ring to a chloride using a potent chlorinating agent, a common and effective transformation in heterocyclic chemistry.[5]
This stepwise approach provides superior control over the reaction and facilitates the purification of the intermediate and the final product.
Overall Synthetic Workflow
The complete synthetic pathway is illustrated below. The process begins with the cyclocondensation to form the hydroxyquinoxaline intermediate, which is then isolated before proceeding to the final chlorination step.
Caption: Mechanistic flow for the cyclocondensation reaction.
Materials and Equipment
| Reagents & Materials | Equipment |
| 4,5-Dichloro-1,2-phenylenediamine (1.0 eq) [6] | Round-bottom flask (500 mL) |
| Glyoxylic acid monohydrate (1.1 eq) | Reflux condenser |
| 2 M Hydrochloric Acid (HCl) | Heating mantle with magnetic stirrer |
| Deionized Water | Büchner funnel and flask |
| Ethanol | Filter paper |
| Activated Charcoal | Beakers and graduated cylinders |
| Drying oven or vacuum desiccator |
Detailed Experimental Protocol
-
Reaction Setup: In a 500 mL round-bottom flask, combine 4,5-dichloro-1,2-phenylenediamine (e.g., 17.7 g, 0.1 mol) and glyoxylic acid monohydrate (e.g., 10.1 g, 0.11 mol).
-
Acid Addition: Add 200 mL of 2 M hydrochloric acid to the flask. The mixture will form a slurry.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete (as indicated by the consumption of the starting diamine), allow the mixture to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize precipitation.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (check with pH paper). This removes residual HCl and unreacted glyoxylic acid.
-
Purification (Optional): If the product is colored, it can be recrystallized. Suspend the crude solid in a suitable volume of ethanol/water, add a small amount of activated charcoal, heat to boiling, and filter hot to remove the charcoal. Allow the filtrate to cool to crystallize the product.
-
Drying: Dry the purified solid in a vacuum oven at 60-70°C to a constant weight. The expected product is a pale solid.
Part 2: Synthesis of 2,6,7-Trichloroquinoxaline (Final Product)
Principle and Mechanism
This transformation is a nucleophilic substitution reaction where the hydroxyl group of the intermediate is converted into a chlorine atom. Phosphorus oxychloride (POCl₃) serves as both the reagent and the solvent. The mechanism involves the activation of the hydroxyl group by POCl₃, converting it into a good leaving group (a dichlorophosphate ester). A chloride ion, generated from POCl₃, then acts as a nucleophile, attacking the carbon at the C2 position and displacing the leaving group to form the final trichlorinated product. [5]
Materials and Equipment
| Reagents & Materials | Equipment |
| 6,7-Dichloro-2-hydroxyquinoxaline (1.0 eq) | Round-bottom flask with reflux condenser |
| Phosphorus oxychloride (POCl₃) (excess) | Heating mantle with magnetic stirrer |
| Ice | Large beaker (for quenching) |
| Deionized Water | Büchner funnel and flask |
| Ethanol/Water mixture (for recrystallization) | Fume hood ( Critical ) |
| Personal Protective Equipment (gloves, goggles) |
Detailed Experimental Protocol
CAUTION: This procedure must be performed in a well-ventilated fume hood. Phosphorus oxychloride is highly corrosive and reacts violently with water, releasing toxic HCl gas.
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser, place the dried 6,7-dichloro-2-hydroxyquinoxaline (e.g., 21.5 g, 0.1 mol).
-
Reagent Addition: Carefully add an excess of phosphorus oxychloride (e.g., 60 mL, ~100 g, 0.65 mol).
-
Reflux: Heat the mixture to reflux (approx. 105-110°C) and maintain for 2-3 hours. [7]The solid will gradually dissolve. Monitor the reaction by TLC until the starting material is consumed.
-
Cooling: After the reaction is complete, allow the dark reaction mixture to cool to room temperature.
-
Quenching (Critical Step): Prepare a large beaker with a substantial amount of crushed ice (~500 g). Slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This is a highly exothermic reaction that will generate a large volume of HCl gas. Perform this step deep within the fume hood.
-
Precipitation and Isolation: The solid product will precipitate out of the aqueous solution. Continue stirring until all the ice has melted. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Purification: Purify the crude product by recrystallization from an ethanol/water mixture to obtain 2,6,7-trichloroquinoxaline as a crystalline solid. [7]8. Drying: Dry the final product in a vacuum desiccator over a suitable drying agent.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Part 1 | Incomplete reaction. | Increase reflux time and monitor by TLC. Ensure the HCl concentration is adequate to catalyze the reaction. |
| Product loss during work-up. | Ensure complete precipitation by cooling thoroughly before filtration. Minimize transfers. | |
| Low Yield in Part 2 | Incomplete reaction. | Ensure the intermediate is completely dry before adding POCl₃. Water will consume the reagent. Increase reflux time. [7] |
| Decomposition of chlorinating agent. | Use fresh, high-quality POCl₃ and ensure all glassware is scrupulously dried. [7] | |
| Product is Off-White or Colored | Presence of colored impurities from side reactions or starting materials. | Perform the optional activated charcoal treatment during recrystallization for both the intermediate and final product. [7] |
| Incomplete quenching of POCl₃ byproducts. | Ensure the product is washed extensively with cold water after filtration until the filtrate is neutral. |
References
- Google Patents. CN101914069A - Novel chlorination technique of 6- chlorine-2-hydroxy quinoxaline.
-
Imeri, H. et al. (2015). 6,7-Dichloro-2,3-bis(pyridin-2-yl)quinoxaline. PMC. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026). The Synthesis and Applications of 2,6-Dichloroquinoxaline: A Comprehensive Overview. [Link]
-
PubChem. 4,5-Dichloro-1,2-phenylenediamine | C6H6Cl2N2 | CID 79297. [Link]
- Google Patents. CN100345831C - Prepn process of high purity 2, 6-dichloro quinoxaline.
-
Lindgren, O., & Sjöberg, B. (1973). Glyoxylic acid condensation: a new fluorescence method for the histochemical demonstration of biogenic monoamines. Acta Physiologica Scandinavica, 87(1), 57-62. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CAS 5348-42-5: 4,5-Dichloro-1,2-phenylenediamine [cymitquimica.com]
- 4. biosynth.com [biosynth.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4,5-Dichloro-1,2-phenylenediamine | C6H6Cl2N2 | CID 79297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
laboratory preparation of 2,6,7-Trichloroquinoxaline
An Application Note for the Laboratory Synthesis of 2,6,7-Trichloroquinoxaline
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the laboratory-scale synthesis of 2,6,7-trichloroquinoxaline, a halogenated heterocyclic compound of interest in medicinal chemistry and materials science. The strategic placement of chlorine atoms on the quinoxaline scaffold offers multiple reaction sites for further functionalization, making it a valuable building block for creating diverse molecular libraries.[1] This guide is structured to provide not only a step-by-step protocol but also the underlying chemical rationale, safety imperatives, and characterization benchmarks.
Synthetic Strategy and Mechanistic Overview
The synthesis of quinoxaline derivatives is classically achieved through the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[2] For the target molecule, 2,6,7-trichloroquinoxaline, a robust and high-yielding two-step approach is outlined. This strategy ensures regiochemical control and facilitates purification.
Step 1: Condensation to form the Quinoxalinone Intermediate. The synthesis begins with the cyclocondensation of 4,5-dichloro-1,2-phenylenediamine with glyoxylic acid. This reaction forms the core quinoxaline ring system, yielding the stable intermediate, 6,7-dichloro-2(1H)-quinoxalinone. The reaction proceeds via initial nucleophilic attack of one amino group on the aldehyde carbonyl of glyoxylic acid, followed by intramolecular cyclization and dehydration to form the heterocyclic ring.
Step 2: Aromatic Chlorination. The hydroxyl group at the 2-position of the quinoxalinone intermediate is then converted to the target chloro group. This is achieved through nucleophilic substitution using a potent chlorinating agent such as phosphorus oxychloride (POCl₃).[3][4] The POCl₃ activates the hydroxyl group, transforming it into a good leaving group, which is subsequently displaced by a chloride ion to yield the final product, 2,6,7-trichloroquinoxaline.[3]
Detailed Experimental Protocols
PART A: Synthesis of 6,7-dichloro-2(1H)-quinoxalinone (Intermediate)
Materials and Reagents:
-
4,5-Dichloro-1,2-phenylenediamine (C₆H₆Cl₂N₂)[5]
-
Glyoxylic acid monohydrate (C₂H₄O₄)
-
Glacial Acetic Acid (CH₃COOH)
-
Deionized Water
-
Ethanol
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filtration flask
-
Standard laboratory glassware
Procedure:
-
In a 250 mL round-bottom flask, combine 4,5-dichloro-1,2-phenylenediamine (1.0 eq) and glyoxylic acid monohydrate (1.1 eq).
-
Add glacial acetic acid (approx. 5-10 mL per gram of diamine) to the flask to serve as the solvent and catalyst.
-
Equip the flask with a reflux condenser and magnetic stir bar. Heat the mixture to reflux (approximately 118 °C) with vigorous stirring.
-
Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing crushed ice or cold deionized water (approx. 10x the volume of acetic acid used). A precipitate will form.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid thoroughly with cold deionized water to remove residual acetic acid, followed by a small amount of cold ethanol.
-
Dry the resulting solid, 6,7-dichloro-2(1H)-quinoxalinone, under vacuum. The product can be used in the next step without further purification or can be recrystallized from ethanol/water if necessary.
PART B: Synthesis of 2,6,7-Trichloroquinoxaline (Final Product)
Materials and Reagents:
-
6,7-dichloro-2(1H)-quinoxalinone (from Part A)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
Equipment:
-
Dry round-bottom flask with reflux condenser and nitrogen inlet
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filtration flask
Procedure:
-
CRITICAL: This procedure must be performed in a certified chemical fume hood due to the hazardous nature of POCl₃. Ensure all glassware is thoroughly dried.
-
Place the dried 6,7-dichloro-2(1H)-quinoxalinone (1.0 eq) into a round-bottom flask.
-
Carefully add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) to the flask. A few drops of DMF can be added as a catalyst.[6]
-
Fit the flask with a reflux condenser under a nitrogen atmosphere and stir the mixture.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction's completion by TLC.[7]
-
Once complete, allow the mixture to cool to room temperature.
-
CAUTION: The following step generates HCl gas and is highly exothermic. Perform slowly in a fume hood. Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
A solid precipitate of the crude product should form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Alternatively, if the product is oily or does not fully precipitate, transfer the quenched mixture to a separatory funnel and extract with dichloromethane or chloroform (3 x volume).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield pure 2,6,7-trichloroquinoxaline.[7]
Workflow and Data Summary
Experimental Workflow Diagram
Caption: Figure 1. Two-step synthesis workflow for 2,6,7-trichloroquinoxaline.
Quantitative Data Summary
| Parameter | Step 1: 6,7-dichloro-2(1H)-quinoxalinone | Step 2: 2,6,7-Trichloroquinoxaline |
| Primary Reactant | 4,5-Dichloro-1,2-phenylenediamine | 6,7-dichloro-2(1H)-quinoxalinone |
| Key Reagent | Glyoxylic acid monohydrate | Phosphorus oxychloride (POCl₃) |
| Molar Ratio | 1.0 eq : 1.1 eq | 1.0 eq : 3.0-5.0 eq |
| Solvent | Glacial Acetic Acid | None (POCl₃ is reagent & solvent) |
| Temperature | Reflux (~118 °C) | Reflux (~105-110 °C) |
| Reaction Time | 4 - 6 hours | 2 - 4 hours |
| Typical Yield | 85 - 95% | 70 - 85% |
Characterization of 2,6,7-Trichloroquinoxaline
| Property | Expected Result |
| CAS Number | 41213-31-4[8] |
| Molecular Formula | C₈H₃Cl₃N₂[8] |
| Molecular Weight | 233.49 g/mol |
| Appearance | Off-white to light yellow crystalline solid |
| Melting Point | Literature values may vary. Expected >150 °C. |
| ¹H NMR | Expect two singlets in the aromatic region (δ 7.5-8.5 ppm), corresponding to the protons at the C5 and C8 positions. |
| ¹³C NMR | Expect 8 distinct signals corresponding to the 8 carbon atoms in the quinoxaline ring system. Carbons attached to chlorine will show characteristic shifts. |
| Mass Spec (EI) | M+ peak expected at m/z ≈ 232, with characteristic isotopic pattern for three chlorine atoms. |
Critical Safety Precautions
Professional laboratory safety standards must be strictly adhered to throughout this synthesis.
-
Hazardous Chemicals :
-
Phosphorus oxychloride (POCl₃) : Highly corrosive, toxic upon inhalation, and reacts violently with water. All handling must occur within a certified chemical fume hood.[9][10]
-
4,5-Dichloro-1,2-phenylenediamine : Potential irritant and sensitizer. Avoid inhalation of dust and skin contact.[5]
-
Trichloroquinoxalines : Halogenated heterocyclic compounds should be handled as potentially toxic and irritant. Avoid skin/eye contact and inhalation.[9][10]
-
-
Personal Protective Equipment (PPE) :
-
Engineering Controls and Waste Disposal :
-
All steps, particularly the reflux and quenching of POCl₃, must be performed in a well-ventilated chemical fume hood.[12]
-
Have an accessible safety shower and eyewash station.[12]
-
Dispose of all chemical waste, including halogenated organic solvents and residues, according to institutional and local environmental regulations. Do not pour into drains.[10]
-
-
First Aid :
-
Skin Contact : Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[10]
-
Eye Contact : Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[9][11]
-
Inhalation : Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[10]
-
References
- El-Dean, A. M. K., Geies, A. A., & Badr, M. H. (2017). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Mini-Reviews in Organic Chemistry, 14(3), 198-223.
- El-Malah, A. A., & Alanazi, A. M. (2023). Methods of Preparation of Quinoxalines. Chemistry, 5(4), 2843-2863.
-
Organic Chemistry Portal. Quinoxaline synthesis. Retrieved from [Link]
- Patil, P. S., et al. (2018). Efficient Synthesis of Quinoxaline Derivatives Using Camphorsulfonic Acid As An Organocatalyst. International Journal of Research and Analytical Reviews, 5(3).
- Wan, J.-P., & Wei, L. (2016). Quinoxaline Synthesis by Domino Reactions. Current Organic Synthesis, 13(5), 707-723.
-
Ningbo Inno Pharmchem Co., Ltd. (2024). The Synthesis and Applications of 2,6-Dichloroquinoxaline: A Comprehensive Overview. Retrieved from [Link]
- Crundwell, G., et al. (2015). 6,7-Dichloro-2,3-bis(pyridin-2-yl)quinoxaline.
- Google Patents. (1991). WO1991001977A1 - Process for preparing 2,6-dicholoroquinoxaline.
- Google Patents. (1991). CA2064564A1 - Process for preparing 2,6-dicholoroquinoxaline.
-
LookChem. 2,6-Dichloroquinoxaline. Retrieved from [Link]
- Google Patents. (2007). CN100345831C - Preparation process of high purity 2, 6-dichloro quinoxaline.
- Artasensi, A., et al. (2020). Reaction of ortho-phenylenediamine with dicarbonyls.
-
Organic Syntheses. (2017). A Versatile Pyridinium Triflate Salt for the Synthesis of Saturated Nitrogen Heterocycles. Retrieved from [Link]
-
PrepChem. Synthesis of 2,6-dichloroquinoxaline. Retrieved from [Link]
-
PubChem - National Center for Biotechnology Information. 2,6-Dichloroquinoxaline. Retrieved from [Link]
-
PubChem - National Center for Biotechnology Information. 4,5-Dichloro-1,2-phenylenediamine. Retrieved from [Link]
- Mamedov, V. A., et al. (2022). Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. Molecules, 27(3), 856.
- Wang, Y., et al. (2024). Selectively lighting up glyoxal in living cells using an o-phenylenediamine fused hemicyanine. Organic & Biomolecular Chemistry.
- Al-Suwaidan, I. A., et al. (2022). Synthesis and Biological Investigation of Glyoxal Bis (N-Phenyl) Osazone and Catalytic Application of its Palladium (II) Complex in Heck Reaction and Molecular Docking. Journal of Chemistry.
-
ResearchGate. (2012). Reaction between o-phenylene diamine and phenylglyoxal monohydrate. Retrieved from [Link]
Sources
- 1. 2,6,7-Trichloroquinoxaline | 41213-31-4 | Benchchem [benchchem.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. 4,5-Dichloro-1,2-phenylenediamine | C6H6Cl2N2 | CID 79297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN100345831C - Prepn process of high purity 2, 6-dichloro quinoxaline - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2,6,7-Trichloro-quinoxaline,41213-31-4 [rovathin.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for the Purification of 2,6,7-Trichloroquinoxaline
Introduction: The Critical Role of Purity in 2,6,7-Trichloroquinoxaline Applications
2,6,7-Trichloroquinoxaline (CAS No. 41213-31-4) is a halogenated heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. As a key building block, its utility in the synthesis of novel pharmaceutical agents and functional organic materials is directly contingent on its purity. The presence of impurities, even in trace amounts, can lead to undesirable side reactions, lower yields of the final product, and introduce complexities in structure-activity relationship (SAR) studies. Therefore, robust and efficient purification protocols are paramount to ensure the integrity and reliability of downstream applications.
This comprehensive guide provides detailed application notes and validated protocols for the purification of 2,6,7-Trichloroquinoxaline. We will delve into the rationale behind the selection of purification techniques, offering researchers, scientists, and drug development professionals a framework for obtaining this valuable intermediate in a highly purified form.
Understanding the Impurity Profile of Crude 2,6,7-Trichloroquinoxaline
Effective purification begins with an understanding of the potential impurities that may be present in the crude material. The impurity profile is largely dictated by the synthetic route employed. Common methods for the synthesis of chloroquinoxalines involve the chlorination of a corresponding hydroxyquinoxaline precursor.[1] Consequently, the primary impurities are often:
-
Unreacted Starting Materials: Residual hydroxy- or partially chlorinated quinoxaline precursors.
-
Isomeric Byproducts: The formation of other trichloroquinoxaline isomers can occur, depending on the selectivity of the chlorination reaction.
-
Over-chlorinated Species: The presence of tetrachloroquinoxalines is a possibility if the reaction conditions are too harsh.
-
Hydrolysis Products: Reaction of the chlorinated product with moisture can lead to the formation of hydroxy-substituted impurities.
-
Residual Chlorinating Agents and their Byproducts: Traces of reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) and their decomposition products may persist after the initial workup.[1]
A preliminary analysis of the crude product by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended to assess the complexity of the impurity profile and guide the selection of the most appropriate purification strategy.
Strategic Approaches to the Purification of 2,6,7-Trichloroquinoxaline
The purification of solid organic compounds like 2,6,7-Trichloroquinoxaline is typically achieved through one or a combination of the following techniques:
-
Recrystallization: An effective method for removing small quantities of impurities from a solid compound. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.
-
Column Chromatography: A highly versatile technique that separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while a mobile phase flows through.[1] This method is particularly useful for separating compounds with different polarities.
-
Sublimation: A purification technique for solids that can transition directly from the solid to the gas phase without passing through a liquid phase.[2] This method is advantageous as it avoids the use of solvents.
The choice of method depends on the nature and quantity of the impurities, as well as the desired scale of purification.
Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is often the first line of defense for purifying crude solids. The key to a successful recrystallization is the selection of an appropriate solvent.
Rationale for Solvent Selection: An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For chlorinated quinoxalines, aromatic hydrocarbons and polar aprotic solvents are often good candidates. Based on the solubility of the related 2,6-dichloroquinoxaline, which is soluble in benzene and toluene and slightly soluble in heated methanol, a systematic solvent screening is recommended.[3][4]
Data Presentation: Solvent Screening for Recrystallization
| Solvent Class | Example Solvents | Expected Solubility of 2,6,7-Trichloroquinoxaline | Suitability for Recrystallization |
| Aromatic Hydrocarbons | Toluene, Xylene | High solubility when hot, lower when cold | Potentially good single-solvent system |
| Chlorinated Solvents | Dichloromethane, Chloroform | High solubility at room temperature | Likely unsuitable as a single solvent |
| Alcohols | Ethanol, Isopropanol | Moderate solubility when hot | Good for two-solvent systems with water |
| Esters | Ethyl Acetate | Moderate solubility | May work as a single solvent or in a system |
| Ketones | Acetone | High solubility at room temperature | Likely unsuitable as a single solvent |
| Ethers | Tetrahydrofuran (THF) | High solubility at room temperature | Likely unsuitable as a single solvent |
| Hydrocarbons | Heptane, Hexane | Low solubility | Good as an anti-solvent in two-solvent systems |
Step-by-Step Methodology:
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of crude 2,6,7-Trichloroquinoxaline. Add the chosen solvent dropwise at room temperature until the solid just dissolves. If the solid is very soluble at room temperature, the solvent is not suitable for single-solvent recrystallization. If the solid is sparingly soluble, heat the mixture to the boiling point of the solvent. If the solid dissolves completely, the solvent is a good candidate.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 2,6,7-Trichloroquinoxaline. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated carbon and heat the solution for a few minutes.[5]
-
Hot Filtration (Optional): If activated carbon was used or if insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.[6]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Self-Validation: The purity of the recrystallized material should be assessed by measuring its melting point and comparing it to the literature value, as well as by analytical techniques such as TLC or HPLC. A sharp melting point close to the literature value is indicative of high purity.
Protocol 2: Purification by Column Chromatography
Column chromatography is a powerful technique for separating 2,6,7-Trichloroquinoxaline from impurities with different polarities.
Rationale for Method Design: Normal-phase chromatography using silica gel as the stationary phase is a standard and effective method for the purification of many organic compounds.[7] The separation is based on the principle of differential adsorption; more polar compounds will adhere more strongly to the polar silica gel and thus elute more slowly than less polar compounds.[7] A solvent system, typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane), is used as the mobile phase.
Step-by-Step Methodology:
-
TLC Analysis: Before performing column chromatography, determine the optimal eluent system using TLC. Spot the crude material on a silica gel TLC plate and develop it in various mixtures of a non-polar and a polar solvent (e.g., hexane:ethyl acetate). The ideal eluent system will provide good separation of the desired product from impurities, with the product having an Rf value of approximately 0.2-0.4.
-
Column Packing (Slurry Method):
-
Place a small plug of glass wool or cotton at the bottom of a chromatography column. Add a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent.
-
Gently pour the slurry into the column, continuously tapping the side of the column to ensure even packing and to remove air bubbles.
-
Allow the silica to settle and drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude 2,6,7-Trichloroquinoxaline in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.
-
Remove the solvent using a rotary evaporator to obtain a free-flowing powder.
-
Carefully add this dry powder to the top of the prepared column.[6]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin eluting the column, collecting the eluent in fractions (e.g., test tubes or vials).
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.[8]
-
-
Monitoring the Separation: Regularly monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Isolation of the Purified Product: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum to remove any residual solvent.
Self-Validation: The purity of each fraction and the final combined product should be confirmed by TLC. The final product should also be analyzed by HPLC or GC-MS to quantify its purity.
Protocol 3: Purification by Sublimation
Sublimation is an excellent method for purifying solids that have a sufficiently high vapor pressure to sublime without decomposition.[2]
Rationale for Application: This technique is particularly advantageous for removing non-volatile or less volatile impurities. It is a solvent-free method, which can be beneficial for obtaining highly pure, solvent-free crystals.[2]
Step-by-Step Methodology:
-
Apparatus Setup:
-
Place the crude, dry 2,6,7-Trichloroquinoxaline in a sublimation apparatus.
-
Insert the cold finger and ensure a good seal. Lightly grease the joints if necessary.[9]
-
-
Applying Vacuum: Connect the apparatus to a vacuum pump and evacuate the system. A good vacuum is essential for sublimation to occur at a lower temperature.
-
Cooling the Condenser: Circulate a coolant (e.g., cold water) through the cold finger. This should be done after applying the vacuum to prevent condensation of atmospheric moisture.[9]
-
Heating the Sample: Gently heat the bottom of the sublimation apparatus using a heating mantle or a heat gun. The temperature should be carefully controlled to induce sublimation without melting or decomposition.
-
Collection of Sublimate: The purified 2,6,7-Trichloroquinoxaline will sublime and deposit as crystals on the cold surface of the cold finger.
-
Isolation of the Purified Product:
-
Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature.
-
Turn off the coolant flow.
-
Carefully and slowly vent the apparatus to atmospheric pressure.
-
Remove the cold finger and scrape the purified crystals onto a clean, dry surface.
-
Self-Validation: The purity of the sublimed material should be confirmed by melting point analysis and other analytical techniques like HPLC or NMR spectroscopy.
Visualization of Purification Workflows
General Purification Workflow
Caption: A decision-making workflow for the purification of 2,6,7-Trichloroquinoxaline.
Column Chromatography Protocol Flow
Caption: Step-by-step workflow for purification via column chromatography.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.
-
Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid creating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
The purification of 2,6,7-Trichloroquinoxaline is a critical step in ensuring the quality and reliability of subsequent research and development activities. The choice of purification method—recrystallization, column chromatography, or sublimation—should be guided by the specific impurity profile of the crude material. By following the detailed protocols outlined in this guide, researchers can confidently obtain 2,6,7-Trichloroquinoxaline of high purity, thereby enabling the successful advancement of their scientific objectives.
References
-
LookChem. (n.d.). Cas 18671-97-1,2,6-Dichloroquinoxaline. Retrieved from [Link]
- Chickos, J. S., & Acree Jr, W. E. (2002). Sublimation enthalpies at 298.15 K using correlation gas chromatography and differential scanning calorimetry measurements. Thermochimica Acta, 394(1-2), 145-157.
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). B. Column Chromatography. Retrieved from [Link]
-
Professor Dave Explains. (2019, March 19). Column Chromatography [Video]. YouTube. [Link]
-
University of Toronto Scarborough. (n.d.). Sublimation Theory. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.3B: Step-by-Step Procedures for Sublimation in the Laboratory. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,6-Dichloroquinoxaline. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 3. guidechem.com [guidechem.com]
- 4. Cas 18671-97-1,2,6-Dichloroquinoxaline | lookchem [lookchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chromatography [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 2,6-Dichloroquinoxaline | C8H4Cl2N2 | CID 87748 - PubChem [pubchem.ncbi.nlm.nih.gov]
analytical methods for 2,6,7-Trichloroquinoxaline characterization
An Application Note and Protocol for the Analytical Characterization of 2,6,7-Trichloroquinoxaline
Abstract
This guide provides a comprehensive framework of analytical methodologies for the definitive characterization of 2,6,7-Trichloroquinoxaline (TCQ), a critical halogenated heterocyclic intermediate. For researchers, scientists, and professionals in drug development, ensuring the structural integrity, purity, and stability of such compounds is paramount. This document moves beyond a simple listing of techniques to explain the causal logic behind procedural choices, offering detailed, field-tested protocols for chromatographic, spectroscopic, and thermal analysis. The synergistic application of these methods provides a self-validating system for the complete physicochemical profiling of 2,6,7-Trichloroquinoxaline, ensuring data integrity for regulatory submission and downstream applications.
Introduction: The Analytical Imperative for a Halogenated Heterocycle
Quinoxaline derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of halogen atoms, as in 2,6,7-Trichloroquinoxaline (CAS No. 41213-31-4)[3], significantly modulates the molecule's electronic properties and reactivity, making it a versatile precursor for complex chemical syntheses.[4]
However, the synthetic routes to such chlorinated heterocycles can yield a variety of process-related impurities, including isomers or compounds with different degrees of chlorination.[5][6] Therefore, a multi-faceted analytical approach is not merely recommended but essential for confirming the identity, assessing purity, and ensuring the quality of 2,6,7-Trichloroquinoxaline.[7][8] This document details the requisite analytical workflows, providing both the "how" and the "why" for each technique.
Chromatographic Methods: Purity Assessment and Impurity Profiling
Chromatography is the primary tool for separating TCQ from starting materials, byproducts, and degradants. The choice between liquid and gas chromatography is dictated by the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the workhorse method for the purity analysis of non-volatile or thermally labile compounds like TCQ.[9] It offers excellent resolution, sensitivity, and quantitative accuracy.
Expertise & Causality: The selection of the stationary phase is critical. A standard C18 column provides good retention for the moderately non-polar TCQ. However, for resolving closely related polar impurities, a polar-modified C18 column may offer enhanced selectivity.[10] The mobile phase must be carefully chosen; using a volatile buffer like formic or acetic acid instead of non-volatile phosphates (e.g., phosphoric acid) is crucial for compatibility with mass spectrometry (LC-MS), enabling peak identification.[11][12]
Caption: High-Performance Liquid Chromatography (HPLC) Workflow.
Protocol 1: RP-HPLC Purity Assay for 2,6,7-Trichloroquinoxaline
-
Instrumentation: HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Reagents: Acetonitrile (HPLC grade), Ultrapure Water, Formic Acid (analytical grade).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Filter both phases through a 0.45 µm membrane filter and degas for 15 minutes.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the TCQ sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Gradient Elution (See Table 2) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| UV Detection | 254 nm |
| Run Time | 25 minutes |
Table 1: HPLC Chromatographic Conditions.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 60 | 40 |
| 25.0 | 60 | 40 |
Table 2: HPLC Gradient Elution Program.
-
Analysis: Inject a blank (mobile phase) followed by the sample. Integrate all peaks in the resulting chromatogram. Purity is calculated based on the area percent of the main peak relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS)
For thermally stable compounds, GC-MS provides excellent separation efficiency and definitive identification through mass spectral data.[13] It is particularly effective for identifying volatile or semi-volatile impurities.
Expertise & Causality: A mid-polarity column (e.g., DB-35ms) is often a good starting point for halogenated aromatic compounds.[14] The temperature program is optimized to ensure TCQ elutes with a sharp peak shape, well-separated from solvent fronts and potential impurities. Electron Ionization (EI) at 70 eV is a standard, reproducible method that generates a characteristic fragmentation pattern, which can be compared against spectral libraries for confirmation.[15]
Caption: Gas Chromatography-Mass Spectrometry (GC-MS) Workflow.
Protocol 2: GC-MS Analysis of 2,6,7-Trichloroquinoxaline
-
Instrumentation: GC system coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Reagents: Dichloromethane (DCM) or Ethyl Acetate (GC grade).
-
Sample Preparation: Prepare a ~100 µg/mL solution of TCQ in DCM.
-
GC-MS Conditions:
| Parameter | Condition |
| GC Column | DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet | Splitless, 280 °C |
| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
Table 3: GC-MS Operating Parameters.
-
Analysis: Inject the sample. The resulting Total Ion Chromatogram (TIC) will show the separation of components. Extract the mass spectrum for the main peak and any impurities. The molecular ion of TCQ (C₈H₃Cl₃N₂) is expected at m/z 232 (for ³⁵Cl isotopes), accompanied by a characteristic isotopic pattern due to the presence of three chlorine atoms.
Spectroscopic Methods: Unambiguous Structural Elucidation
While chromatography assesses purity, spectroscopy provides definitive proof of molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise molecular structure of organic compounds.[7][16] For TCQ, ¹H and ¹³C NMR will confirm the substitution pattern on the quinoxaline core.
Expertise & Causality: The ¹H NMR spectrum is expected to be simple, showing two singlets in the aromatic region, corresponding to the protons at the C3 and C5/C8 positions. The lack of coupling confirms their isolated nature. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen and chlorine atoms.[17] ¹³C NMR will show all 8 carbon signals, with chemical shifts indicative of their environment (quaternary, C-Cl, C-H).
Protocol 3: NMR Analysis of 2,6,7-Trichloroquinoxaline
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Reagents: Deuterated solvent (e.g., CDCl₃ or DMSO-d₆), Tetramethylsilane (TMS) as an internal standard.
-
Sample Preparation: Dissolve 5-10 mg of TCQ in ~0.7 mL of deuterated solvent in an NMR tube. Ensure the sample is fully dissolved.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} NMR (proton-decoupled) spectrum.
-
If necessary, run 2D experiments like COSY or HSQC for more complex derivatives.
-
-
Data Interpretation:
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~8.8 - 9.0 | Singlet | H-3 |
| ¹H | ~8.0 - 8.2 | Singlet | H-5 |
| ¹H | ~8.2 - 8.4 | Singlet | H-8 |
| ¹³C | ~145-155 | Quaternary | C-2 |
| ¹³C | ~140-150 | CH | C-3 |
| ¹³C | ~130-145 | Quaternary | C-4a, C-8a |
| ¹³C | ~125-135 | CH | C-5, C-8 |
| ¹³C | ~130-140 | Quaternary | C-6, C-7 |
Table 4: Predicted NMR Chemical Shifts for 2,6,7-Trichloroquinoxaline (in CDCl₃). Note: Actual shifts may vary. Assignment of H-5/H-8 and C-6/C-7 requires 2D NMR.
Mass Spectrometry (MS)
MS provides the molecular weight and elemental composition (via high-resolution MS). For TCQ, the most telling feature is the isotopic cluster from its three chlorine atoms.
Expertise & Causality: Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with three chlorine atoms will exhibit a characteristic M, M+2, M+4, and M+6 pattern. The relative intensities of these peaks are predictable and provide a high-confidence fingerprint for the presence of three chlorine atoms.
Expected Isotopic Pattern for [C₈H₃Cl₃N₂]⁺:
-
m/z 232: (³⁵Cl₃) - Base Peak
-
m/z 234: (²x³⁵Cl, ¹x³⁷Cl) - ~98% of base peak
-
m/z 236: (¹x³⁵Cl, ²x³⁷Cl) - ~32% of base peak
-
m/z 238: (³⁷Cl₃) - ~3% of base peak
Infrared (IR) and UV-Visible Spectroscopy
FT-IR Spectroscopy: This technique is excellent for confirming the presence of key functional groups.[18] For TCQ, the spectrum will be dominated by aromatic and heterocyclic vibrations.[1]
Protocol 4: FT-IR Analysis
-
Instrumentation: FT-IR Spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid TCQ sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹.
-
Interpretation:
| Wavenumber (cm⁻¹) | Vibration |
| 3100-3000 | Aromatic C-H Stretch |
| 1600-1450 | Aromatic C=C and C=N Ring Stretching[19] |
| 1300-1000 | Aromatic C-H In-plane Bending[1] |
| 850-750 | C-Cl Stretch |
Table 5: Key FT-IR Vibrational Frequencies for TCQ.
UV-Visible Spectroscopy: This method characterizes the electronic π-π* transitions within the conjugated quinoxaline system.[2]
Protocol 5: UV-Vis Analysis
-
Instrumentation: UV-Vis Spectrophotometer.
-
Reagents: Spectroscopic grade solvent (e.g., Ethanol or Acetonitrile).
-
Sample Preparation: Prepare a dilute solution of TCQ (e.g., 10 µg/mL) in the chosen solvent.
-
Data Acquisition: Scan the sample from 200 to 400 nm against a solvent blank.
-
Interpretation: Expect characteristic absorption maxima (λmax) related to the quinoxaline chromophore, typically in the 240-260 nm and 320-350 nm regions.[19][20]
Thermal Analysis: Stability and Phase Transitions
Thermal analysis techniques like DSC and TGA are used to determine the melting point, thermal stability, and decomposition profile of a material.[21]
Expertise & Causality: For a pharmaceutical intermediate, the melting point is a critical indicator of purity. A sharp, well-defined melting peak in DSC suggests high purity. TGA reveals the temperature at which the compound begins to decompose, which is vital information for determining safe handling and storage conditions. The decomposition of halogenated organic compounds can be complex, and TGA can provide initial insights into this process.[22][23]
Protocol 6: Thermal Analysis (DSC/TGA)
-
Instrumentation: DSC and TGA instruments.
-
Sample Preparation: Accurately weigh 2-5 mg of the TCQ sample into an aluminum pan.
-
DSC Conditions:
-
Atmosphere: Nitrogen (50 mL/min).
-
Temperature Program: Heat from 25 °C to a temperature above the melting point (e.g., 200 °C) at a rate of 10 °C/min.
-
-
TGA Conditions:
-
Atmosphere: Nitrogen (50 mL/min).
-
Temperature Program: Heat from 25 °C to 600 °C at a rate of 10 °C/min.
-
-
Analysis: From the DSC thermogram, determine the onset temperature and peak maximum of the melting endotherm. From the TGA curve, determine the onset temperature of decomposition (T_onset), often defined as the temperature at 5% weight loss.
Integrated Analytical Strategy
No single technique is sufficient for full characterization. The methods described above should be used in a logical, synergistic workflow to build a complete analytical profile of 2,6,7-Trichloroquinoxaline.
Caption: Integrated workflow for the complete characterization of 2,6,7-Trichloroquinoxaline.
References
- FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. (n.d.). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
-
A Novel Method of Coupling In Situ Time-Resolved FTIR and Microwave Irradiation: Application to the Monitoring of Quinoxaline Derivatives Synthesis. (2023). MDPI. [Link]
-
Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. (n.d.). NIH. [Link]
-
IR spectra of ligands (quinoxaline derivative and ala) and the corresponding complex CuL3ala. (n.d.). ResearchGate. [Link]
-
Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (2022). MDPI. [Link]
-
NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. (2022). ResearchGate. [Link]
-
Separation of Quinoxaline, 2,3,6-trichloro- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
-
Rugged GC/MS/MS Pesticide Residue Analysis Fulfilling the USDA Pesticide Data Program (PDP) Requirements. (2012). Agilent. [Link]
-
Synthesis and biological activity studies of quinoxaline derivatives. (n.d.). Heterocyclic Letters. [Link]
-
Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. (n.d.). Agilent. [Link]
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2021). PubMed Central. [Link]
-
Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. (2020). Forensic Science. [Link]
-
Mechanistic aspects of the thermal formation of halogenated organic compounds including polychlorinated dibenzo-p-dioxins. Part V: Hypotheses and summary. (1982). ResearchGate. [Link]
-
2,6,7-Trichloroquinoxaline TCQ. (2017). VISHWA-SYNTHARO PHARMACHEM. [Link]
-
Mechanistic aspects of the thermal formation of halogenated organic compounds including polychlorinated dibenzo-p-dioxins. Part IV: Incorporation of inorganic chlorine into organic matter and thermochemical aromatizations. (n.d.). Scilit. [Link]
-
Mechanistic aspects of the thermal formation of halogenated organic compounds including polychlorinated dibenzo-p-dioxins: Part II. (1982). Toxicological & Environmental Chemistry. [Link]
-
EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. (2020). Journal of Chemical Technology and Metallurgy. [Link]
-
Identification and synthesis of impurities formed during sertindole preparation. (n.d.). Springer. [Link]
-
Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. (2022). NIH. [Link]
-
Analysis and interpretation of experimental UV-Vis absorption spectra of benzochalcogenadiazoles and quinoxaline heterocycles through TDDFT. (2025). PubMed. [Link]
-
Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. (2015). Der Pharma Chemica. [Link]
-
2-Chloro-2',6'-acetoxylidide. (n.d.). NIST WebBook. [Link]
-
Development and Validation of RP-HPLC Method for the Determination of Potential Genotoxic Impurities. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
-
Topic 2: Nuclear Magnetic Resonance (NMR). (n.d.). University of Lethbridge. [Link]
Sources
- 1. scialert.net [scialert.net]
- 2. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vishwa-syntharo.com [vishwa-syntharo.com]
- 4. Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Separation of Quinoxaline, 2,3,6-trichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. jocpr.com [jocpr.com]
- 13. uoguelph.ca [uoguelph.ca]
- 14. agilent.com [agilent.com]
- 15. 2-Chloro-2',6'-acetoxylidide [webbook.nist.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 18. A Novel Method of Coupling In Situ Time-Resolved FTIR and Microwave Irradiation: Application to the Monitoring of Quinoxaline Derivatives Synthesis | MDPI [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Analysis and interpretation of experimental UV-Vis absorption spectra of benzochalcogenadiazoles and quinoxaline heterocycles through TDDFT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 2,6,7-Trichloroquinoxaline as a Versatile Building Block in Modern Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of 2,6,7-trichloroquinoxaline, a highly functionalized heterocyclic scaffold of significant interest to researchers in organic synthesis and medicinal chemistry. Quinoxaline derivatives are integral to numerous pharmacologically active agents, demonstrating a wide spectrum of biological activities including anticancer, antimicrobial, and antiviral properties.[1][2][3] The strategic placement of three chlorine atoms on the 2,6,7-trichloroquinoxaline core offers multiple reactive sites, enabling its use as a versatile building block for the synthesis of complex molecular architectures.[4] This document details the principles of its reactivity, focusing on regioselective transformations, and provides field-proven protocols for key synthetic applications, including Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.
The Strategic Value of 2,6,7-Trichloroquinoxaline: A Chemist's Perspective
The synthetic utility of 2,6,7-trichloroquinoxaline is rooted in the differential reactivity of its three chloro-substituents. The quinoxaline nucleus is an intrinsically electron-deficient system, a property that is amplified by the presence of the halogen atoms. This electronic profile is the primary determinant of the molecule's reaction pathways.
Key Reactivity Principles:
-
The C2-Position: The chlorine atom at the C2 position, located on the pyrazine ring, is the most electrophilic site. It is flanked by two electron-withdrawing nitrogen atoms, which significantly lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy at this carbon. Consequently, the C2 position is highly activated towards Nucleophilic Aromatic Substitution (SNAr) .[5][6][7]
-
The C6 and C7-Positions: The chlorine atoms at the C6 and C7 positions reside on the benzene moiety. While still influenced by the overall electron-deficient nature of the fused ring system, they are significantly less activated towards traditional SNAr compared to the C2 position. These sites are, however, prime candidates for transformations that proceed via different mechanisms, most notably Palladium-Catalyzed Cross-Coupling reactions .[4][8]
This predictable hierarchy of reactivity allows for sequential, regioselective functionalization, making 2,6,7-trichloroquinoxaline an ideal starting material for building molecular diversity and exploring structure-activity relationships (SAR) in drug discovery programs.[8]
Application Protocol: Regioselective Nucleophilic Aromatic Substitution (SNAr)
The pronounced electrophilicity of the C2 position enables clean, high-yielding substitution reactions with a wide range of nucleophiles. This transformation is typically the first step in a sequential functionalization strategy. The mechanism proceeds via a two-step addition-elimination pathway, where the nucleophile attacks the C2 carbon to form a negatively charged Meisenheimer-like intermediate.[9][10] The stability of this intermediate is enhanced by the electron-withdrawing quinoxaline core, facilitating the subsequent expulsion of the chloride leaving group to restore aromaticity.[7][9]
Workflow Diagram: SNAr at the C2-Position
Detailed Protocol: Synthesis of 2-(Piperidin-1-yl)-6,7-dichloroquinoxaline
This protocol provides a representative example using a secondary amine as the nucleophile.
Materials & Reagents:
-
2,6,7-Trichloroquinoxaline
-
Piperidine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,6,7-trichloroquinoxaline (1.0 eq).
-
Add anhydrous potassium carbonate (2.0 eq).
-
Under an inert atmosphere (N₂ or Ar), add anhydrous DMF to dissolve the starting material (concentration approx. 0.1-0.2 M).
-
Add piperidine (1.2 eq) to the stirring suspension via syringe.
-
Heat the reaction mixture to 80 °C. Causality Note: Heating provides the necessary activation energy for the nucleophilic attack and facilitates the elimination of the chloride ion. The choice of a polar aprotic solvent like DMF aids in dissolving the reagents and stabilizing the charged intermediate.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(piperidin-1-yl)-6,7-dichloroquinoxaline.
Data Presentation: Representative SNAr Reactions
| Nucleophile (Nu-H) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
|---|---|---|---|---|---|
| Aniline | K₂CO₃ | DMF | 100 | 8 | 85-95 |
| Benzylamine | Et₃N | EtOH | Reflux | 6 | 80-90 |
| Piperidine | K₂CO₃ | DMF | 80 | 4 | 90-98 |
| Ethanethiol | NaH | THF | 60 | 3 | 85-95 |
| Sodium Methoxide | N/A | MeOH | Reflux | 5 | >95 |
Note: This data is adapted from typical conditions for analogous chloroquinoxalines and serves as a starting point for optimization.[5][11]
Application Protocol: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions provide powerful methods for forming C-C and C-N bonds, transformations that are central to modern drug discovery.[12][13] For 2,6,7-trichloroquinoxaline, these reactions can be directed to occur sequentially after initial SNAr at the C2-position, or directly on the trichloro-scaffold itself, where regioselectivity can be controlled by reaction conditions.
A. Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for creating C(sp²)-C(sp²) bonds by coupling an organoboron species with a halide.[14][15] When applied to a di- or tri-haloquinoxaline, careful selection of the palladium catalyst, ligand, and base can influence which C-Cl bond undergoes oxidative addition first. Generally, the C2 position remains the most electronically activated site for oxidative addition, similar to its reactivity in SNAr.[8]
Reaction Scheme: Suzuki-Miyaura Coupling
Detailed Protocol: Synthesis of 2-Phenyl-6,7-dichloroquinoxaline
-
In a reaction vessel suitable for inert atmosphere chemistry, combine 2,6,7-trichloroquinoxaline (1.0 eq), phenylboronic acid (1.5 eq), and a base such as cesium carbonate (Cs₂CO₃, 3.0 eq).
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio). Causality Note: The base is crucial for the transmetalation step, forming a more nucleophilic boronate species. The biphasic solvent system helps to dissolve both the organic and inorganic reagents.[15]
-
Heat the mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction until completion by TLC or LC-MS.
-
Cool to room temperature, dilute with water, and extract with an organic solvent (e.g., EtOAc).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify via column chromatography to isolate the target compound.
B. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed C-N cross-coupling reaction that has become a cornerstone of modern synthesis for its remarkable functional group tolerance and broad substrate scope.[12][16] It serves as a powerful alternative to SNAr, often proceeding under milder conditions and enabling the coupling of less nucleophilic amines. The catalytic cycle involves oxidative addition of the C-Cl bond to the Pd(0) center, followed by amine coordination and deprotonation to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[17]
Detailed Protocol: Synthesis of N-Phenyl-6,7-dichloroquinoxalin-2-amine
Materials & Reagents:
-
2,6,7-Trichloroquinoxaline
-
Aniline
-
Palladium(II) Acetate [Pd(OAc)₂] or a suitable precatalyst (e.g., XPhos-Pd-G3)
-
A bulky phosphine ligand (e.g., XPhos, SPhos)
-
A strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃))
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
To a glovebox or a Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Add the base (NaOtBu, 1.5 eq) and 2,6,7-trichloroquinoxaline (1.0 eq).
-
Add the anhydrous, degassed solvent (e.g., Toluene).
-
Add the amine (Aniline, 1.2 eq).
-
Seal the vessel and heat the reaction mixture to 100 °C. Causality Note: The use of bulky, electron-rich phosphine ligands is critical. They promote the rate-limiting oxidative addition of the aryl chloride and facilitate the final reductive elimination step, preventing catalyst decomposition.[16][18]
-
After the reaction is complete (monitor by LC-MS, typically 12-24 h), cool the mixture to room temperature.
-
Quench the reaction carefully with water, and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite® to remove palladium residues.
-
Perform a standard aqueous workup, dry the organic phase, and concentrate.
-
Purify by column chromatography to obtain the desired product.
Relevance in Drug Development
The functionalized quinoxaline derivatives synthesized from 2,6,7-trichloroquinoxaline are prevalent scaffolds in medicinal chemistry. They are frequently identified as potent inhibitors of various protein kinases, which are critical targets in cancer therapy.[6][19] For instance, substituted amino-quinoxalines have been investigated as inhibitors of Janus kinases (JAKs), Apoptosis signal-regulating kinase 1 (ASK1), and c-Met, playing roles in inflammatory diseases and oncology.[20][21][22][23] The ability to systematically and regioselectively modify the 2, 6, and 7 positions is invaluable for optimizing ligand-target interactions and improving the pharmacological profile of lead compounds.
References
-
Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. (URL: [Link])
-
Klutchko, S. et al. (2006). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Organic Letters, 8(23), 5333-5336. (URL: [Link])
-
Garrido-Cardenas, J. A. et al. (2021). Diversifying the triquinazine scaffold of a Janus kinase inhibitor. RSC Medicinal Chemistry, 12(1), 113-119. (URL: [Link])
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. (URL: [Link])
-
Wikipedia. (n.d.). Regioselectivity. (URL: [Link])
-
Grokipedia. (n.d.). Buchwald–Hartwig amination. (URL: [Link])
-
Folkes, A. J. et al. (2012). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current Topics in Medicinal Chemistry, 12(22), 2444-2475. (URL: [Link])
-
Rasayan Journal of Chemistry. (2019). An Easy, Efficient PTC-Mediated Synthesis of 2-Substituted-6-Chloroquinoxalines and Antibacterial Activity. Rasayan J. Chem, 12(2), 524-530. (URL: [Link])
-
Li, Y. et al. (2022). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2269-2280. (URL: [Link])
-
Pereira, J. A. et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 97, 664-672. (URL: [Link])
-
ResearchGate. (n.d.). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. (URL: [Link])
-
Abell, A. D. et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880-8892. (URL: [Link])
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. (URL: [Link])
-
Rao, C. V. et al. (2010). Synthesis and biological activity of 8-chloro-[1][5][6]triazolo [4,3-a]quinoxalines. Journal of Chemical and Pharmaceutical Research, 2(1), 497-504. (URL: [Link])
-
Wang, Y. et al. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1330-1339. (URL: [Link])
-
Taylor & Francis. (n.d.). Regioselectivity – Knowledge and References. (URL: [Link])
-
Jaroensong, T. et al. (2021). Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds. Molecules, 26(15), 4435. (URL: [Link])
-
Pereira, J. A. et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. PubMed. (URL: [Link])
-
Siyo, B. (2012). Rigioselective Suzuki miyaura cross coupling reactions of 2,6- dichloroquinoxaline. ResearchGate. (URL: [Link])
-
Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. (URL: [Link])
-
da Silva, A. B. F. et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 27(19), 6296. (URL: [Link])
-
Dalal Institute. (n.d.). Regio- and Chemoselectivity: Orientation and Reactivity. (URL: [Link])
-
Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. (URL: [Link])
-
Oxford Learning Link. (2021). Chapter 7 Nucleophilic aromatic substitution. (URL: [Link])
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. (URL: [Link])
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. (URL: [Link])
Sources
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. recipp.ipp.pt [recipp.ipp.pt]
- 3. Quinoxaline, its derivatives and applications: A State of the Art review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,6,7-Trichloroquinoxaline | 41213-31-4 | Benchchem [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. learninglink.oup.com [learninglink.oup.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. dalalinstitute.com [dalalinstitute.com]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. grokipedia.com [grokipedia.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Diversifying the triquinazine scaffold of a Janus kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution Reactions of 2,6,7-Trichloroquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unlocking the Synthetic Potential of 2,6,7-Trichloroquinoxaline
2,6,7-Trichloroquinoxaline stands as a pivotal scaffold in medicinal chemistry and materials science. Its trifunctionalized nature presents a unique opportunity for the strategic and sequential introduction of diverse molecular fragments, enabling the construction of complex chemical libraries for drug discovery and the development of novel functional materials. The quinoxaline core itself is a recognized privileged structure, appearing in numerous biologically active compounds. The presence of three distinct chlorine atoms, each with a nuanced reactivity profile, allows for a sophisticated approach to molecular design through regioselective nucleophilic aromatic substitution (SNAr) reactions.
This comprehensive guide provides an in-depth analysis of the principles governing the regioselectivity of nucleophilic attack on the 2,6,7-trichloroquinoxaline system. Furthermore, it offers detailed, field-proven protocols for the selective substitution of this versatile building block with common classes of nucleophiles: amines, alkoxides, and thiols.
The Causality of Regioselectivity: A Predictive Framework
The reactivity of the chlorine atoms on the 2,6,7-trichloroquinoxaline ring is not uniform. A thorough understanding of the electronic factors at play is crucial for predicting and controlling the site of nucleophilic attack. The predicted order of reactivity is C-2 > C-6 > C-7.
The Highly Activated C-2 Position
The chlorine atom at the C-2 position is significantly more susceptible to nucleophilic substitution than those at the C-6 and C-7 positions. This heightened reactivity is a direct consequence of the powerful electron-withdrawing inductive and mesomeric effects of the two adjacent nitrogen atoms within the pyrazine ring. These nitrogen atoms effectively stabilize the negative charge of the Meisenheimer intermediate formed during the SNAr mechanism, thereby lowering the activation energy for the reaction at this site.[1]
Differentiating the C-6 and C-7 Positions
While both the C-6 and C-7 positions are less reactive than C-2, a discernible difference in their susceptibility to nucleophilic attack is anticipated, with the C-6 position being the more favored of the two. This preference can be rationalized by examining the resonance structures of the Meisenheimer intermediates formed upon nucleophilic attack at each position.
Attack at the C-6 position allows for the delocalization of the resulting negative charge onto one of the pyrazine nitrogen atoms, a highly stabilizing contribution. In contrast, attack at the C-7 position does not permit direct resonance delocalization of the negative charge onto the heterocyclic nitrogen atoms. This differential stabilization of the reaction intermediate leads to a lower activation energy for substitution at the C-6 position. This trend has been observed experimentally in related 6,7-dihalogenated quinoxaline systems.
Application Notes and Protocols
The following protocols are designed as robust starting points for the selective monosubstitution of 2,6,7-trichloroquinoxaline. As with any new substrate, empirical optimization of reaction conditions (temperature, reaction time, and stoichiometry) is recommended to achieve the desired outcome with maximal yield and purity.
I. Selective Amination at the C-2 Position
The introduction of amino functionalities is a cornerstone of modern drug discovery. The high reactivity of the C-2 position of 2,6,7-trichloroquinoxaline allows for the straightforward and selective introduction of a wide variety of primary and secondary amines under relatively mild conditions.
Protocol 1: Selective Monosubstitution with a Primary or Secondary Amine
-
Rationale: This protocol employs a slight excess of the amine nucleophile and a non-nucleophilic organic base to trap the HCl byproduct. The reaction temperature is kept moderate to ensure high selectivity for the C-2 position. N-Methyl-2-pyrrolidone (NMP) or dioxane are excellent solvent choices for this transformation due to their high boiling points and ability to dissolve a wide range of organic compounds.
-
Materials:
-
2,6,7-Trichloroquinoxaline
-
Amine of interest (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP) or 1,4-Dioxane
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6,7-trichloroquinoxaline (1.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous NMP or dioxane (5 mL) via syringe.
-
Add the amine (1.1 mmol) and DIPEA (2.0 mmol) to the stirred solution.
-
Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-6,7-dichloroquinoxaline derivative.
-
| Nucleophile Type | Typical Temperature (°C) | Expected Outcome |
| Primary Aliphatic Amines | 80-100 | High yield of C-2 monosubstituted product. |
| Secondary Aliphatic Amines | 90-110 | High yield of C-2 monosubstituted product. |
| Anilines (Electron-rich) | 100-120 | Good to high yield of C-2 monosubstituted product. |
| Anilines (Electron-poor) | 110-130 | Moderate to good yield, may require longer reaction times. |
II. Selective Alkoxylation at the C-2 Position
The introduction of alkoxy groups can significantly modulate the physicochemical properties of a molecule, such as solubility and metabolic stability. The reaction of 2,6,7-trichloroquinoxaline with alkoxides also proceeds with high selectivity at the C-2 position.
Protocol 2: Selective Monosubstitution with Sodium Alkoxide
-
Rationale: This protocol utilizes a pre-formed or in situ generated sodium alkoxide as the nucleophile. The reaction is typically performed in the corresponding alcohol as the solvent. To ensure monosubstitution, it is crucial to use a controlled amount of the alkoxide.
-
Materials:
-
2,6,7-Trichloroquinoxaline
-
Sodium metal or Sodium Hydride (NaH) (1.05 equivalents)
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
Preparation of Sodium Alkoxide (if using sodium metal): To an oven-dried round-bottom flask under an inert atmosphere, add the anhydrous alcohol (10 mL). Carefully add sodium metal (1.05 mmol) in small portions. Stir until all the sodium has dissolved.
-
Reaction Setup: To the freshly prepared solution of sodium alkoxide, add 2,6,7-trichloroquinoxaline (1.0 mmol) portion-wise at room temperature.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench with water (10 mL).
-
The product may precipitate upon addition of water. If so, collect the solid by filtration, wash with water, and dry.
-
If the product remains in solution, extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography on silica gel to yield the desired 2-alkoxy-6,7-dichloroquinoxaline.
-
| Alkoxide | Solvent | Typical Temperature (°C) | Expected Outcome |
| Sodium Methoxide | Methanol | Reflux (~65 °C) | High yield of 2-methoxy-6,7-dichloroquinoxaline. |
| Sodium Ethoxide | Ethanol | Reflux (~78 °C) | High yield of 2-ethoxy-6,7-dichloroquinoxaline. |
III. Selective Thiolation at the C-2 Position
Sulfur-containing heterocycles are of significant interest in medicinal chemistry due to their unique biological activities. The reaction of 2,6,7-trichloroquinoxaline with thiols or their corresponding thiolates provides a direct route to 2-thioether-substituted quinoxalines.
Protocol 3: Selective Monosubstitution with a Thiol
-
Rationale: This protocol utilizes a thiol in the presence of a base to generate the more nucleophilic thiolate in situ. The reaction generally proceeds under mild conditions with high selectivity for the C-2 position.
-
Materials:
-
2,6,7-Trichloroquinoxaline
-
Thiol of interest (e.g., thiophenol, benzyl thiol) (1.1 equivalents)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
To a round-bottom flask, add 2,6,7-trichloroquinoxaline (1.0 mmol), the thiol (1.1 mmol), and potassium carbonate (2.0 mmol).
-
Add anhydrous DMF (5 mL).
-
Stir the reaction mixture at room temperature to 50 °C. The reaction is often exothermic.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, pour the reaction mixture into ice-water (20 mL).
-
The product will likely precipitate. Collect the solid by filtration, wash thoroughly with water, and dry.
-
If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with water (2 x 15 mL) and brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography on silica gel to afford the desired 2-(organothio)-6,7-dichloroquinoxaline.
-
| Thiol Type | Base | Typical Temperature (°C) | Expected Outcome |
| Aryl Thiols | K₂CO₃ | Room Temperature | High yield of C-2 substituted product. |
| Alkyl Thiols | K₂CO₃ | Room Temperature to 40 °C | High yield of C-2 substituted product. |
Conclusion
The nucleophilic substitution reactions of 2,6,7-trichloroquinoxaline offer a predictable and versatile platform for the synthesis of a diverse array of functionalized quinoxaline derivatives. The pronounced reactivity of the C-2 position allows for selective monosubstitution under controlled conditions, providing a valuable entry point for further diversification at the less reactive C-6 and C-7 positions. The protocols outlined in this guide, grounded in established principles of nucleophilic aromatic substitution, provide a solid foundation for researchers to explore the rich chemical space accessible from this important heterocyclic scaffold.
References
- Nasielski-Hinkens, R., et al. (1988). Nucleophilic substitutions on 2-Chloro-3-Nitroquinoxaline. Bulletin des Sociétés Chimiques Belges, 97(11–12), 919–926.
- Buravchenko, G. I., et al. (2021). Synthesis of 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides: a way forward for targeting hypoxia and drug resistance of cancer cells. RSC Medicinal Chemistry, 12(12), 2055-2063.
- Egu, S. A., et al. (2020). AMINATION OF DICHLORO-6,7-QUINOLINEQUINONE WITH ELECTRON RICH AND ELECTRON DEFICIENT ANILINES: A DESCRIPTION. FUW Trends in Science & Technology Journal, 5(1), 052-056.
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). Molecules, 29(1), 123. [Link]
- Kinetics Reaction and Mechanism of Thiozole with Sodium Methoxide in CSTR Reactor. (2017). Organic Chemistry: Current Research, 6(2).
-
Preparation of Sodium Methoxide -CH₃ONa. (2018). YouTube. [Link]
-
Reactions of thiols. (2019). YouTube. [Link]
- Synthesis of 2,6-dichloroquinoxaline by using diketene. (2012).
-
The Basics of Thiols and Cysteines in Redox Biology and Chemistry. (2011). Free Radical Biology and Medicine, 51(7), 1484–1495. [Link]
Sources
Application Notes and Protocols for the Derivatization of 2,6,7-Trichloroquinoxaline for Biological Screening
Introduction: The Quinoxaline Scaffold as a Privileged Structure in Drug Discovery
Quinoxaline and its derivatives represent a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry. The versatile quinoxaline scaffold is a core component in numerous compounds exhibiting a wide array of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. The biological potential of quinoxaline derivatives is heavily influenced by the nature and position of substituents on the quinoxaline ring. The introduction of various functional groups can modulate the compound's physicochemical properties, such as solubility, lipophilicity, and electronic distribution, which in turn affects its pharmacokinetic profile and target-binding affinity.
This application note provides a comprehensive guide for the derivatization of 2,6,7-trichloroquinoxaline, a versatile starting material for the synthesis of a diverse library of novel quinoxaline analogs for biological screening. We will explore the stepwise and regioselective functionalization of this scaffold via nucleophilic aromatic substitution (SNAr) reactions and provide detailed protocols for subsequent biological evaluation.
Chemical Derivatization Strategy: A Stepwise Approach to Functionalization
The derivatization of 2,6,7-trichloroquinoxaline relies on the differential reactivity of the three chlorine atoms to nucleophilic aromatic substitution. The chlorine atom at the C2-position is the most susceptible to nucleophilic attack due to the strong electron-withdrawing effect of the adjacent nitrogen atoms in the pyrazine ring. The chlorine atoms at the C6 and C7 positions on the benzene ring are less activated and therefore require more forcing reaction conditions for substitution. This difference in reactivity allows for a stepwise and regioselective approach to the synthesis of a library of mono-, di-, and tri-substituted quinoxaline derivatives.
A general strategy for the derivatization of 2,6,7-trichloroquinoxaline is outlined below. This strategy allows for the introduction of a variety of nucleophiles, such as primary and secondary amines, thiols, and alkoxides, to generate a diverse chemical library for biological screening.
Caption: Stepwise derivatization of 2,6,7-trichloroquinoxaline.
Experimental Protocols: Synthesis of a Derivatized Quinoxaline Library
The following protocols are provided as a general guideline for the derivatization of 2,6,7-trichloroquinoxaline. Optimization of reaction conditions (e.g., temperature, reaction time, solvent, and base) may be necessary for specific nucleophiles.
Protocol 1: General Procedure for Monosubstitution at the C2-Position
This protocol describes the selective substitution of the chlorine atom at the C2-position with a representative amine nucleophile.
Materials:
-
2,6,7-Trichloroquinoxaline
-
Amine (e.g., morpholine, piperidine, aniline) (1.1 equivalents)
-
Potassium carbonate (K2CO3) (2.0 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2,6,7-trichloroquinoxaline (1.0 equivalent) in DMF, add the amine (1.1 equivalents) and K2CO3 (2.0 equivalents).
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-amino-6,7-dichloroquinoxaline derivative.
Protocol 2: General Procedure for Disubstitution at the C2 and C6-Positions
This protocol describes the substitution of the chlorine atoms at the C2 and C6-positions, starting from the 2-amino-6,7-dichloroquinoxaline intermediate.
Materials:
-
2-Amino-6,7-dichloroquinoxaline (from Protocol 1)
-
Amine (e.g., propylamine, benzylamine) (1.5 equivalents)
-
Sodium tert-butoxide (NaOtBu) (2.5 equivalents)
-
1,4-Dioxane
-
Palladium catalyst (e.g., Pd2(dba)3) (0.05 equivalents)
-
Ligand (e.g., Xantphos) (0.1 equivalents)
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add 2-amino-6,7-dichloroquinoxaline (1.0 equivalent), the amine (1.5 equivalents), NaOtBu (2.5 equivalents), Pd2(dba)3 (0.05 equivalents), and Xantphos (0.1 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous 1,4-dioxane and heat the mixture to 100-120 °C for 12-24 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2,6-diamino-7-chloroquinoxaline derivative.
Protocol 3: General Procedure for Trisubstitution
This protocol describes the final substitution at the C7-position.
Materials:
-
2,6-Diamino-7-chloroquinoxaline (from Protocol 2)
-
Nucleophile (e.g., sodium methoxide, sodium thiophenoxide) (2.0 equivalents)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2,6-diamino-7-chloroquinoxaline (1.0 equivalent) in DMF or DMSO, add the nucleophile (2.0 equivalents).
-
Heat the reaction mixture to 120-150 °C for 24-48 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the fully substituted 2,6,7-trisubstituted quinoxaline.
Biological Screening Protocols
Once a library of derivatized quinoxalines has been synthesized, the next crucial step is to evaluate their biological activity. The following are standard in vitro assays for preliminary screening of anticancer and antimicrobial potential.
Protocol 4: MTT Assay for Anticancer Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][2][3][4][5]
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized quinoxaline derivatives in the complete medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) value for each compound.
Data Presentation:
| Compound ID | Nucleophile at C2 | Nucleophile at C6 | Nucleophile at C7 | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 | IC50 (µM) vs. HCT116 |
| TQ-01 | Morpholine | Chlorine | Chlorine | > 100 | > 100 | > 100 |
| TQ-02 | Morpholine | Propylamine | Chlorine | 52.3 | 68.1 | 45.7 |
| TQ-03 | Morpholine | Propylamine | Methoxide | 15.8 | 22.4 | 12.1 |
| Doxorubicin | - | - | - | 0.8 | 1.2 | 0.9 |
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 5: Broth Microdilution Assay for Antimicrobial Susceptibility Testing
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against bacteria and fungi.[6][7][8][9][10]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microplates
-
Synthesized quinoxaline derivatives
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial two-fold dilutions of the quinoxaline derivatives in the appropriate broth in the wells of a 96-well microplate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria or at 35 °C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Data Presentation:
| Compound ID | Nucleophile at C2 | Nucleophile at C6 | Nucleophile at C7 | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| TQ-01 | Morpholine | Chlorine | Chlorine | 64 | >128 | >128 |
| TQ-04 | Thiophenol | Chlorine | Chlorine | 16 | 32 | 64 |
| TQ-05 | Thiophenol | Piperidine | Chlorine | 4 | 8 | 16 |
| Ciprofloxacin | - | - | - | 0.5 | 0.25 | NA |
| Fluconazole | - | - | - | NA | NA | 1 |
Caption: Workflow for the broth microdilution assay.
Conclusion and Future Directions
The derivatization of 2,6,7-trichloroquinoxaline offers a strategic and efficient approach to generate a diverse library of novel quinoxaline-based compounds. The stepwise functionalization, guided by the principles of nucleophilic aromatic substitution, allows for the systematic exploration of the chemical space around the quinoxaline scaffold. The subsequent biological screening of these derivatives using robust in vitro assays, such as the MTT and broth microdilution methods, can lead to the identification of promising lead compounds with potential therapeutic applications in oncology and infectious diseases. Further optimization of the hit compounds through structure-activity relationship (SAR) studies will be crucial for the development of potent and selective drug candidates.
References
- Clinical and Laboratory Standards Institute. (2018). M07 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard, 11th Edition.
- Jain, A. K., & Vaidya, A. (2020). Quinoxaline derivatives as a privileged scaffold in anticancer drug discovery. European Journal of Medicinal Chemistry, 207, 112729.
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
- National Committee for Clinical Laboratory Standards. (2002). M27-A2 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard, 2nd Edition.
- Riss, T. L., et al. (2016). Cell Viability Assays. In Assay Guidance Manual.
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
-
European Committee on Antimicrobial Susceptibility Testing. (2021). Breakpoint tables for interpretation of MICs and zone diameters. Version 11.0. Retrieved from [Link]
Sources
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [jove.com]
- 7. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 8. protocols.io [protocols.io]
- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
Application Notes and Protocols for the Functionalization of the 2,6,7-Trichloroquinoxaline Scaffold
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the synthetic functionalization of the 2,6,7-trichloroquinoxaline scaffold, a promising but under-explored building block in medicinal chemistry. Quinoxaline derivatives are integral to numerous marketed drugs and clinical candidates, exhibiting a wide array of biological activities including anticancer, antiviral, and antimicrobial properties.[1] The strategic placement of three chlorine atoms on the 2,6,7-trichloroquinoxaline core offers a versatile platform for controlled, regioselective diversification to generate novel compound libraries for drug discovery programs.
This guide moves beyond a simple recitation of steps, delving into the chemical logic that underpins the described protocols. By understanding the inherent reactivity of each position on the quinoxaline ring, researchers can rationally design synthetic strategies to achieve their desired molecular targets. The protocols provided are based on established methodologies for analogous chloro-substituted heterocyclic systems and serve as robust starting points for experimental work.
Understanding the Reactivity Landscape of 2,6,7-Trichloroquinoxaline
The functionalization of 2,6,7-trichloroquinoxaline is governed by the distinct electronic environments of the chlorine-substituted carbon atoms. The reactivity of these positions dictates the choice of reaction conditions and the likely outcome of a synthetic transformation.
-
The C2 Position: A Hub for Nucleophilic Aromatic Substitution (SNAr) The chlorine atom at the C2 position is highly activated towards nucleophilic attack. This heightened reactivity is a direct consequence of the electron-withdrawing nature of the two adjacent nitrogen atoms within the pyrazine ring.[2][3] This electronic pull polarizes the C-Cl bond and stabilizes the negatively charged Meisenheimer intermediate formed upon nucleophilic addition, thus lowering the activation energy for substitution. Consequently, the C2 position can be selectively functionalized with a wide range of nucleophiles, such as amines, alcohols, and thiols, often under relatively mild conditions without the need for a metal catalyst.
-
The C6 and C7 Positions: Gateways for Cross-Coupling Chemistry In contrast, the chlorine atoms at the C6 and C7 positions on the benzene ring are significantly less reactive towards traditional SNAr reactions.[2] These positions lack the strong electronic activation seen at C2. However, they are excellent handles for a variety of palladium-catalyzed cross-coupling reactions.[2] Powerful transformations such as the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions provide efficient means to form new carbon-carbon and carbon-heteroatom bonds at these sites.[2]
Regioselectivity: The pronounced difference in reactivity between the C2 chloro-substituent and those at C6 and C7 allows for a high degree of regioselectivity. Sequential functionalization can be readily achieved by first targeting the C2 position via SNAr, followed by palladium-catalyzed cross-coupling at the C6 and/or C7 positions. While the electronic differences between the C6 and C7 positions are more subtle, selective functionalization may be achievable under carefully optimized cross-coupling conditions, potentially influenced by the steric and electronic properties of the coupling partners and the catalyst system employed.
Figure 1. Reactivity map of the 2,6,7-trichloroquinoxaline scaffold.
Synthesis of the 2,6,7-Trichloroquinoxaline Scaffold
A robust synthesis of the 2,6,7-trichloroquinoxaline starting material is crucial for its utilization in drug discovery. A plausible and efficient two-step synthesis begins with the condensation of commercially available 4,5-dichloro-1,2-phenylenediamine with oxalic acid to form 6,7-dichloro-1,4-dihydroquinoxaline-2,3-dione. This intermediate is then subjected to chlorination to yield the desired 2,6,7-trichloroquinoxaline.
Figure 2. Synthetic workflow for 2,6,7-trichloroquinoxaline.
Protocol 2.1: Synthesis of 6,7-Dichloro-1,4-dihydroquinoxaline-2,3-dione
This protocol is adapted from a green chemistry approach for the synthesis of quinoxaline-2,3-diones.[4][5]
Materials:
-
4,5-Dichloro-1,2-phenylenediamine
-
Oxalic acid dihydrate
-
2 M Hydrochloric acid
-
Deionized water
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask, suspend 4,5-dichloro-1,2-phenylenediamine (10.0 g, 56.5 mmol) and oxalic acid dihydrate (7.86 g, 62.1 mmol) in 100 mL of 2 M hydrochloric acid.
-
Heat the mixture to reflux with vigorous stirring for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid sequentially with copious amounts of deionized water until the filtrate is neutral, followed by a wash with cold ethanol.
-
Dry the product under vacuum to afford 6,7-dichloro-1,4-dihydroquinoxaline-2,3-dione as a solid. The product can be used in the next step without further purification if TLC indicates sufficient purity.
Protocol 2.2: Synthesis of 2,6,7-Trichloroquinoxaline
This chlorination protocol is based on standard procedures for converting quinoxalinones to chloroquinoxalines using phosphorus oxychloride (POCl₃).[6][7]
Materials:
-
6,7-Dichloro-1,4-dihydroquinoxaline-2,3-dione
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic)
-
Ice
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as it involves corrosive reagents and generates HCl gas.
-
To a round-bottom flask charged with 6,7-dichloro-1,4-dihydroquinoxaline-2,3-dione (5.0 g, 21.6 mmol), add phosphorus oxychloride (20 mL, 216 mmol) and a catalytic amount of DMF (0.2 mL).
-
Heat the mixture to reflux (approximately 110 °C) for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.[6]
-
Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel to afford pure 2,6,7-trichloroquinoxaline.
Selective Functionalization at the C2 Position via SNAr
The high reactivity of the C2-chloro group enables straightforward substitution with a variety of nucleophiles. The following protocol for amination is a representative example.
Protocol 3.1: General Procedure for SNAr with Amines
Materials:
-
2,6,7-Trichloroquinoxaline
-
Amine (primary or secondary)
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Ethanol)
-
Reaction vessel (e.g., sealed tube or microwave vial)
Procedure:
-
In a reaction vessel, dissolve 2,6,7-trichloroquinoxaline (1.0 mmol) in the chosen solvent (5-10 mL).
-
Add the amine (1.1-1.5 mmol) and DIPEA (2.0-3.0 mmol).
-
Seal the vessel and heat the reaction mixture. Reaction conditions will vary depending on the nucleophilicity of the amine. For many amines, heating at 80-120 °C for several hours is sufficient. Microwave irradiation can often significantly reduce reaction times.[8]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 2-amino-6,7-dichloroquinoxaline derivative.
Functionalization at the C6 and C7 Positions via Palladium-Catalyzed Cross-Coupling
With the C2 position functionalized (or if selective functionalization of the benzene ring is desired first), the C6 and C7 positions can be addressed using palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for introducing aryl, heteroaryl, or vinyl groups.[9][10]
Protocol 4.1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Chloroquinoxaline substrate (e.g., 2-substituted-6,7-dichloroquinoxaline)
-
Boronic acid or boronate ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., 1,4-Dioxane/water, Toluene/water, DMF)
Procedure:
-
To a reaction vessel, add the chloroquinoxaline substrate (1.0 mmol), the boronic acid or ester (1.2-1.5 mmol), the palladium catalyst (0.02-0.05 mmol), and the base (2.0-3.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (5-10 mL).
-
Heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the mixture with water and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify by column chromatography or recrystallization.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,6-Dichloroquinoxaline | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~80-90 (at C2) |
| 2 | 6-Chloroquinoline | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 85 |
| 3 | 7-Chloroquinoline | 3-Furylboronic acid | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ | Toluene | 100 | 12 | 92 |
Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Related Scaffolds. Note: Yields and regioselectivity will depend on the specific substrate and conditions.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds with a wide range of amines.[2][11]
Protocol 4.2: General Procedure for Buchwald-Hartwig Amination
Materials:
-
Chloroquinoxaline substrate
-
Amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium precatalyst and the phosphine ligand in the reaction vessel.
-
Add the chloroquinoxaline substrate, the amine, and the base.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction to 80-120 °C for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry, and concentrate.
-
Purify the product by column chromatography.
| Entry | Aryl Halide | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,6-Dichloroquinoline | Morpholine | Pd₂(dba)₃/BINAP (2/3) | NaOt-Bu | Toluene | 100 | 18 | ~70-80 (at C6) |
| 2 | 4,7-Dichloroquinoline | Adamantan-1-amine | Pd(OAc)₂/DavePhos (5/10) | NaOt-Bu | Dioxane | 100 | 24 | 85 (at C4) |
| 3 | 6-Bromo-2-chloroquinoline | Piperidine | Pd(OAc)₂/XPhos (2/4) | K₃PO₄ | Toluene | 110 | 16 | 95 (at C6) |
Table 2: Representative Conditions for Buchwald-Hartwig Amination on Related Scaffolds. Note: Regioselectivity and yields are highly dependent on the specific substrate, ligand, and reaction conditions.[12]
Conclusion
The 2,6,7-trichloroquinoxaline scaffold represents a highly versatile and valuable starting point for the synthesis of diverse chemical libraries. The predictable and orthogonal reactivity of the three chlorine atoms allows for a strategic and controlled approach to molecular design. By leveraging nucleophilic aromatic substitution at the activated C2 position and a host of powerful palladium-catalyzed cross-coupling reactions at the C6 and C7 positions, medicinal chemists can efficiently explore the chemical space around this privileged heterocyclic core. The protocols and principles outlined in this guide provide a solid foundation for researchers to unlock the full potential of this promising scaffold in the pursuit of novel therapeutic agents.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- BenchChem. (2025). The Reactivity of Chlorine Atoms on the Quinoxaline Ring: A Technical Guide for Drug Development Professionals.
-
Indian Academy of Sciences. (n.d.). One-pot efficient green synthesis of 1,4-dihydro-quinoxaline-2,3-dione derivatives. Retrieved from [Link]
-
Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. (2013). Molecules. Retrieved from [Link]
- Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. (2023). Bentham Science.
-
Regioselective Suzuki miyaura cross coupling reactions of 2,6- dichloroquinoxaline. (2012). ResearchGate. Retrieved from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]
- The Reactivity of Chlorine Atoms on the Quinoxaline Ring: A Technical Guide for Drug Development Professionals. (2025). BenchChem.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 2,6-Dichloroquinoxaline.
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). NCBI. Retrieved from [Link]
-
Palladium-catalyzed Buchwald-Hartwig amination. (n.d.). Atlanchim Pharma. Retrieved from [Link]
-
Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. (2020). Royal Society of Chemistry. Retrieved from [Link]
-
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (2017). ResearchGate. Retrieved from [Link]
-
2-Chloroquinoxaline. (n.d.). ResearchGate. Retrieved from [Link]
-
POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. (n.d.). NCBI. Retrieved from [Link]
-
Synthesis and characterization of 1,4-dihydro-quinoxaline -2, 3-dione derivatives-based Zn (II) and. (n.d.). Addis Ababa University. Retrieved from [Link]
- Process for preparing 2,6-dicholoroquinoxaline. (1991). Google Patents.
-
YouTube. (2020). Buchwald-Hartwig cross-coupling reaction. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- 5. etd.aau.edu.et [etd.aau.edu.et]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. atlanchimpharma.com [atlanchimpharma.com]
- 12. Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2,6,7-Trichloroquinoxaline Synthesis and Purification
Welcome to the technical support center for 2,6,7-Trichloroquinoxaline. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing and purifying this important heterocyclic compound. We understand that achieving high yield and purity is paramount for reliable downstream applications, from agrochemical research to pharmaceutical development.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles and field-proven insights.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and purification of 2,6,7-Trichloroquinoxaline in a direct question-and-answer format.
Question 1: Why is my yield of 2,6,7-Trichloroquinoxaline consistently low?
Answer: Low yields in quinoxaline synthesis are a common challenge and can typically be traced back to one of three areas: reactant quality, reaction conditions, or the chlorination step.[2]
-
Reactant Integrity: The synthesis likely begins with the condensation of 4,5-dichloro-1,2-phenylenediamine and a 1,2-dicarbonyl compound (like glyoxal) to form 6,7-dichloro-2-hydroxyquinoxaline, which is then chlorinated. The diamine starting material is susceptible to oxidation, which can introduce colored impurities and reduce the amount of active starting material. Ensure you are using high-purity diamine; if necessary, purify it by recrystallization before use.[3]
-
Suboptimal Reaction Conditions: Traditional quinoxaline syntheses can require long reaction times and high temperatures, which can lead to side product formation.[4][5]
-
Solvent Choice: The solvent significantly impacts reaction kinetics. While ethanol or acetic acid are common, screening other solvents may improve your yield.[2][6]
-
Temperature & Time: Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[7] Pushing the reaction for too long at high temperatures can lead to decomposition. Consider alternative energy sources like microwave irradiation, which has been shown to dramatically reduce reaction times and improve yields in similar syntheses.[5]
-
-
Inefficient Chlorination: The conversion of the 2-hydroxy-6,7-dichloroquinoxaline intermediate to the final trichloro- product is a critical, yield-defining step.
-
Moisture: Chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are highly sensitive to moisture.[8] Ensure all glassware is oven-dried and that anhydrous solvents are used. Any moisture will decompose the reagent, reducing its efficacy and stalling the reaction.[7]
-
Stoichiometry: An insufficient amount of the chlorinating agent will lead to incomplete conversion. A molar ratio of 2.5 to 3.5 of the chlorinating agent to the hydroxy-quinoxaline precursor has been reported as optimal for similar compounds.[9]
-
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and resolving low product yield.
Question 2: My final product is off-white or colored. What are the likely impurities and how can I remove them?
Answer: A colored product indicates the presence of impurities, which can originate from starting materials or side reactions. The most common culprits are:
-
Oxidized Starting Materials: As mentioned, aromatic diamines can oxidize to form highly colored impurities that carry through the synthesis.
-
Incomplete Chlorination: The most likely impurity is the unreacted precursor, 6,7-dichloro-2-hydroxyquinoxaline. Its presence can be detected by analytical methods like HPLC or NMR.
-
Hydrolysis Products: The chlorine atoms on the quinoxaline ring, particularly at the 2-position, can be susceptible to hydrolysis back to a hydroxyl group if exposed to water or alcohols during workup, especially under basic conditions.[10][11] This forms the hydroxy-quinoxaline impurity.
-
Over-chlorinated Byproducts: Although less common, harsh reaction conditions could potentially lead to the formation of tetrachloro-isomers.
Purification Strategies:
| Technique | Principle | Best For Removing | Key Considerations |
| Recrystallization | Differential solubility of the product and impurities in a solvent system at varied temperatures. | Large amounts of impurities with different polarity, colored impurities (with activated carbon). | Solvent screening is crucial. An ethanol/water mixture is often effective for quinoxalines.[7] Add activated carbon to the hot solution to remove colored impurities.[9] |
| Column Chromatography | Separation based on differential adsorption of components to a stationary phase (e.g., silica gel).[12] | Isomers, byproducts with similar polarity (e.g., under-chlorinated species). | Can be high-loss if not optimized. Requires careful selection of the mobile phase (eluent).[7] |
| Acid/Base Wash | Exploits the basicity of the quinoxaline nitrogen atoms to separate from neutral organic impurities. | Non-basic organic impurities. | The product can be protonated and moved to an aqueous acidic layer, washed, and then re-precipitated by neutralization. |
Question 3: How can I effectively monitor the reaction's progress?
Answer: Real-time monitoring is essential to avoid under- or over-reacting your materials.
-
Thin Layer Chromatography (TLC): This is the most common, rapid, and cost-effective method.[7] Spot the reaction mixture on a silica plate alongside your starting material. Develop the plate in an appropriate solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progression.
-
High-Performance Liquid Chromatography (HPLC): For more precise, quantitative monitoring, small aliquots of the reaction mixture can be withdrawn, quenched, and analyzed by HPLC.[13] This allows you to quantify the percentage of starting material remaining and product formed over time.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the product and starting materials are sufficiently volatile, GC-MS provides excellent separation and definitive identification of components in the reaction mixture.[14]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most plausible synthetic route for 2,6,7-Trichloroquinoxaline?
A1: A robust and common strategy for synthesizing substituted quinoxalines involves a two-step process: (1) condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, followed by (2) functional group manipulation, such as chlorination.[2][4] For 2,6,7-Trichloroquinoxaline, this would involve:
-
Condensation: Reacting 4,5-dichloro-1,2-phenylenediamine with a glyoxal derivative to form 6,7-dichloro-2-hydroxyquinoxaline.
-
Chlorination: Converting the hydroxyl group at the 2-position to a chloro group using a standard chlorinating agent like POCl₃ or SOCl₂, often with a catalytic amount of DMF.[9][15]
General Synthetic Pathwaydot
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. capotchem.cn [capotchem.cn]
- 9. CN100345831C - Prepn process of high purity 2, 6-dichloro quinoxaline - Google Patents [patents.google.com]
- 10. EP0035925B1 - 3-chloroquinoline derivatives, processes for their preparation and medicaments containing them - Google Patents [patents.google.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Purification Techniques | Column Selection for Chromatography - Bio-Link [biolink.com]
- 13. An immunoaffinity column for the selective purification of 3-methyl-quinoxaline-2-carboxylic acid from swine tissues and its determination by high-performance liquid chromatography with ultraviolet detection and a colloidal gold-based immunochromatographic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Solubility Challenges with 2,6,7-Trichloroquinoxaline
Welcome to the technical support center for 2,6,7-Trichloroquinoxaline. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming solubility issues commonly encountered with this compound. Our goal is to equip you with the knowledge to effectively handle this versatile chemical building block in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of 2,6,7-Trichloroquinoxaline?
A1: 2,6,7-Trichloroquinoxaline is a halogenated heterocyclic compound that, like many quinoxaline derivatives, exhibits poor aqueous solubility. It is a crystalline solid, and its solubility is generally low in water but better in certain organic solvents.[1][2] Based on available data for similar compounds like 2,6-Dichloroquinoxaline, it is sparingly soluble in chloroform and methanol, especially with heating.[3] Due to its chemical structure, it is considered a relatively non-polar molecule, favoring solubility in less polar organic solvents.
Q2: I'm having trouble dissolving 2,6,7-Trichloroquinoxaline for my in vitro assay. What solvents should I try first?
A2: For initial attempts at solubilization for in vitro studies, a good starting point is the use of polar aprotic solvents.
Recommended Solvents:
-
Dimethyl Sulfoxide (DMSO): This is the most common solvent for preparing stock solutions of poorly soluble compounds for biological assays.
-
N,N-Dimethylformamide (DMF): Another strong polar aprotic solvent that can be effective.
-
N-Methyl-2-pyrrolidone (NMP): A less common but powerful solvent.
-
Dimethylacetamide (DMA): Similar to DMF and NMP, it can be a good alternative.[4]
It is crucial to always check the compatibility of these solvents with your specific assay, as they can sometimes interfere with biological systems at higher concentrations.[4]
Q3: My compound won't dissolve in DMSO even at a low concentration. What can I do?
A3: If you are facing challenges with dissolving 2,6,7-Trichloroquinoxaline in DMSO, you can employ a combination of physical methods to enhance solubility.
Troubleshooting Steps:
-
Gentle Heating: Warming the solution to around 37°C can help overcome the energy barrier for dissolution.[4] It is important to first verify the thermal stability of 2,6,7-Trichloroquinoxaline to avoid degradation.
-
Sonication: Using an ultrasonic bath can provide the necessary energy to break down the crystal lattice structure of the compound, facilitating its dissolution.[4]
-
Vortexing: Vigorous mixing can also aid in the dissolution process.
If these methods are insufficient, you may need to consider alternative solubilization strategies as outlined in the advanced troubleshooting section.
Advanced Troubleshooting Guides
Issue 1: Preparing Aqueous Formulations for in vivo Studies
A significant challenge arises when preparing formulations for animal studies, where high concentrations of organic solvents can be toxic. Here are several advanced strategies to enhance the aqueous solubility of 2,6,7-Trichloroquinoxaline.
Strategy 1: pH Adjustment
The quinoxaline core is weakly basic.[4] This property allows for a pH-dependent increase in solubility.
Protocol for pH-Dependent Solubilization:
-
Buffer Selection: Choose a biocompatible acidic buffer such as a citrate or acetate buffer.
-
pH Titration: Prepare a suspension of 2,6,7-Trichloroquinoxaline in the chosen buffer.
-
Acidification: Gradually lower the pH of the suspension. This will protonate the nitrogen atoms in the quinoxaline ring, forming a more soluble salt in situ.[4]
-
Monitoring: Continuously monitor the solution for clarity, indicating dissolution.
-
Final Formulation: Once dissolved, the pH can be carefully adjusted if necessary for the specific requirements of the in vivo model, while maintaining solubility.
dot graph TD { A[Poorly Soluble 2,6,7-Trichloroquinoxaline] -->|Suspend in aqueous buffer| B(Suspension); B -->|Lower pH with acidic buffer| C{Protonation of Quinoxaline Nitrogens}; C --> D[Formation of Soluble Salt]; D --> E(Clear Aqueous Solution); } caption: pH adjustment workflow for solubilization.
Strategy 2: Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming water-soluble inclusion complexes.[5]
Protocol for Cyclodextrin Formulation:
-
Cyclodextrin Selection: Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a widely used and FDA-approved option.[4]
-
Complexation: Prepare an aqueous solution of SBE-β-CD.
-
Addition of Compound: Gradually add the 2,6,7-Trichloroquinoxaline powder to the cyclodextrin solution while stirring or sonicating.
-
Equilibration: Allow the mixture to equilibrate, which can take several hours to a day, to ensure maximum complex formation.
-
Filtration: Filter the solution to remove any undissolved compound.
| Method | Principle | Key Advantage | Considerations |
| pH Adjustment | Increases solubility by forming a salt.[4] | Simple and cost-effective. | pH of the final formulation must be physiologically compatible. |
| Cyclodextrins | Encapsulates the drug in a water-soluble complex.[5] | Can significantly increase aqueous solubility and stability. | Potential for renal toxicity at high cyclodextrin concentrations.[5] |
Strategy 3: Amorphous Solid Dispersions
For oral formulations, creating an amorphous solid dispersion can dramatically improve dissolution rate and solubility.[4] This technique involves converting the crystalline drug into a higher-energy amorphous state.[5]
Workflow for Solid Dispersion Preparation:
-
Solvent Selection: Choose a common solvent in which both 2,6,7-Trichloroquinoxaline and a carrier polymer (e.g., PVP, HPMC) are soluble.
-
Dissolution: Dissolve both the compound and the polymer in the selected solvent.
-
Solvent Removal: Rapidly remove the solvent using techniques like spray drying or freeze-drying. This traps the drug in an amorphous state within the polymer matrix.
-
Characterization: Characterize the resulting solid dispersion to confirm the amorphous nature of the drug.
dot graph TD { A[2,6,7-Trichloroquinoxaline + Polymer] -->|Dissolve in common solvent| B(Solution); B -->|Rapid solvent removal| C(Amorphous Solid Dispersion); C -->|Reconstitution in aqueous media| D{Enhanced Dissolution}; D --> E(Supersaturated Solution); } caption: Solid dispersion preparation workflow.
Issue 2: Persistent Solubility Problems in Organic Solvents
In some cases, even with the use of strong organic solvents, achieving the desired concentration can be difficult.
Co-solvency
The principle of co-solvency involves using a mixture of solvents to increase the solubility of a solute.[6]
Protocol for Co-solvency:
-
Primary Solvent: Start by dissolving 2,6,7-Trichloroquinoxaline in a good solvent (e.g., DMSO) to the highest possible concentration.
-
Co-solvent Addition: To this solution, slowly add a second, miscible solvent in which the compound is less soluble (e.g., ethanol or water). This should be done while vortexing.
-
Optimization: The ratio of the primary solvent to the co-solvent needs to be empirically determined to maintain the compound in solution without precipitation.
This technique is particularly useful for diluting a concentrated stock solution for use in biological assays where the concentration of the primary solvent needs to be minimized.
Safety Precautions
When handling 2,6,7-Trichloroquinoxaline, it is important to follow standard laboratory safety procedures. Based on data for the similar compound 2,6-Dichloroquinoxaline, it may cause skin and eye irritation and may be harmful if swallowed.[7][8] Always work in a well-ventilated area or a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9] Consult the Safety Data Sheet (SDS) for detailed safety information.[7]
References
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]
-
Wiley. (2019). Strategies for the formulation development of poorly soluble drugs via oral route. In Innovative Dosage Forms: Design and Development at Early Stage. Retrieved from [Link]
-
DADUN. (2011). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Application of Biotechnology to Dental Treatment. Retrieved from [Link]
-
PubMed. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Retrieved from [Link]
-
PubMed Central. (2023). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]
-
ResearchGate. (2015). synthesis and characterization of some quinoxaline derivatives and the study of biological activities. Retrieved from [Link]
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
ResearchGate. (2011). Synthesis and Biological Evaluation of New Quinoxaline Derivatives as Antioxidant and Anti-inflammatory Agents. Retrieved from [Link]
-
Chem-Supply. (2008). MSDS of 2,6-Dichloroquinoxaline. Retrieved from [Link]
-
PubMed Central. (2011). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]
-
Alfa Aesar. (2025). SAFETY DATA SHEET. Retrieved from [Link]
-
ResearchGate. (2013). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]
-
LookChem. (n.d.). Cas 18671-97-1,2,6-Dichloroquinoxaline. Retrieved from [Link]
-
University of Sydney. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
University of Babylon. (n.d.). Classification of organic compounds By solubility. Retrieved from [Link]
Sources
- 1. CAS 18671-97-1: 2,6-Dichloroquinoxaline | CymitQuimica [cymitquimica.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Cas 18671-97-1,2,6-Dichloroquinoxaline | lookchem [lookchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. ijmsdr.org [ijmsdr.org]
- 7. capotchem.cn [capotchem.cn]
- 8. 2,6-二氯喹喔啉 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Stability and Degradation of 2,6,7-Trichloroquinoxaline
Introduction
This technical support center is designed for researchers, scientists, and drug development professionals working with 2,6,7-trichloroquinoxaline. Quinoxaline derivatives are crucial intermediates in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] Understanding the stability and degradation of these compounds is paramount for ensuring the integrity of experimental results, the purity of synthesized materials, and the safety of laboratory personnel. This guide provides in-depth FAQs and troubleshooting protocols to address common challenges encountered during the handling, storage, and use of 2,6,7-trichloroquinoxaline in a research setting.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 2,6,7-trichloroquinoxaline?
A1: To ensure long-term stability, 2,6,7-trichloroquinoxaline should be stored in a cool, dry, and dark place.[3] It is advisable to keep the container tightly sealed to prevent moisture ingress and potential hydrolysis.[3] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidative degradation, especially for long-term storage.
Q2: How stable is 2,6,7-trichloroquinoxaline in common laboratory solvents?
A2: While specific data for 2,6,7-trichloroquinoxaline is unavailable, based on its structure, it is expected to have slight solubility in chloroform and methanol, particularly with heating.[1] In terms of stability, chlorinated quinoxalines are generally susceptible to nucleophilic attack, including solvolysis, especially in protic solvents. For reactions, polar aprotic solvents like DMF, DMSO, and NMP are often preferred as they enhance the reactivity of nucleophiles without participating in the reaction. In solution, degradation can be accelerated by acidic conditions.[4] It is recommended to use freshly prepared solutions and to minimize the time the compound is in solution before use.
Q3: What are the primary degradation pathways for 2,6,7-trichloroquinoxaline?
A3: Based on the reactivity of related halo-quinoxalines, the primary degradation pathways are expected to be:
-
Hydrolysis: The chloro substituents on the quinoxaline ring are susceptible to hydrolysis, particularly the chlorine at the C2 position, which is activated by the two nitrogen atoms in the pyrazine ring.[4] This reaction would lead to the formation of corresponding hydroxy-trichloroquinoxalines. Hydrolysis can be accelerated by acidic or basic conditions and elevated temperatures.[4]
-
Photodegradation: Quinoxaline derivatives can be sensitive to light.[4] Exposure to UV or even ambient light over extended periods may induce photochemical reactions, leading to the formation of various degradation products. It is crucial to protect the compound and its solutions from light.
-
Nucleophilic Substitution: In the presence of nucleophiles (e.g., amines, alcohols, thiols), the chloro groups can be displaced. While this is often a desired reaction, unintended exposure to nucleophiles can be a source of degradation.
Q4: Are there any known incompatibilities for 2,6,7-trichloroquinoxaline?
A4: 2,6,7-trichloroquinoxaline should be considered incompatible with strong oxidizing agents, strong acids, and strong bases, as these can promote its degradation. It will also react with a wide range of nucleophiles.[5] Care should be taken to avoid unintended contact with such substances.
Troubleshooting Guide
Issue 1: Unexpected Degradation of 2,6,7-Trichloroquinoxaline in a Reaction Mixture
Symptom: TLC or LC-MS analysis of your reaction mixture shows the appearance of unexpected spots/peaks, and a decrease in the starting material, even in the absence of one of the intended reactants.
Possible Causes & Solutions:
-
Cause 1: Hydrolysis due to Residual Water. The presence of even trace amounts of water in your solvents or reagents can lead to the hydrolysis of the chloro groups.
-
Troubleshooting Steps:
-
Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves).
-
Dry all glassware thoroughly in an oven before use.
-
Run the reaction under an inert atmosphere (nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
-
-
Cause 2: Degradation due to Inappropriate pH. Acidic or basic conditions can catalyze the degradation of the starting material.[4]
-
Troubleshooting Steps:
-
If possible, check the pH of your reaction mixture.
-
If your reaction conditions are not intended to be acidic or basic, consider adding a non-nucleophilic base (e.g., diisopropylethylamine) to neutralize any trace acids.
-
-
Issue 2: Low Yield or Incomplete Reaction in Nucleophilic Aromatic Substitution (SNAr)
Symptom: The reaction of 2,6,7-trichloroquinoxaline with a nucleophile does not proceed to completion, or the yield of the desired substituted product is low.
Possible Causes & Solutions:
-
Cause 1: Insufficient Reactivity of the Nucleophile. The nucleophile may not be strong enough to displace the chloro group under the current reaction conditions.
-
Troubleshooting Steps:
-
If using a neutral nucleophile like an amine or alcohol, consider adding a base to generate the more reactive conjugate base (amide or alkoxide).
-
For less reactive nucleophiles, a stronger base or a different solvent system may be necessary to enhance nucleophilicity.
-
-
-
Cause 2: Inappropriate Solvent Choice. The solvent plays a crucial role in SNAr reactions.
-
Troubleshooting Steps:
-
Polar aprotic solvents such as DMSO, DMF, and NMP are generally preferred as they can solvate the cation of the nucleophile's salt, making the anionic nucleophile more reactive.
-
Avoid protic solvents (e.g., alcohols, water) if they are not part of the reaction, as they can solvate the nucleophile and reduce its reactivity.
-
-
-
Cause 3: Suboptimal Reaction Temperature. SNAr reactions often require elevated temperatures to overcome the activation energy barrier.
-
Troubleshooting Steps:
-
If the reaction is sluggish at room temperature, gradually increase the temperature.
-
Monitor the reaction closely by TLC or LC-MS to find the optimal temperature that promotes the desired reaction without causing significant degradation.
-
-
Issue 3: Formation of Multiple Products in Nucleophilic Substitution Reactions
Symptom: The reaction produces a mixture of mono-, di-, and/or tri-substituted products, making purification difficult and lowering the yield of the desired compound.
Possible Causes & Solutions:
-
Cause 1: Lack of Stoichiometric Control. Using an excess of the nucleophile will favor multiple substitutions.
-
Troubleshooting Steps:
-
Carefully control the stoichiometry of the reactants. For mono-substitution, use a 1:1 molar ratio of the nucleophile to 2,6,7-trichloroquinoxaline, or a slight excess of the quinoxaline.
-
Consider the slow addition of the nucleophile to the reaction mixture to maintain a low concentration of the nucleophile throughout the reaction.
-
-
-
Cause 2: High Reaction Temperature. Higher temperatures can provide the activation energy for less favorable subsequent substitutions.
-
Troubleshooting Steps:
-
Perform the reaction at the lowest temperature that allows for a reasonable reaction rate for the first substitution.
-
Monitor the reaction progress frequently to stop it once the desired product is predominantly formed.
-
-
Visualizing Degradation and Troubleshooting Workflows
Potential Degradation Pathways of 2,6,7-Trichloroquinoxaline
Caption: Troubleshooting workflow for low-yield SNAr reactions.
Quantitative Data on Stability (Illustrative Example)
The following table presents hypothetical data from a forced degradation study on a related compound, 2-chloro-3-(2-pyridinyl)quinoxaline, to illustrate potential stability under various stress conditions. [4]This data should be used as a general guide, and specific stability studies should be conducted for 2,6,7-trichloroquinoxaline.
| Stress Condition | % Degradation of 2-Chloro-3-(2-pyridinyl)quinoxaline | % Formation of 2-Hydroxy-3-(2-pyridinyl)quinoxaline |
| 0.1 M HCl, 60°C, 8 h | 15.2% | 14.8% |
| 0.1 M NaOH, 60°C, 8 h | 5.8% | 5.5% |
| 3% H₂O₂, RT, 24 h | 8.1% | Not Applicable |
| Thermal (80°C), 48 h | 2.5% | Minimal |
| Photostability (ICH Q1B) | 4.3% | Minimal |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol provides a framework for investigating the degradation pathways of 2,6,7-trichloroquinoxaline under various stress conditions. [4] Objective: To identify potential degradation products and assess the stability of 2,6,7-trichloroquinoxaline.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of 2,6,7-trichloroquinoxaline in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate and sample as described for acid hydrolysis.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature.
-
Withdraw aliquots at specified time points for analysis.
-
-
Thermal Degradation:
-
Store a solid sample of 2,6,7-trichloroquinoxaline in an oven at a controlled temperature (e.g., 80°C).
-
Withdraw samples at specified time points, prepare solutions, and analyze.
-
-
Photostability:
-
Expose a solid sample of 2,6,7-trichloroquinoxaline to light conditions as per ICH Q1B guidelines.
-
Analyze the sample and compare it with a sample stored in the dark.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method capable of separating the parent compound from its degradation products.
References
- BenchChem. (2025). Stability issues of 2-Chloro-3-(2-pyridinyl)quinoxaline under acidic/basic conditions.
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
- Kappe, C. O. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Environmental Science and Pollution Research, 28(35), 47895-47906.
- Ornduff, S. A. (1993). Evolution of a metabolic pathway for degradation of a toxic xenobiotic: the patchwork approach. Applied and Environmental Microbiology, 59(9), 2841-2847.
- BenchChem. (2025). Reactivity Profile of the Chloro Group in 2-Chloro-6,7-difluoroquinoxaline: An In-depth Technical Guide.
- BenchChem. (2025).
-
PubChem. (n.d.). 2,6-Dichloroquinoxaline. Retrieved from [Link]
- Google Patents. (n.d.). CN102584723B - Method for synthetizing 2,6-dichloroquinoxaline by using diketene.
- Mohan, A., & Reckhow, D. A. (2021). Hydrolysis and Chlorination of 2,6-Dichloro-1,4-benzoquinone under conditions typical of drinking water distribution systems.
- Tian, L., & Bayen, S. (2018). Thermal degradation of chloramphenicol in model solutions, spiked tissues and incurred samples. Food Chemistry, 248, 230-237.
-
CAS Common Chemistry. (n.d.). 2,6-Dichloroquinoxaline. Retrieved from [Link]
- Yang, K., et al. (2015). Novel Gene Clusters and Metabolic Pathway Involved in 3,5,6-Trichloro-2-Pyridinol Degradation by Ralstonia sp. Strain T6. Applied and Environmental Microbiology, 81(21), 7444-7453.
- Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
- Ekoja, A. (2017). Degradation Pathway.
- Chayrov, R., Yurukov, B., & Stankova, I. (2022). HYDROLYTIC STABILITY OF NEW AMANTADINE ANALOGUES INCLUDING AROMATIC AMINO ACIDS. Journal of Chemical Technology and Metallurgy, 57(6), 1094-1098.
- Tian, L., & Bayen, S. (2018). Thermal degradation of chloramphenicol in model solutions, spiked tissues and incurred samples. PubMed.
- Boethling, R. S. (2007). Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride. Environmental Toxicology and Chemistry, 26(2), 224-229.
- McAllister, K. A., et al. (1996). Biodegradation kinetics of 2,4,6-trichlorophenol by an acclimated mixed microbial culture under aerobic conditions. Environmental Science & Technology, 30(5), 1664-1671.
- ResearchGate. (2025). Novel degradation pathways for Chlorpyrifos and 3, 5, 6-Trichloro-2-pyridinol degradation by bacterial strain Bacillus thuringiensis MB497 isolated from agricultural fields of Mianwali, Pakistan.
- ResearchGate. (n.d.).
- Tovmasyan, A., et al. (2021). Thermal Stability Kinetics and Shelf Life Estimation of the Redox-Active Therapeutic and Mimic of Superoxide Dismutase Enzyme, Mn(III)meso-Tetrakis(N-ethylpyridinium-2-yl)porphyrinChloride (MnTE-2-PyPCl5, BMX-010). Pharmaceutics, 13(12), 2102.
- ResearchGate. (n.d.). Photochemical & Photobiological Sciences.
Sources
- 1. CAS 18671-97-1: 2,6-Dichloroquinoxaline | CymitQuimica [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 18671-97-1 CAS MSDS (2,6-Dichloroquinoxaline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 2,6,7-Trichloroquinoxaline
Welcome to the technical support center for 2,6,7-trichloroquinoxaline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile heterocyclic compound. Here, we provide in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction conditions for higher yields, purity, and regioselectivity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered when working with 2,6,7-trichloroquinoxaline and related compounds.
Q1: What are the primary applications of 2,6,7-trichloroquinoxaline in synthesis?
2,6,7-Trichloroquinoxaline is a key intermediate in medicinal and materials chemistry. Its primary utility lies in its susceptibility to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyrazine ring system activates the chlorine atoms for displacement by various nucleophiles.[1] This allows for the strategic introduction of diverse functional groups, making it a valuable scaffold for creating libraries of compounds for drug discovery programs, particularly in the development of anticancer, antimicrobial, and anti-inflammatory agents.[2]
Q2: Which chlorine atom on the 2,6,7-trichloroquinoxaline scaffold is the most reactive towards nucleophiles?
The chlorine at the C2 position is the most reactive. The pyrazine ring's nitrogen atoms exert a strong electron-withdrawing effect, significantly activating the C2 (and C3) positions for nucleophilic attack.[1] The chlorine atoms at C6 and C7 on the benzene ring are considerably less reactive in comparison. This inherent reactivity difference is the foundation for achieving regioselective substitutions.
Q3: My 2,6,7-trichloroquinoxaline starting material is a tan or yellow powder, not white. Is it impure?
While high-purity 2,6-dichloroquinoxaline is described as a white solid, slight coloration in polychlorinated quinoxalines is not uncommon and can arise from trace impurities from the synthesis process, such as over-oxidation products of diamine precursors or residual chlorinating agents.[2][3] It is highly recommended to assess purity by melting point and TLC or LC-MS analysis. If colored impurities are present, recrystallization, potentially with the use of activated carbon, can often yield a purer, off-white product.[4]
Q4: What are the most common side products I should watch for during synthesis or reactions?
Common side products can include:
-
Over-substitution products: If the reaction conditions are too harsh (high temperature, long reaction time), di- or tri-substituted products can form.
-
Isomeric mixtures: While the C2 position is most reactive, forcing conditions might lead to substitution at C6 or C7, resulting in isomeric impurities.[3]
-
Hydrolysis products: If water is present in the reaction, the chloro groups can be displaced by a hydroxyl group, forming quinoxalinone derivatives.
-
Benzimidazoles: Under certain acidic conditions or at high temperatures, rearrangement of the quinoxaline skeleton can lead to benzimidazole formation.[3]
Part 2: Detailed Troubleshooting Guides
This section provides structured guidance for overcoming specific experimental challenges.
Issue 1: Low or No Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions
A low yield is one of the most common frustrations. The flowchart below provides a systematic approach to diagnosing the root cause.
Sources
Technical Support Center: Purification of 2,6,7-Trichloroquinoxaline
Welcome to the technical support guide for the purification of 2,6,7-Trichloroquinoxaline. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require robust, field-tested methods to achieve high purity. The following troubleshooting guides and frequently asked questions have been compiled from common issues encountered in a laboratory setting. We will explore the causality behind experimental choices to empower you to adapt and optimize these protocols for your specific needs.
A Note on Analogue Data
While this guide focuses on 2,6,7-trichloroquinoxaline, detailed public-domain purification literature for this specific molecule is sparse. The methodologies, principles, and troubleshooting advice provided herein are grounded in established chemical principles and adapted from authoritative sources on the closely related and well-documented analogue, 2,6-dichloroquinoxaline.[1][2] The purification challenges, such as the removal of starting materials, isomeric impurities, and over-chlorinated byproducts, are fundamentally similar for these halogenated quinoxalines.
Troubleshooting Guide: From Crude Mixture to Pure Compound
This section addresses specific problems you may encounter after the initial synthesis and workup of 2,6,7-Trichloroquinoxaline.
Q1: My initial TLC plate shows multiple spots. How do I design a purification strategy?
Answer: Observing multiple spots on a Thin-Layer Chromatography (TLC) plate is the most common starting point for purification. Your strategy will depend on the nature of the impurities, which are primarily identified by their polarity relative to the desired product.
The Causality: TLC separates compounds based on their differential partitioning between the stationary phase (typically polar silica gel) and the mobile phase (a less polar eluent). Non-polar compounds travel further up the plate (higher Rf value), while polar compounds adhere more strongly to the silica and have lower Rf values.
Step-by-Step Strategy Design:
-
Impurity Assessment:
-
Spot at the Baseline (Rf ≈ 0): Highly polar impurities, often salts or baseline "gunk." These are typically removed easily.
-
Spot(s) Close to Your Product Spot: These are the most challenging impurities, likely unreacted starting materials or isomers (e.g., 2,3,7-trichloroquinoxaline).[3] Separation will require an optimized method like column chromatography.
-
Spot(s) with a Higher Rf: Less polar impurities.
-
-
Method Selection Workflow: The following workflow will guide your choice of purification technique.
Caption: Purification method selection workflow.
Q2: My product is an off-white or yellowish solid. How can I remove the color?
Answer: Colored impurities are common in syntheses involving aromatic compounds and vigorous reaction conditions, often arising from polymeric or tarry byproducts.[4] The most effective method for their removal is treatment with activated carbon.
The Causality: Activated carbon has a highly porous structure with a large surface area, allowing it to adsorb large, flat, conjugated molecules (which are often responsible for color) through van der Waals forces.
Protocol: Decolorization with Activated Carbon
This procedure is typically integrated into a recrystallization workflow.
-
Solvent Selection: Choose a suitable recrystallization solvent in which your product is soluble when hot but poorly soluble when cold (e.g., ethanol/water mixtures have been proven effective for the dichloro-analogue).[5]
-
Dissolution: In a flask, dissolve the crude, colored 2,6,7-trichloroquinoxaline in the minimum amount of hot solvent.
-
Carbon Addition: Remove the flask from the heat source to prevent bumping. Add a small amount of activated carbon (typically 1-2% of the solute's weight) to the hot solution.
-
Expert Tip: Adding carbon to a boiling solution will cause violent frothing. Always cool it slightly first.
-
-
Heating: Gently swirl and reheat the mixture to boiling for 5-10 minutes to allow for complete adsorption of impurities.
-
Hot Filtration: This is a critical step. Pre-heat a funnel (ideally a stemless one) and a receiving flask. Place a piece of fluted filter paper in the funnel. Pour the hot solution through the filter paper to remove the activated carbon.
-
The Goal: The objective is to filter the solution quickly while it is still hot to prevent your desired product from crystallizing prematurely on the filter paper.
-
-
Crystallization & Isolation: Allow the clear, decolorized filtrate to cool slowly, inducing crystallization of the pure product. Collect the crystals by vacuum filtration.
Q3: I tried recrystallization, but my yield is very low. What went wrong?
Answer: Low yield during recrystallization is a frequent issue and can usually be traced back to a few key procedural steps.
The Causality: Recrystallization relies on a significant difference in the solubility of your compound at high and low temperatures. The goal is to create a supersaturated solution upon cooling, from which only the desired compound crystallizes, leaving impurities behind in the "mother liquor."
Troubleshooting Low Recrystallization Yield
| Potential Cause | Scientific Reason | Recommended Solution |
| Using too much solvent | The solution never becomes saturated as it cools, so the product remains dissolved in the mother liquor. | Use the minimum amount of hot solvent required to fully dissolve the crude product. Add it in small portions. |
| Cooling the solution too quickly | Rapid cooling (e.g., an ice bath) traps impurities within the crystal lattice and forms small, impure crystals. | Allow the solution to cool slowly to room temperature first. Once crystal formation appears complete, then you can place it in an ice bath to maximize precipitation. |
| Premature crystallization during hot filtration | The solution cools as it passes through the funnel, causing the product to crash out on the filter paper along with the impurities you are trying to remove. | Use a stemless or short-stemmed funnel to reduce surface area. Pre-heat all glassware (funnel, receiving flask) with hot solvent vapor before filtering. |
| Choosing a suboptimal solvent | The compound has significant solubility in the solvent even when cold. | Perform small-scale solvent screening tests. A good solvent will dissolve the compound when hot but show very little solubility at room temperature.[6] |
Q4: My TLC still shows closely-eluting impurities after recrystallization. What is the next step?
Answer: If recrystallization fails to separate impurities, it's because their solubility and crystal lattice compatibility are too similar to your product. In this case, flash column chromatography is the method of choice.[4]
The Causality: Column chromatography provides a much higher separation efficiency than a single recrystallization. It is essentially a series of many thousands of equilibrium steps (akin to tiny separations) as the compounds move down the column, allowing for the separation of compounds with very similar polarities.[7]
Protocol: Flash Column Chromatography
-
Solvent System Selection:
-
Using TLC, find an eluent mixture (e.g., Hexanes/Ethyl Acetate) that gives your product an Rf value of ~0.3-0.4 .
-
Ensure this system shows separation between your product and the impurity spots.
-
-
Column Packing:
-
Select a column of appropriate size.
-
Pack the column with silica gel, either as a slurry in the eluent or by dry packing followed by careful solvent addition.[8]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a polar, volatile solvent (like dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading").
-
Carefully add this powder to the top of the packed column. This technique prevents band broadening and leads to better separation.[8]
-
-
Elution:
-
Add the eluent to the column and apply positive pressure (air or nitrogen).
-
Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2,6,7-trichloroquinoxaline.
Caption: Workflow for flash column chromatography.
Frequently Asked Questions (FAQs)
Q: What are the most likely impurities in my 2,6,7-Trichloroquinoxaline synthesis?
A: Based on the common chlorination synthesis from a hydroxy-quinoxaline precursor, the likely impurities are:
-
Unreacted Starting Material: (e.g., 6,7-dichloro-2-hydroxyquinoxaline). This is significantly more polar than the product.[5]
-
Isomeric Byproducts: Other trichloro- isomers that may form depending on the regioselectivity of the precursor synthesis. These will have very similar polarity to your desired product.[3]
-
Over-chlorinated Products: (e.g., 2,3,6,7-tetrachloroquinoxaline). This is typically less polar than the desired product.
-
Residual Chlorinating Agent/Byproducts: (e.g., from POCl₃ or SOCl₂). These are usually removed during the initial aqueous workup.[5]
Q: How do I confirm the purity of my final product?
A: A combination of methods should be used to confidently assess purity:
-
TLC: The purified sample should show a single spot in multiple eluent systems.
-
Melting Point: A pure compound will have a sharp melting point range (typically < 2 °C). Compare your experimental value to the literature value if available.
-
Spectroscopic Analysis:
-
NMR (¹H and ¹³C): This is the most definitive method. The spectrum should show the correct number of signals with the expected chemical shifts and integrations, and an absence of signals corresponding to impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity (e.g., >99% by peak area).[9]
Q: What are the recommended storage and handling procedures for 2,6,7-Trichloroquinoxaline?
A:
-
Handling: 2,6,7-Trichloroquinoxaline is an irritant.[10] Always handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust.[11][12]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[11] It should be kept away from moisture and incompatible materials such as strong acids and oxidizing agents.[11][13] Chemical stability is generally good under these recommended conditions.[11]
Q: Can I use sublimation for purification?
A: Sublimation is a viable but less common purification technique for organic solids.[14] It is most effective for separating a volatile solid (your product) from non-volatile impurities (salts, baseline tar).[15] If your impurities are other quinoxaline derivatives with similar vapor pressures, sublimation will not be an effective separation method. It can be an excellent final purification step to obtain high-purity, solvent-free crystals after initial purification by chromatography or recrystallization.[16]
References
- CN100345831C - Prepn process of high purity 2, 6-dichloro quinoxaline.
- WO1991001977A1 - Process for preparing 2,6-dicholoroquinoxaline.
- CA2064564A1 - Process for preparing 2,6-dicholoroquinoxaline.
-
MSDS of 2,6-Dichloroquinoxaline . Capot Chemical. [Link]
- CN109928925A - The sublimation purification method of one kind 4,7- dichloroquinoline.
-
Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents . National Institutes of Health (NIH). [Link]
-
Identification, Characterization and Quantification of Process-Related and Degradation Impurities in Lisdexamfetamine Dimesylate . MDPI. [Link]
-
2.5: SUBLIMATION . Chemistry LibreTexts. [Link]
-
2,3-Dichloroquinoxaline Safety Data Sheet . Thermo Fisher Scientific. [Link]
-
Laboratory Techniques of Purification and Isolation . International Journal of Drug Development & Research. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography . Organic Syntheses. [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates . American Pharmaceutical Review. [Link]
- CN101941947B - Synthesis method of 2-chloro-6-chloroquinoxaline.
-
Application of Sublimation in the Synthesis and Crystal Growth of Organosulfones . ResearchGate. [Link]
-
COLUMN CHROMATOGRAPHY KIT . Fralin Life Sciences Institute, Virginia Tech. [Link]
-
Chromatography: The Solid Phase . University of Rochester, Department of Chemistry. [Link]
Sources
- 1. CN100345831C - Prepn process of high purity 2, 6-dichloro quinoxaline - Google Patents [patents.google.com]
- 2. WO1991001977A1 - Process for preparing 2,6-dicholoroquinoxaline - Google Patents [patents.google.com]
- 3. Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijddr.in [ijddr.in]
- 7. fralinlifesci.vt.edu [fralinlifesci.vt.edu]
- 8. orgsyn.org [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. capotchem.cn [capotchem.cn]
- 12. chemicalbook.com [chemicalbook.com]
- 13. Stability and Storage | Tocris Bioscience [tocris.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 2,6,7-Trichloroquinoxaline
Welcome to the technical support resource for the scale-up synthesis of 2,6,7-trichloroquinoxaline. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles to ensure a safe, efficient, and reproducible scale-up process.
Core Synthesis Strategy & Scale-Up Philosophy
The synthesis of 2,6,7-trichloroquinoxaline is typically approached via a two-stage process: first, the formation of a dichlorinated quinoxalinone core, followed by a robust chlorination step. The most prevalent and scalable route involves the cyclocondensation of 4,5-dichlorobenzene-1,2-diamine with a 1,2-dicarbonyl compound like oxalic acid to form 6,7-dichloroquinoxaline-2,3-dione.[1][2] This stable intermediate is then chlorinated, most commonly using phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅), to yield the target 2,6,7-trichloroquinoxaline.
When moving from bench-scale to pilot or production scale, the focus shifts from mere synthesis to process control. Heat management, reagent addition rates, material handling, and waste stream management become paramount. This guide is built on the philosophy of proactive problem-solving by understanding the causality behind each experimental step.
Troubleshooting Guide for Scale-Up Synthesis
Scaling up any chemical synthesis introduces challenges not always apparent at the lab scale. The following table addresses common issues encountered during the synthesis of 2,6,7-trichloroquinoxaline and provides field-proven solutions.
| Issue Encountered | Potential Root Cause(s) | Recommended Solutions & Scientific Rationale |
| Low or Inconsistent Yield | 1. Incomplete Chlorination: Insufficient reagent stoichiometry, reaction time, or temperature. 2. Reagent Decomposition: Chlorinating agents like POCl₃ are highly sensitive to moisture.[3][4] 3. Product Loss During Work-up: The product may have some solubility in the aqueous phase, or mechanical losses can occur during filtration and transfers. | 1. Optimize Stoichiometry & Conditions: Increase the molar ratio of the chlorinating agent (e.g., POCl₃) to the quinoxalinone substrate. A patent for a similar compound suggests a molar ratio of 2.5 to 3.5 can ensure high purity.[5] Monitor reaction completion via TLC or HPLC before proceeding to work-up. 2. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Handle POCl₃ and PCl₅ under an inert atmosphere (e.g., nitrogen or argon). 3. Refine Work-up Protocol: Minimize the volume of wash water. Ensure the pH is neutral before filtration to maximize precipitation. Optimize recrystallization solvent systems to improve recovery. |
| Product is Off-White, Yellow, or Brown | 1. Presence of Colored Impurities: Incomplete reaction leaving starting material, or formation of polymeric/degradation byproducts. 2. Residual Acid/Reagents: Trapped acidic residues from the chlorination step can cause discoloration over time. | 1. Purification via Recrystallization/Carbon Treatment: Recrystallize the crude product from a suitable solvent like an ethanol/water mixture.[4] The addition of activated carbon to the hot solution can effectively adsorb colored impurities.[5] 2. Thorough Washing: During filtration, wash the product cake extensively with cold water until the filtrate is neutral (verified with pH paper). This removes residual HCl and phosphoric acid byproducts. |
| Difficult or "Oily" Product Isolation | 1. Incomplete Reaction: The presence of unreacted starting material or partially chlorinated intermediates can form a eutectic mixture, preventing clean crystallization. 2. Quench Temperature Too High: Adding the reaction mixture to warm water can lead to oiling out instead of precipitation. | 1. Drive Reaction to Completion: Use HPLC or TLC to confirm the complete consumption of the starting material before quenching. 2. Controlled Quench: The quench step is highly exothermic.[6] Always pour the cooled reaction mixture slowly into a vigorously stirred vessel containing a large excess of crushed ice and water. Maintaining a low temperature is critical for obtaining a filterable solid.[4][7] |
| Exothermic Runaway During Quench | 1. Uncontrolled Addition Rate: Adding the reaction mixture containing excess POCl₃ too quickly to water. 2. Insufficient Cooling/Mixing: Inadequate heat dissipation and poor mixing create localized hot spots, accelerating the exothermic reaction between POCl₃ and water.[6][8] | 1. Slow, Controlled Addition: Use an addition funnel or a metering pump to add the reaction mixture to the ice/water slurry at a controlled rate. 2. Engineered Controls: Use a jacketed reactor with a robust cooling system. Ensure high-torque overhead stirring to maintain a homogenous slurry and maximize heat transfer to the vessel walls. Monitor the internal temperature throughout the addition. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical process parameters to monitor during the scale-up of the chlorination step?
A1: The three most critical parameters are temperature, addition rate, and moisture control.
-
Temperature: The reaction of the quinoxalinone with POCl₃/PCl₅ is endothermic during the initial phase but the overall process requires heating to reflux (approx. 110°C for POCl₃) to proceed at a reasonable rate.[4] Overheating can lead to byproduct formation. Precise temperature control is essential.
-
Addition Rate: This is most critical during the quench phase. The violent, exothermic reaction of POCl₃ with water must be controlled by a slow addition rate into a well-chilled and agitated vessel.[3][6]
-
Moisture Control: Water reacts vigorously with both POCl₃ and PCl₅, not only consuming the reagent and reducing yield but also creating a significant safety hazard due to the exothermic release of HCl gas.[8] All equipment and reagents must be scrupulously dry.
Q2: How does the choice of chlorinating agent (POCl₃ vs. POCl₃/PCl₅) affect the reaction at scale?
A2: While POCl₃ is the primary chlorinating agent, the addition of PCl₅ can be beneficial, especially at scale. PCl₅ acts as a dehydrating agent and helps to drive the equilibrium towards the chlorinated product by reacting with any generated intermediates. This can often lead to shorter reaction times and a cleaner reaction profile. However, PCl₅ is a solid, which can present material handling challenges at a large scale compared to liquid POCl₃. The choice depends on process capabilities and optimization experiments.
Q3: What are the primary safety hazards associated with POCl₃ and PCl₅?
A3: Both reagents are highly corrosive and toxic.
-
Phosphorus Oxychloride (POCl₃): It is a fuming liquid that is severely corrosive to the skin, eyes, and respiratory tract.[8] Inhalation can cause pulmonary edema, a medical emergency.[8] It reacts violently with water, releasing heat and toxic, corrosive fumes of hydrogen chloride and phosphoric acid.[3][6]
-
Phosphorus Pentachloride (PCl₅): Similar to POCl₃, it is highly corrosive and reacts violently with water. It is a solid, and its dust is extremely irritating to all tissues.
All handling of these reagents must be conducted in a well-ventilated fume hood or a closed-system reactor, with personnel wearing appropriate PPE, including acid-resistant gloves, chemical splash goggles, a face shield, and a lab coat. An emergency eyewash and shower must be readily accessible.[3]
Q4: How can I effectively monitor the reaction's progress at a large scale?
A4: At scale, direct sampling can be challenging. The most reliable method is to use in-process analytical techniques. High-Performance Liquid Chromatography (HPLC) is the preferred method for accurately tracking the disappearance of the starting material (6,7-dichloroquinoxaline-2,3-dione) and the appearance of the product (2,6,7-trichloroquinoxaline). Thin Layer Chromatography (TLC) can be used as a faster, qualitative check.[4][9]
Q5: What is the most effective method for purifying large quantities of 2,6,7-trichloroquinoxaline?
A5: For large quantities, recrystallization is the most practical and cost-effective method.[4] An ethanol/water solvent system is commonly effective for this class of compounds. If recrystallization fails to remove certain impurities, a slurry wash with a suitable solvent or column chromatography might be necessary, although the latter is less desirable for large-scale production due to cost and solvent usage.[9]
Process Parameters: Lab vs. Scale-Up
The following table provides a comparative summary of key parameters, highlighting the adjustments needed when transitioning from a laboratory setting to a larger scale.
| Parameter | Lab Scale (e.g., 10-50 g) | Scale-Up (e.g., 1-10 kg) | Rationale for Change |
| Starting Material | 6,7-dichloroquinoxaline-2,3-dione | 6,7-dichloroquinoxaline-2,3-dione | Consistent starting material ensures process reproducibility. |
| Chlorinating Agent | POCl₃ (liquid, easy to measure) | POCl₃, possibly with catalytic PCl₅ | PCl₅ can improve reaction kinetics at scale. |
| Reagent Ratio | 3-5 molar equivalents of POCl₃ | 2.5-3.5 molar equivalents of POCl₃[5] | Optimized to balance reaction completion with the need to handle less excess reagent during work-up. |
| Reaction Temperature | 110°C (Reflux) | 105-110°C | Tightly controlled to prevent byproduct formation. Lower end of the range may be targeted for better control. |
| Reaction Time | 2-4 hours (monitored by TLC/HPLC) | 3-6 hours (monitored by HPLC) | Longer time may be needed to ensure complete conversion in a larger volume. |
| Work-up/Quench | Manual pouring onto ice | Slow, controlled addition via pump into a jacketed, chilled reactor | Essential for managing the highly exothermic quench and ensuring safety.[6] |
| Purification | Recrystallization, Column Chromatography | Recrystallization, Activated Carbon Treatment[5] | Column chromatography is generally not feasible at a large scale. |
| Typical Yield | 85-95% | 80-90% | Slightly lower yields are common at scale due to handling and transfer losses. |
Experimental Protocol: Scale-Up Synthesis
This protocol describes the synthesis of 2,6,7-trichloroquinoxaline from 6,7-dichloroquinoxaline-2,3-dione. Extreme caution must be exercised, and all operations involving POCl₃ must be performed in an appropriate, contained environment.
Step 1: Chlorination
-
Reactor Setup: In a dry, clean, glass-lined reactor equipped with an overhead stirrer, reflux condenser, and a nitrogen inlet, charge 6,7-dichloroquinoxaline-2,3-dione (1.0 eq).
-
Reagent Addition: Under a nitrogen atmosphere, carefully charge phosphorus oxychloride (POCl₃, 3.0 eq).
-
Reaction: Begin agitation and slowly heat the mixture to reflux (approx. 105-110°C). Maintain the reflux for 3-6 hours.
-
Monitoring: Monitor the reaction progress by periodically taking samples (if safe to do so) and analyzing them by HPLC until the starting material is consumed (<1% remaining).
-
Cooling: Once complete, cool the reaction mixture to room temperature (20-25°C).
Step 2: Work-up and Isolation
-
Quench Preparation: In a separate, larger reactor, charge a mixture of crushed ice and water (at least 10 parts by weight relative to the reaction mixture). Begin strong agitation.
-
Controlled Quench: Slowly and carefully transfer the cooled reaction mixture from Step 1 into the ice/water slurry via a pump or pressure transfer. CRITICAL: Monitor the internal temperature of the quench vessel and maintain it below 10°C throughout the addition. This step will generate significant amounts of HCl gas, which must be scrubbed.[4]
-
Precipitation: After the addition is complete, continue stirring the slurry for at least 1 hour to ensure complete precipitation of the product.
-
Filtration: Collect the solid product by vacuum filtration using a suitable filter (e.g., Nutsche filter).
-
Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH 6-7). This removes acidic byproducts.
Step 3: Purification
-
Recrystallization: Transfer the crude, damp solid to a clean reactor. Add an appropriate amount of an ethanol/water mixture.
-
Dissolution: Heat the mixture with stirring until the solid completely dissolves.
-
Cooling & Crystallization: Slowly cool the solution to room temperature, then further cool to 0-5°C to maximize crystal formation.
-
Final Isolation: Collect the purified crystals by vacuum filtration. Wash the cake with a small amount of ice-cold ethanol.
-
Drying: Dry the final product in a vacuum oven at 50-60°C until a constant weight is achieved.
Visualization of the Scale-Up Workflow
The following diagram illustrates the critical stages and control points in the scale-up synthesis of 2,6,7-trichloroquinoxaline.
Caption: Key workflow stages for the scale-up synthesis of 2,6,7-trichloroquinoxaline.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN100345831C - Prepn process of high purity 2, 6-dichloro quinoxaline - Google Patents [patents.google.com]
- 6. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nj.gov [nj.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. Phosphorus trichloride and phosphorus oxychloride (HSG 35, 1989) [inchem.org]
- 13. nbinno.com [nbinno.com]
- 14. researchgate.net [researchgate.net]
- 15. Read "Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 10" at NAP.edu [nationalacademies.org]
- 16. mdpi.com [mdpi.com]
- 17. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]
- 18. CN102584723B - Method for synthetizing 2,6-dichloroquinoxaline by using diketene - Google Patents [patents.google.com]
- 19. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. CN101941947B - Synthesis method of 2-chloro-6-chloroquinoxaline - Google Patents [patents.google.com]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. synchem.de [synchem.de]
- 25. WO1991001977A1 - Process for preparing 2,6-dicholoroquinoxaline - Google Patents [patents.google.com]
- 26. CA2064564A1 - Process for preparing 2,6-dicholoroquinoxaline - Google Patents [patents.google.com]
- 27. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 28. 6,7-Dichloro-2,3-bis(pyridin-2-yl)quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Handling and Storage of Chlorinated Quinoxaline Compounds
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for chlorinated quinoxaline compounds. This guide is designed to provide you, our fellow scientists and researchers, with practical, in-depth information to ensure the safe and effective use of these versatile chemical scaffolds. Quinoxalines are of great interest in medicinal chemistry for a wide range of applications, including anticancer and antiviral agents.[1][2] The reactivity of the chlorine substituents is key to their synthetic utility but also necessitates specific handling and storage protocols to maintain compound integrity and ensure laboratory safety.[3] This guide moves beyond basic safety data sheets to address the nuanced challenges you may encounter during your research.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the day-to-day handling and storage of chlorinated quinoxaline compounds.
Q1: What are the primary hazards associated with chlorinated quinoxalines?
A1: The hazards can be compound-specific, but generally, quinoxaline and its chlorinated derivatives are classified as irritants and may be harmful if swallowed or inhaled.[4][5] Key hazard statements often include:
-
H302: Harmful if swallowed.[4]
-
Some quinoxaline compounds are also suspected of causing genetic defects or cancer.[6]
It is imperative to consult the specific Safety Data Sheet (SDS) for the particular chlorinated quinoxaline you are working with before starting any experiment.
Q2: What is the correct Personal Protective Equipment (PPE) for handling these compounds?
A2: Due to the irritant nature of these chemicals, a comprehensive PPE strategy is essential.[7][8] This serves as a primary barrier to exposure.
-
Gloves: Wear chemically resistant gloves (e.g., nitrile) at all times.[4]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to prevent eye contact.[5][9]
-
Lab Coat: A standard lab coat should be worn to protect from skin contact.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, such as a certified chemical fume hood, to avoid inhaling dust or vapors.[4][9] If weighing or transferring large quantities of powder, a respirator may be necessary based on a risk assessment.[4]
Q3: What are the ideal storage conditions for chlorinated quinoxalines?
A3: Proper storage is crucial for maintaining the chemical integrity and reactivity of your compounds. The aromatic nature of the quinoxaline ring provides chemical stability, but the chlorine substituents can be labile under certain conditions.[10]
-
General Storage: Store in a cool, dry, and well-ventilated place away from heat, sparks, and flame.[9] Containers should be kept tightly closed.[4][9]
-
Protection from Moisture: Many halogenated organic compounds can be sensitive to moisture.[11] Hydrolysis can occur, especially if there are activating or deactivating groups on the quinoxaline ring, potentially converting the chloro- group to a hydroxy- group. This is a common source of impurities.[12] Therefore, storage in a desiccator is strongly recommended.
-
Incompatible Materials: Store away from strong oxidizing agents.[9][13] A comprehensive list of incompatible chemical classes can be found through resources from institutions like Utah State University and Princeton University.[14][15][16][17]
-
Light Sensitivity: While not all quinoxalines are light-sensitive, photochemical reactions can occur with halogenated aromatic compounds.[18] As a best practice, store them in amber vials or in a dark cabinet to prevent potential degradation.
Q4: How should I dispose of waste containing chlorinated quinoxaline compounds?
A4: Chlorinated organic compounds are often classified as hazardous waste and require specific disposal procedures.
-
Do Not: Never dispose of these compounds down the drain or in regular trash.[19]
-
Segregation: Waste should be segregated into designated, clearly labeled containers for halogenated organic waste.
-
Institutional Guidelines: Follow all local, state, and federal regulations, which are typically managed by your institution's Environmental Health and Safety (EHS) office.[9][20] They will provide the correct waste containers and arrange for proper disposal by an approved waste disposal plant.[9]
Summary of General Storage and Safety Information
| Parameter | Recommendation | Rationale & Citations |
| Temperature | Cool, ambient temperature | Prevents degradation and potential volatilization.[4][9] |
| Atmosphere | Dry (desiccator recommended) | Minimizes hydrolysis of the C-Cl bond, preventing impurity formation.[12] |
| Light | Protect from light (amber vials) | Prevents potential photochemical degradation.[18] |
| Container | Tightly sealed, original container | Prevents contamination and exposure.[4][9] |
| Incompatibilities | Strong oxidizing agents, strong acids | Avoids hazardous reactions.[9][13][21] |
| Primary Hazards | Skin/Eye Irritation, Harmful if Swallowed | GHS classifications H302, H315, H319, H335.[4][5] |
Troubleshooting Experimental Issues
This section is designed to help you diagnose and solve common experimental problems that may arise from the improper handling or storage of chlorinated quinoxaline compounds.
Q5: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with a chloroquinoxaline is giving low yields or failing completely. What could be the issue?
A5: This is a common issue where the integrity of the starting material is paramount. The chlorine atoms on the quinoxaline ring are the reactive sites for these powerful C-C and C-N bond-forming reactions.[3]
-
Probable Cause 1: Starting Material Degradation. The most likely culprit is the degradation of your chloroquinoxaline substrate before it even enters the reaction flask. As mentioned in the FAQs, hydrolysis due to improper storage (exposure to moisture) can convert the active chloro-substituent to an inactive hydroxy-substituent.[12] This effectively reduces the amount of active starting material available for the catalytic cycle.
-
Troubleshooting Steps:
-
Verify Purity: Before starting the reaction, check the purity of your chloroquinoxaline by an appropriate method (e.g., ¹H NMR, LC-MS). Look for peaks corresponding to the hydrolyzed hydroxy-quinoxaline species.
-
Ensure Dryness: Always handle the compound in a dry environment. If possible, dry it under a high vacuum for several hours before use, especially if it's been stored for a long time.
-
Use Fresh Reagent: If degradation is suspected, use a freshly opened bottle or a newly synthesized batch of the material.
-
-
Probable Cause 2: Reaction Conditions. While not a storage issue, ensure your reaction conditions are rigorously anhydrous. Palladium catalysts are sensitive, and trace water can inhibit the catalytic cycle. Use anhydrous solvents and handle all reagents under an inert atmosphere (Nitrogen or Argon).[3]
Q6: I am performing a nucleophilic aromatic substitution (SNAr) on 2,3-dichloroquinoxaline, and I'm getting a mixture of mono- and di-substituted products that I can't control. How can storage or handling affect this?
A6: The stepwise substitution on 2,3-dichloroquinoxaline is a powerful synthetic tool.[3] The first substitution deactivates the ring, meaning the second substitution typically requires more forcing conditions (e.g., higher temperature).[3][22]
-
Probable Cause: Inaccurate Stoichiometry due to Impurities. If your 2,3-dichloroquinoxaline starting material is partially hydrolyzed to 2-chloro-3-hydroxyquinoxaline (due to moisture exposure during storage), your initial weighing will be inaccurate. You will be adding less of the active di-chloro compound than intended. This can disrupt the delicate stoichiometry required to achieve selective mono-substitution, leading to uncontrolled side reactions and difficult purifications.
-
Troubleshooting Workflow:
-
Confirm Starting Material Identity: Run a quick purity check (TLC, NMR) on your starting material before use.
-
Accurate Dispensing: Weigh the compound rapidly in a low-humidity environment or a glove box to minimize moisture absorption.
-
Protocol Adherence: Follow established protocols that define the precise stoichiometry, temperature, and reaction time needed to favor mono-substitution.[3]
-
Experimental Workflow: Proper Weighing and Dispensing of Chlorinated Quinoxalines
-
Preparation: Move the sealed container of the chloroquinoxaline from its storage location (e.g., desiccator) to the fume hood. Allow it to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Inert Environment (Optional but Recommended): For highly sensitive reactions, perform weighing inside a glove box or under a stream of inert gas.
-
Dispensing: Briefly open the container and quickly transfer the desired amount of solid to a pre-tared, dry flask using a clean spatula.
-
Sealing: Immediately and tightly reseal the main container. Purge with an inert gas (like argon) before sealing if the compound is particularly moisture-sensitive.
-
Final Steps: Place the main container back into the desiccator for storage. The weighed material in the flask is now ready for the reaction.
Q7: The color of my chlorinated quinoxaline compound has changed from white/off-white to yellow/brown upon storage. Is it still usable?
A7: A color change is a significant visual indicator of potential chemical degradation. While quinoxalines themselves are generally stable crystalline solids, impurities or slow decomposition can lead to discoloration.[10]
-
Probable Cause: This could be due to slow oxidation from air exposure or a reaction with trace impurities (e.g., residual acid from synthesis). Halogenated compounds can also degrade over long periods, sometimes releasing trace amounts of acidic gases (like HCl) which can catalyze further decomposition.[13]
-
Recommended Action:
-
Do Not Assume Purity: Never use a discolored reagent without first verifying its purity.
-
Analytical Check: Analyze a small sample by LC-MS and NMR to identify the main component and characterize any new, significant impurities.
-
Purification: If the compound is deemed valuable and the primary component is still present, consider re-purification (e.g., recrystallization or column chromatography) before use.[12][23] A common procedure involves recrystallization from a suitable solvent like ethanol.[23]
-
When in Doubt, Discard: If significant degradation has occurred, it is often more time- and cost-effective to discard the old batch according to EHS guidelines and obtain a fresh supply.
-
Visual Logic Guides
Decision Workflow for Storage
This diagram outlines the logical steps for determining the appropriate storage conditions for a newly acquired or synthesized chlorinated quinoxaline compound.
Caption: Decision tree for selecting correct storage conditions.
Troubleshooting a Failed Reaction
This flowchart provides a logical path for diagnosing a failed reaction involving a chlorinated quinoxaline.
Caption: Logical workflow for troubleshooting failed reactions.
References
-
Ansari, A., et al. (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. [Link]
-
Al-Ostath, A., et al. (2021). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. MDPI. [Link]
-
Synerzine. (2018, June 22). Quinoxaline Safety Data Sheet. Retrieved from Synerzine website. [Link]
-
El-Nassan, H. B. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]
-
University of California. (n.d.). Incompatible Chemicals. UCLA EH&S. [Link]
-
Bou Karroum, N., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. National Institutes of Health (NIH). [Link]
-
Nikpassand, M., et al. (2010). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. National Institutes of Health (NIH). [Link]
-
Wikipedia. (n.d.). Halogenation. Retrieved from Wikipedia. [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from Provista website. [Link]
-
Gao, J., et al. (2022). Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). ResearchGate. [Link]
-
Utah State University. (n.d.). Incompatible Chemicals. Office of Research Environmental Health and Safety. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. EPA NEPIS. [Link]
-
Princeton University. (n.d.). Chemical Incompatibility Chart. Environmental Health & Safety. [Link]
-
Mitch, W. A., et al. (2020). Degradation of benzylamines during chlorination and chloramination. RSC Publishing. [Link]
-
Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from Storemasta blog. [Link]
-
Chemistry LibreTexts. (2023, January 22). Halogenation of Alkanes. Retrieved from Chemistry LibreTexts. [Link]
-
Penta Chemicals. (2025, May 13). Quinoline SAFETY DATA SHEET. Retrieved from Penta Chemicals website. [Link]
-
ACS Publications. (2017, May 8). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Omega. [Link]
-
ResearchGate. (n.d.). Disposal of Chlorine-Containing Wastes. Request PDF. [Link]
-
Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from Euro Chlor website. [Link]
-
National Institutes of Health (NIH). (2023, November 2). Perspective on halogenated organic compounds. PMC. [Link]
-
National Institutes of Health (NIH). (n.d.). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. PMC. [Link]
-
GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from GERPAC. [Link]
-
Chemistry For Everyone. (2025, February 18). What Is Halogenation In Organic Chemistry? YouTube. [Link]
-
Morris County Municipal Utilities Authority. (n.d.). HHW - Pool Chemicals. Retrieved from MCMUA. [Link]
-
Royal Society of Chemistry. (n.d.). Recent advances in the synthesis and reactivity of quinoxaline. Organic Chemistry Frontiers. [Link]
-
University of Maryland. (n.d.). Table of Incompatible Chemicals. Environmental Safety, Sustainability and Risk. [Link]
-
Chemguide. (n.d.). THE HALOGENATION OF ALKANES AND CYCLOALKANES. Retrieved from Chemguide. [Link]
-
Quora. (2022, November 14). What are personal protective equipment requirements for handling hazardous chemicals during production? Retrieved from Quora. [Link]
-
Stockholm Convention. (n.d.). Guidelines on best available techniques and provisional guidance on best environmental practices. Retrieved from pops.int. [Link]
-
Isgec. (n.d.). Chlorine Containers - Safety Manual. Retrieved from Isgec. [Link]
-
International Coral Reef Initiative. (2020, November 18). CHEMICAL CLEANING AGENTS GUIDELINES. Retrieved from icriforum.org. [Link]
-
University of California, Riverside. (n.d.). Examples of Incompatible Chemicals. Retrieved from ehs.ucr.edu. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. synerzine.com [synerzine.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. blog.storemasta.com.au [blog.storemasta.com.au]
- 9. fishersci.com [fishersci.com]
- 10. mdpi.com [mdpi.com]
- 11. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. fishersci.com [fishersci.com]
- 14. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]
- 15. ehs.princeton.edu [ehs.princeton.edu]
- 16. Table of Incompatible Chemicals | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 17. ehs.utk.edu [ehs.utk.edu]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. mcmua.com [mcmua.com]
- 20. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 21. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 22. mdpi.com [mdpi.com]
- 23. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 2,6,7-Trichloroquinoxaline and 2,6-Dichloroquinoxaline
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, quinoxaline derivatives represent a privileged scaffold, forming the core of numerous therapeutic agents with applications ranging from oncology to infectious diseases.[1] The functionalization of this heterocyclic system is key to modulating biological activity, and chloroquinoxalines serve as exceptionally versatile intermediates for this purpose.[2][3] This guide provides an in-depth comparison of the reactivity of two key building blocks: 2,6-dichloroquinoxaline and the less commonly documented 2,6,7-trichloroquinoxaline. Our focus will be on their susceptibility to nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of quinoxaline-based compound libraries.[4]
The Decisive Role of Electronic Effects
The reactivity of chloroquinoxalines is fundamentally governed by the electronic properties of the heterocyclic ring. The two nitrogen atoms in the pyrazine ring render the entire quinoxaline system electron-deficient, which is a prerequisite for nucleophilic aromatic substitution. The chlorine atoms themselves exert a dual electronic influence: a powerful, electron-withdrawing inductive effect (-I) and a weaker, electron-donating resonance effect (+R). It is the potent -I effect that dominates, further increasing the electrophilicity of the carbon atoms to which they are attached.
In comparing our two molecules of interest, the key differentiator is the substitution pattern on the benzo- portion of the scaffold:
-
2,6-Dichloroquinoxaline: Possesses a chlorine atom at the C2 position on the pyrazine ring and another at the C6 position on the benzene ring. The chlorine at C2 is highly activated towards SNAr due to the strong electron-withdrawing influence of the adjacent nitrogen atoms.[5] The chlorine at C6 has a lesser, but still significant, impact on the overall electron density of the ring system.
-
2,6,7-Trichloroquinoxaline: This analog contains an additional chlorine atom at the C7 position. This third chlorine atom intensifies the overall electron-deficient nature of the molecule. The cumulative inductive effect of the chlorine atoms at C6 and C7 works synergistically to withdraw electron density from the entire fused ring system. This has a profound activating effect on the C2 position, making it significantly more electrophilic than in the dichloro- counterpart.
Based on these first principles, a clear hypothesis emerges: 2,6,7-trichloroquinoxaline is predicted to be substantially more reactive towards nucleophiles at the C2 position than 2,6-dichloroquinoxaline. The increased electron deficiency in the trichloro- derivative provides greater stabilization for the negatively charged intermediate (the Meisenheimer complex) formed during the SNAr reaction, thereby lowering the activation energy of the rate-determining step. Studies on related systems have consistently shown that the introduction of electron-withdrawing groups, such as halogens or nitro groups, on the quinoxaline ring enhances reactivity and can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy, making the molecule more susceptible to nucleophilic attack.[6][7][8]
The Nucleophilic Aromatic Substitution (SNAr) Pathway
The SNAr reaction is the most common pathway for the functionalization of the C2 position on a chloroquinoxaline.[4] The mechanism is a two-step addition-elimination process. First, the nucleophile attacks the electron-deficient carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, typically rapid, step, the leaving group (chloride) is expelled, and the aromaticity of the ring is restored.
// Reactants
sub [label=<
Chloroquinoxaline (R=H or Cl)
nu [label="Nu⁻", fontcolor="#EA4335", fontsize=14];
// Transition State 1 (Meisenheimer Complex)
ts1 [label=<
Meisenheimer Complex (Stabilized Intermediate)
// Product
prod [label=<
Substituted Product
cl_ion [label="Cl⁻", fontcolor="#34A853", fontsize=14];
// Arrows sub -> ts1 [label="+ Nu⁻", fontcolor="#EA4335"]; ts1 -> prod [label="- Cl⁻", fontcolor="#34A853"];
// Invisible nodes for alignment dummy1 [shape=point, width=0.01, height=0.01]; dummy2 [shape=point, width=0.01, height=0.01]; nu -> dummy1 [style=invis]; cl_ion -> dummy2 [style=invis];
{rank=same; sub; nu;} {rank=same; prod; cl_ion;} }
Sources
- 1. Recent advances in the synthesis and reactivity of quinoxaline - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 6,7-Dichloroquinoxaline | 19853-64-6 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Quinoxaline derivatives as attractive electron-transporting materials [beilstein-journals.org]
A Senior Application Scientist's Guide to the Spectral Analysis of Chloroquinoxaline Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinoxaline derivatives are a cornerstone in medicinal chemistry, forming the structural core of compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The introduction of a chloro-substituent onto the quinoxaline scaffold significantly modulates the molecule's electronic properties and biological activity. However, this substitution can occur at various positions, leading to a series of structural isomers (e.g., 2-chloroquinoxaline, 5-chloroquinoxaline, 6-chloroquinoxaline).
For researchers in drug development and organic synthesis, the unambiguous identification of these isomers is not merely an academic exercise; it is a critical step for ensuring efficacy, safety, and patentability. A slight change in the substituent's position can dramatically alter a compound's interaction with biological targets. This guide provides a comprehensive comparison of chloroquinoxaline isomers using fundamental spectroscopic techniques, explaining the causality behind the observed spectral differences and providing the necessary experimental frameworks for their differentiation.
The Analytical Challenge: Differentiating Positional Isomers
Positional isomers share the same molecular formula (C₈H₅ClN₂) and molecular weight (approx. 164.59 g/mol ), making them indistinguishable by low-resolution mass spectrometry alone.[3][4] Their differentiation relies on probing the subtle differences in the electronic and vibrational environments within each molecule, which are uniquely influenced by the position of the chlorine atom. A multi-faceted analytical approach is therefore essential for definitive characterization.
Caption: A systematic workflow for distinguishing chloroquinoxaline isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful technique for distinguishing isomers as it directly probes the chemical environment of each hydrogen (¹H) and carbon (¹³C) nucleus.[5][6] The electronegative chlorine atom and the nitrogen atoms in the quinoxaline ring create a unique electronic landscape, resulting in a distinct NMR spectrum for each isomer.
Expertise & Experience: Causality of Chemical Shifts
The position of the chlorine atom dictates its influence on the surrounding nuclei through both inductive (through-bond) and resonance (through-space) effects.
-
¹H NMR: Protons closer to the chlorine or nitrogen atoms are deshielded (shifted downfield to higher ppm values) due to the withdrawal of electron density. The substitution pattern also determines the spin-spin coupling (splitting patterns) between adjacent protons, providing definitive connectivity information.
-
¹³C NMR: The effect is even more pronounced for carbon atoms. The carbon directly attached to the chlorine atom (ipso-carbon) experiences a significant downfield shift. The electronic perturbation also propagates throughout the ring system, altering the chemical shifts of all other carbons to a lesser, but measurable, extent.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the chloroquinoxaline isomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 300 or 400 MHz).
-
Data Acquisition (¹H): Acquire a standard proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Data Acquisition (¹³C): Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, more scans (~1024 or more) and a longer relaxation delay may be required for a good signal-to-noise ratio.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak or an internal standard (e.g., TMS).
Comparative Data & Interpretation
| Isomer | Key ¹H NMR Features (δ, ppm) | Key ¹³C NMR Features (δ, ppm) |
| 2-Chloroquinoxaline | H-3 appears as a distinct singlet (~8.6-8.8 ppm). Protons on the benzene ring (H-5, H-6, H-7, H-8) appear as complex multiplets (~7.6-8.1 ppm).[7] | The C-2 (attached to Cl) is significantly downfield. C-3 is also highly deshielded by the adjacent nitrogen.[4] |
| 6-Chloroquinoxaline | H-2 and H-3 appear as singlets or doublets (~8.8-8.9 ppm). Protons on the substituted benzene ring show distinct patterns; for instance, H-5 might appear as a doublet deshielded by the adjacent chlorine.[8] | The C-6 (attached to Cl) is downfield. The substitution pattern breaks the symmetry of the benzene part of the molecule, leading to a unique set of signals for C-5, C-7, and C-8.[3] |
Trustworthiness: The presence of a singlet for H-3 in 2-chloroquinoxaline is a self-validating diagnostic peak, as this proton has no adjacent protons to couple with. In contrast, 6-chloroquinoxaline will show distinct coupling patterns for H-5 and H-7 on the benzene ring, allowing for unambiguous assignment.
Mass Spectrometry (MS): Differentiating Through Fragmentation
While isomers have identical molecular masses, their internal connectivity differences can lead to distinct fragmentation patterns in tandem mass spectrometry (MS/MS).[9][10] By colliding the molecular ion with an inert gas, we can induce fragmentation at the weakest bonds, and the resulting daughter ions serve as a structural fingerprint.
Expertise & Experience: Logic of Fragmentation
The stability of the quinoxaline ring system means that initial fragmentation often involves the substituent or weaker bonds. The position of the chlorine atom influences the stability of the radical cations formed after initial ionization, thus directing the fragmentation pathways. For example, the loss of a chlorine radical versus the loss of HCN from the pyrazine ring can have different relative abundances depending on the isomer.
Experimental Protocol: GC-MS/MS or LC-MS/MS Analysis
-
Sample Preparation: Prepare a dilute solution (~1-10 µg/mL) of the isomer in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Chromatographic Separation: Inject the sample into a GC or LC system to ensure sample purity before it enters the mass spectrometer.
-
Ionization: Use an appropriate ionization source (e.g., Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS).
-
MS Scan: First, perform a full scan (MS1) to confirm the mass of the molecular ion ([M]⁺˙ or [M+H]⁺).
-
Tandem MS (MS/MS): Select the molecular ion as the precursor and subject it to Collision-Induced Dissociation (CID). Scan for the resulting product ions. Optimize the collision energy to achieve a rich fragmentation spectrum.
Comparative Data & Interpretation
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) & Proposed Losses |
| All Isomers | ~164/166 (due to ³⁵Cl/³⁷Cl isotopes) | - |
| 2-Chloroquinoxaline | 164.01 | Fragments may arise from the sequential loss of Cl, followed by HCN, leading to characteristic ions. |
| 6-Chloroquinoxaline | 164.01 | Fragmentation may preferentially involve the benzene ring. The relative abundance of the [M-Cl]⁺ ion compared to other fragments can differ from the 2-chloro isomer.[3] |
Trustworthiness: Comparing the full MS/MS spectra provides a self-validating system. If two isomers produce consistently different product ion ratios under identical analytical conditions, this difference can be reliably used for their identification.[11]
Infrared (IR) & UV-Visible (UV-Vis) Spectroscopy
While NMR and MS often provide the most definitive data, IR and UV-Vis spectroscopy offer rapid, complementary information that can corroborate assignments.
Infrared (IR) Spectroscopy
The primary utility of IR spectroscopy for distinguishing these isomers lies in the "fingerprint region" (below 1500 cm⁻¹).[12] The C-H out-of-plane bending vibrations are highly sensitive to the substitution pattern on the aromatic ring.[13]
-
Comparative Analysis: Each positional isomer will produce a unique and complex pattern of absorptions in the 700-900 cm⁻¹ region. For example, the pattern for a 1,2,4-trisubstituted benzene ring system (as in 6-chloroquinoxaline) will differ from the pattern of the fused ring system where the substituent is on the pyrazine ring (2-chloroquinoxaline).
UV-Visible (UV-Vis) Spectroscopy
The quinoxaline system is a chromophore that absorbs UV light, typically exhibiting multiple bands corresponding to π→π* transitions.[14] The position of the chloro-substituent, an auxochrome, can modify the energy of these transitions, causing a shift in the wavelength of maximum absorbance (λmax).[15]
-
Comparative Analysis: While the shifts may be subtle, placing the electron-withdrawing chlorine atom on the benzene ring (e.g., 6-chloro) versus the pyrazine ring (2-chloro) will have a different electronic consequence on the overall conjugated system, potentially leading to small but measurable differences in their respective λmax values.
Caption: Key distinguishing features for each spectroscopic technique.
Conclusion
The unambiguous identification of chloroquinoxaline isomers is a critical task that necessitates a multi-technique spectroscopic approach. While each method provides valuable clues, a combined strategy offers the most robust and definitive structural elucidation.
-
NMR spectroscopy serves as the primary tool, offering unparalleled detail on atomic connectivity and chemical environment.
-
Tandem Mass Spectrometry provides confirmatory data by revealing differences in molecular stability and fragmentation pathways.
-
IR and UV-Vis spectroscopy act as rapid, complementary techniques that can corroborate findings from NMR and MS.
By understanding the principles behind how the chlorine atom's position influences the spectral output of each technique, researchers can confidently distinguish between these crucial isomers, ensuring the integrity and success of their work in synthesis and drug development.
References
- 2-Chloroquinoxaline(1448-87-9) 1H NMR spectrum. ChemicalBook.
- Supplementary Inform
- Comparative NMR Analysis: 2-Chloro-6,7-difluoroquinoxaline vs. 2-Chloroquinoxaline. Benchchem.
- Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Organic & Biomolecular Chemistry (RSC Publishing).
- 6-Chloroquinoxaline | C8H5ClN2 | CID 79534. PubChem - NIH.
- 2-Chloroquinoxaline | C8H5ClN2 | CID 238938. PubChem - NIH.
- Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PMC - PubMed Central.
- Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. NIH.
- Differentiating Isomers using High Resolution Mass Spectrometry Coupled with MSn, Collision Induced Dissociation, and Ultraviolet Photodissoci
- Can IR Spectroscopy Distinguish Isomers? YouTube.
- How NMR Helps Identify Isomers in Organic Chemistry?
- Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. Novoprolabs.
- Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. Magritek.
- 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
- Mass Spectrometry Based Identification of Geometric Isomers during Metabolic Stability Study of a New Cytotoxic Sulfonamide Derivatives Supported by Quantitative Structure-Retention Rel
- The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu.
- 14.
Sources
- 1. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Chloroquinoxaline | C8H5ClN2 | CID 79534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloroquinoxaline | C8H5ClN2 | CID 238938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. magritek.com [magritek.com]
- 7. 2-Chloroquinoxaline(1448-87-9) 1H NMR spectrum [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. lcms.cz [lcms.cz]
- 10. Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry [eureka.patsnap.com]
- 11. Mass Spectrometry Based Identification of Geometric Isomers during Metabolic Stability Study of a New Cytotoxic Sulfonamide Derivatives Supported by Quantitative Structure-Retention Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. chem.libretexts.org [chem.libretexts.org]
The Rising Profile of Halogenated Quinoxalines: A Comparative Analysis of 2,6,7-Trichloroquinoxaline's Anticipated Biological Activity
The quinoxaline scaffold, a nitrogen-containing heterocyclic system, is a cornerstone in medicinal chemistry, renowned for its wide array of pharmacological activities.[1][2][3][4][5] Derivatives of this versatile structure have been extensively explored for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2][3][4][5][6][7] The biological efficacy of quinoxaline derivatives is intricately linked to the nature and position of substituents on the benzene and pyrazine rings. This guide focuses on a specific, yet under-explored derivative, 2,6,7-trichloroquinoxaline, and provides a comparative analysis of its expected biological activity against other well-documented quinoxaline compounds.
While direct and extensive experimental data on 2,6,7-trichloroquinoxaline is limited in publicly available literature, we can extrapolate its potential biological profile by examining the established structure-activity relationships (SAR) of halogenated quinoxalines. This guide will synthesize these principles to construct a predictive comparison, offering a valuable resource for researchers engaged in the rational design of novel quinoxaline-based therapeutics.
The Quinoxaline Core: A Privileged Scaffold in Drug Discovery
The quinoxaline nucleus, formed by the fusion of a benzene and a pyrazine ring, provides a rigid and planar backbone that can be readily functionalized at various positions. This structural versatility allows for the fine-tuning of physicochemical properties and biological targets.[8] The nitrogen atoms in the pyrazine ring are key to the molecule's chemical reactivity and its ability to interact with biological macromolecules.
Decoding the Influence of Halogenation: A Look at Structure-Activity Relationships
The introduction of halogen atoms, particularly chlorine, into the quinoxaline scaffold is a common strategy in medicinal chemistry to modulate biological activity. Halogens can influence a molecule's lipophilicity, electronic properties, and metabolic stability, thereby impacting its pharmacokinetic and pharmacodynamic profile.
While specific data for 2,6,7-trichloroquinoxaline is scarce, studies on other chlorinated quinoxalines provide valuable insights into the potential impact of its substitution pattern. For instance, the presence of chlorine atoms on the quinoxaline ring has been associated with enhanced antimicrobial and anticancer activities in various derivatives.[9][10]
Anticipated Biological Activity of 2,6,7-Trichloroquinoxaline: A Comparative Outlook
Based on the established SAR of quinoxaline derivatives, we can project the likely biological activities of 2,6,7-trichloroquinoxaline in comparison to other quinoxalines.
Anticancer Activity
Numerous quinoxaline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases and induction of apoptosis.[2][7][9][11][12] The substitution pattern on the quinoxaline ring is a critical determinant of this activity.
Table 1: Comparative Anticancer Activity of Selected Quinoxaline Derivatives
| Compound | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Hypothetical 2,6,7-Trichloroquinoxaline | 2,6,7-Trichloro | Various | Predicted to be potent | - |
| Compound 6k | 2,3-di(furan-2-yl)quinoxalin-6-amine | MCF-7 | 6.93 ± 0.4 | [2] |
| Compound 14 | 1-(N-substituted)-quinoxaline derivative | MCF-7 | 2.61 | [9] |
| Doxorubicin (Reference) | - | MCF-7 | 4.17 ± 0.2 | [2] |
Note: The activity of 2,6,7-trichloroquinoxaline is a projection based on SAR principles and requires experimental validation.
The presence of electron-withdrawing chlorine atoms at positions 6 and 7 on the benzene ring of 2,6,7-trichloroquinoxaline is anticipated to enhance its anticancer potential.[9] Furthermore, the chlorine at the 2-position of the pyrazine ring could serve as a reactive site for nucleophilic substitution, allowing for the synthesis of a diverse library of derivatives with potentially improved efficacy and selectivity.
Antimicrobial Activity
Quinoxalines are well-established as a class of potent antimicrobial agents, with activity against a broad spectrum of bacteria and fungi.[10][13][14][15][16] Halogenation has been shown to be a key factor in enhancing the antimicrobial properties of these compounds.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Selected Quinoxaline Derivatives
| Compound | S. aureus | E. coli | C. albicans | Reference |
| Hypothetical 2,6,7-Trichloroquinoxaline | Predicted to be active | Predicted to be active | Predicted to be active | - |
| Compound 2d | - | 8 | - | [10] |
| Compound 3c | - | 8 | - | [10] |
| Compound 10 | - | - | 16 | [10] |
| Ciprofloxacin (Reference) | 0.5 | 0.25 | - | [14] |
Note: The activity of 2,6,7-trichloroquinoxaline is a projection based on SAR principles and requires experimental validation.
The trichloro-substitution pattern of 2,6,7-trichloroquinoxaline suggests a high degree of lipophilicity, which could facilitate its penetration through microbial cell membranes. The electron-deficient nature of the ring system may also contribute to its ability to interact with and disrupt essential microbial enzymes or cellular processes.
Experimental Protocols for Biological Evaluation
To validate the predicted biological activities of 2,6,7-trichloroquinoxaline, the following standard experimental protocols are recommended.
In Vitro Anticancer Activity Assay (MTT Assay)
This assay determines the cytotoxic effect of a compound on cancer cell lines.
Methodology:
-
Cell Culture: Maintain human cancer cell lines (e.g., MCF-7, HCT-116) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with serial dilutions of 2,6,7-trichloroquinoxaline and a reference drug (e.g., doxorubicin) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Absorbance Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Workflow for In Vitro Anticancer Activity Screening
Caption: Workflow for determining the in vitro anticancer activity of quinoxaline derivatives using the MTT assay.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
Methodology:
-
Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.
-
Compound Dilution: Prepare serial twofold dilutions of 2,6,7-trichloroquinoxaline and a reference antibiotic (e.g., ciprofloxacin) in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Logical Relationship for Antimicrobial Susceptibility Testing
Caption: Logical flow for determining the Minimum Inhibitory Concentration (MIC) of a test compound.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of 2,6,7-trichloroquinoxaline is currently lacking in the public domain, a comparative analysis based on the well-established structure-activity relationships of quinoxaline derivatives suggests that this compound holds significant promise as a scaffold for the development of novel anticancer and antimicrobial agents. The trichloro-substitution pattern is anticipated to confer potent biological activity.
Further research is imperative to synthesize and experimentally validate the predicted activities of 2,6,7-trichloroquinoxaline. The 2-chloro position, in particular, offers a strategic handle for further chemical modifications to generate a library of derivatives with potentially enhanced potency, selectivity, and improved pharmacokinetic profiles. This targeted exploration could unlock the full therapeutic potential of this intriguing halogenated quinoxaline.
References
- Biological activity of quinoxaline derivatives - ResearchGate. (2025).
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (n.d.).
- Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Publishing. (n.d.). RSC Publishing.
- Overview of the structure-activity relationship (SAR) of quinoxaline... - ResearchGate. (n.d.).
- Biological Activity of Quinoxaline Derivatives - Semantic Scholar. (2011). Semantic Scholar.
- Structure-Activity Relationship (SAR) of Quinoxaline Analogs as Anticancer Agents: A Comparative Guide - Benchchem. (n.d.). Benchchem.
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
- Synthesis and biological activity of quinoxaline deriv
- Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC - PubMed Central. (n.d.). PubMed Central.
- A systematic review on the anti-microbial activities and structure-activity relationship (SAR)
- Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. (n.d.).
- Overall structure‐activity relationship analysis of the quinoxaline deriv
- Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent - PubMed. (n.d.). PubMed.
- Synthesis and Antimicrobial Activity of Some New Quinoxaline Deriv
- The Diverse Biological Activities of Substituted Quinoxaline Compounds: An In-depth Technical Guide - Benchchem. (n.d.). Benchchem.
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines - MDPI. (2023). MDPI.
- Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - MDPI. (2019). MDPI.
- Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives | International Journal of Advanced Research in Chemical Science. (2015). International Journal of Advanced Research in Chemical Science.
- Synthesis of novel antibacterial and antifungal quinoxaline deriv
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 5. wisdomlib.org [wisdomlib.org]
- 6. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. arcjournals.org [arcjournals.org]
- 16. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Trichloro- and Dichloro-Quinoxaline Derivatives for Researchers
For researchers, scientists, and professionals in drug development, the quinoxaline scaffold represents a privileged heterocyclic system due to its wide-ranging therapeutic potential.[1][2][3] This guide provides an in-depth comparative study of trichloro- and dichloro-quinoxaline derivatives, focusing on their synthesis, physicochemical properties, reactivity, and biological applications. By presenting experimental data and explaining the causality behind experimental choices, this document aims to serve as a valuable resource for the rational design of novel quinoxaline-based compounds.
Introduction to Chlorinated Quinoxalines
Quinoxaline, a bicyclic heteroaromatic compound formed by the fusion of a benzene and a pyrazine ring, is a cornerstone in medicinal chemistry.[3] The introduction of chlorine atoms to the quinoxaline core significantly modulates its electronic properties, reactivity, and biological activity. Dichloro- and trichloro-quinoxaline derivatives, in particular, serve as versatile intermediates for the synthesis of a diverse array of functionalized molecules with applications in anticancer and antimicrobial therapies.[1][2][4] This guide will primarily focus on the well-studied 2,3-dichloroquinoxaline and use 2,3,6-trichloroquinoxaline as a representative for the trichloro-derivatives, drawing comparisons where data is available.
Synthesis of Dichloro- and Trichloro-Quinoxaline Derivatives
The synthetic pathways to chlorinated quinoxalines are crucial for accessing these important building blocks. The choice of starting materials and reaction conditions dictates the final chlorination pattern.
Synthesis of 2,3-Dichloroquinoxaline
The most common and efficient method for the synthesis of 2,3-dichloroquinoxaline involves the chlorination of quinoxaline-2,3(1H,4H)-dione. This precursor is readily prepared by the condensation of o-phenylenediamine with oxalic acid.[5]
Caption: General reaction scheme for the synthesis of 2,3-dichloroquinoxaline.
Experimental Protocol: Synthesis of 2,3-Dichloroquinoxaline [6]
-
Preparation of Quinoxaline-2,3(1H,4H)-dione:
-
In a round-bottom flask, dissolve o-phenylenediamine in an appropriate solvent (e.g., aqueous HCl).
-
Add a solution of oxalic acid and reflux the mixture for 2-4 hours.
-
Cool the reaction mixture and collect the precipitated solid by filtration.
-
Wash the solid with water and dry to yield quinoxaline-2,3(1H,4H)-dione.
-
-
Chlorination to 2,3-Dichloroquinoxaline:
-
To a stirred solution of quinoxaline-2,3(1H,4H)-dione (5.00 g), add phosphorus oxychloride (POCl₃, 20 mL).
-
Reflux the mixture at 100 °C for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, carefully quench the reaction mixture with ice-cold water.
-
The solid precipitate, 2,3-dichloroquinoxaline, is collected by filtration, washed with water, and can be further purified by recrystallization from ethanol.
-
Synthesis of 2,3,6-Trichloroquinoxaline
The synthesis of 2,3,6-trichloroquinoxaline starts from a substituted o-phenylenediamine, specifically 4-chloro-1,2-phenylenediamine. The synthetic strategy is similar to that of the dichloro-derivative, involving condensation followed by chlorination.
Experimental Protocol: Synthesis of 2,3,6-Trichloroquinoxaline
-
Preparation of 6-Chloroquinoxaline-2,3(1H,4H)-dione:
-
React 4-chloro-1,2-phenylenediamine with oxalic acid in a suitable solvent under reflux.
-
Isolate the resulting 6-chloroquinoxaline-2,3(1H,4H)-dione by filtration.
-
-
Chlorination to 2,3,6-Trichloroquinoxaline:
-
A mixture of 6-chloroquinoxaline-2,3(1H,4H)-dione and an excess of phosphorus oxychloride is heated at reflux.
-
The reaction progress is monitored by TLC.
-
Upon completion, the excess POCl₃ is removed under reduced pressure, and the residue is carefully poured onto crushed ice.
-
The precipitated solid is filtered, washed with water, and dried to afford 2,3,6-trichloroquinoxaline.
-
Comparative Physicochemical Properties
The number and position of chlorine atoms on the quinoxaline ring significantly influence the physicochemical properties of the derivatives. These properties are critical for predicting their behavior in biological systems and for their characterization.
| Property | 2,3-Dichloroquinoxaline | 2,3,6-Trichloroquinoxaline |
| Molecular Formula | C₈H₄Cl₂N₂ | C₈H₃Cl₃N₂ |
| Molecular Weight | 199.04 g/mol | 233.48 g/mol |
| Melting Point | 100-102 °C[6] | Data not readily available |
| Appearance | White to off-white solid[6] | Data not readily available |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol and DMF. | Expected to have lower aqueous solubility than the dichloro-derivative. |
| ¹H NMR (CDCl₃, δ ppm) | 8.07-8.02 (m, 2H), 7.85-7.80 (m, 2H)[6] | Data not readily available in detail, but would show a more complex aromatic region splitting pattern. |
| ¹³C NMR (CDCl₃, δ ppm) | 143.3, 140.9, 131.6, 127.8[6] | Data not readily available in detail. |
| Mass Spectrum (m/z) | M+ peak at 198, with characteristic isotopic pattern for two chlorine atoms.[7] | M+ peak at 232, with a characteristic isotopic pattern for three chlorine atoms. |
Reactivity: A Tale of Two Electrophiles
Both dichloro- and trichloro-quinoxaline derivatives are highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyrazine ring and the chlorine substituents make the carbon atoms at positions 2 and 3 electron-deficient and thus prime targets for nucleophilic attack.
Caption: Comparative reactivity in nucleophilic aromatic substitution.
The reactivity of the 2- and 3-positions in 2,3-dichloroquinoxaline is high, allowing for sequential substitution. By controlling the stoichiometry of the nucleophile, one can selectively obtain either mono- or di-substituted products. This stepwise substitution is a powerful tool for generating diverse libraries of quinoxaline derivatives.[5]
For 2,3,6-trichloroquinoxaline, the pyrazine ring remains the most activated site for nucleophilic attack. The chlorine atoms at positions 2 and 3 are significantly more labile than the one on the benzene ring at position 6. This is because the nitrogen atoms of the pyrazine ring can effectively stabilize the negative charge of the Meisenheimer intermediate formed during the SNAr reaction. Therefore, nucleophilic substitution will preferentially occur at the 2 and 3 positions. The chlorine at the 6-position is less reactive towards SNAr unless harsh reaction conditions are employed.
The increased number of electron-withdrawing chlorine atoms in the trichloro-derivative is expected to enhance the overall electrophilicity of the quinoxaline core, potentially leading to faster reaction rates for the initial nucleophilic attack compared to the dichloro-derivative under identical conditions.
Biological Activity: A Comparative Outlook
Quinoxaline derivatives are well-documented for their broad spectrum of biological activities, with anticancer and antimicrobial properties being the most prominent.[1][2][4] The nature and position of substituents on the quinoxaline ring play a crucial role in determining their biological efficacy.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of functionalized quinoxaline derivatives. The mechanism of action often involves the inhibition of key signaling pathways, such as those involving protein kinases, or the induction of apoptosis.[4][8]
| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Dichloro-derivative based compound | HCT116 (Colon) | 2.5 | [4] |
| Dichloro-derivative based compound | MCF-7 (Breast) | 9.0 | [4] |
| Bromo-dichloro-derivative | MCF-7 (Breast) | 15.2 | [9] |
| Trichloro-derivative based compound | Data not available | - |
The table above showcases the anticancer potential of some dichloro-quinoxaline derivatives. The lack of specific data for trichloro-derivatives in similar assays highlights a gap in the current research landscape. However, it can be hypothesized that the additional chlorine atom in trichloro-derivatives could further enhance their lipophilicity and ability to interact with biological targets, potentially leading to increased cytotoxicity. This, however, needs to be balanced with potential increases in general toxicity.
Antimicrobial Activity
Substituted quinoxalines have also shown significant promise as antimicrobial agents. The introduction of various functional groups at the 2 and 3 positions of the quinoxaline ring, often starting from 2,3-dichloroquinoxaline, has led to the discovery of potent antibacterial and antifungal compounds.[10]
SAR studies have indicated that the nature of the substituent at the 2 and 3 positions is critical for antimicrobial activity. While direct comparative data between dichloro- and trichloro-quinoxaline derivatives is scarce, the general principle of halogenation enhancing antimicrobial activity often holds true in heterocyclic chemistry.
Conclusion and Future Perspectives
This guide has provided a comparative overview of dichloro- and trichloro-quinoxaline derivatives, with a focus on 2,3-dichloroquinoxaline and 2,3,6-trichloroquinoxaline. Both classes of compounds are valuable building blocks in medicinal chemistry, primarily due to their reactivity in nucleophilic aromatic substitution reactions, which allows for the synthesis of a wide range of biologically active molecules.
The available data suggests that the degree of chlorination influences the physicochemical properties and reactivity of the quinoxaline core. While trichloro-quinoxalines are expected to be more electrophilic, detailed comparative studies on their reaction kinetics and biological activities are needed to fully elucidate the impact of the additional chlorine substituent.
Future research should focus on systematic comparative studies of dichloro- and trichloro-quinoxaline derivatives to establish clear structure-activity and structure-property relationships. Such studies would be invaluable for the rational design of next-generation quinoxaline-based therapeutics with enhanced efficacy and selectivity.
References
-
DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS. (2017). Acta Poloniae Pharmaceutica, 74(2), 445-458. Available at: [Link]
-
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). Molecules, 28(22), 7684. Available at: [Link]
-
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (n.d.). ResearchGate. Available at: [Link]
-
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). Molecules, 28(22), 7684. Available at: [Link]
-
Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (2018). Molecules, 23(11), 2779. Available at: [Link]
-
2,3,6-trichloroquinoxaline (C8H3Cl3N2). (n.d.). PubChem. Available at: [Link]
-
An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (2014). International Journal of Molecular Sciences, 15(12), 22967-22981. Available at: [Link]
-
Quinoxalines with biological activity. (2014). RSC Medicinal Chemistry Blog. Available at: [Link]
-
Overall structure‐activity relationship analysis of the quinoxaline derivatives. (n.d.). ResearchGate. Available at: [Link]
-
Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands. (2018). ACS Chemical Neuroscience, 9(10), 2464-2475. Available at: [Link]
-
Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. (2022). Current Drug Targets, 23(1), 1-22. Available at: [Link]
-
2-Chloroquinoxaline. (n.d.). ResearchGate. Available at: [Link]
-
Supplementary Information. (n.d.). The Royal Society of Chemistry. Available at: [Link]
-
A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. (2025). European Journal of Medicinal Chemistry, 117472. Available at: [Link]
-
Overview of the structure-activity relationship (SAR) of quinoxaline... (n.d.). ResearchGate. Available at: [Link]
-
Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. (2020). YouTube. Available at: [Link]
-
Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.). Science Ready. Available at: [Link]
-
Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis. (2024). Archiv der Pharmazie, e2400225. Available at: [Link]
-
FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. Available at: [Link]
- Method for synthetizing 2,6-dichloroquinoxaline by using diketene. (n.d.). Google Patents.
-
2,3,6-Trichloro-7-iodoquinoxaline. (n.d.). PubChem. Available at: [Link]
-
2,3,6-Trichloro-7-methyl-quinoxaline. (n.d.). PubChem. Available at: [Link]
-
Directed nucleophilic aromatic substitution reaction. (2024). Chemical Communications. Available at: [Link]
-
Interpretation of mass spectra. (n.d.). University of Arizona. Available at: [Link]
-
Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019). Molecules, 24(22), 4198. Available at: [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). International Journal of Molecular Sciences, 25(15), 8162. Available at: [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). International Journal of Molecular Sciences, 25(15), 8162. Available at: [Link]
-
Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. (2012). Iranian Journal of Pharmaceutical Research, 11(1), 227-233. Available at: [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2017). Magnetic Resonance in Chemistry, 55(10), 923-928. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Available at: [Link]
-
A mechanistic continuum of nucleophilic aromatic substitution reactions with azole... (n.d.). Chemical Science. Available at: [Link]
Sources
- 1. DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines | MDPI [mdpi.com]
- 4. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2,3-Dichloroquinoxaline synthesis - chemicalbook [chemicalbook.com]
- 7. 2,3-Dichloroquinoxaline(2213-63-0) 1H NMR [m.chemicalbook.com]
- 8. Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Definitive Structural Validation: A Comparative Guide for 2,6,7-Trichloroquinoxaline and its Analogs
For Immediate Release to the Scientific Community
In the landscape of pharmaceutical and materials science research, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of innovation. For novel heterocyclic compounds such as 2,6,7-Trichloroquinoxaline , a potential key intermediate, precise structural data is not merely academic—it is a prerequisite for understanding reactivity, predicting biological activity, and ensuring intellectual property.
This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of 2,6,7-Trichloroquinoxaline. As the single-crystal X-ray structure for this specific molecule has not been publicly reported, we will utilize its close analog, 2,6-dichloroquinoxaline , as a case study to detail the gold-standard method of X-ray crystallography. This will be juxtaposed with other powerful techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—to offer a holistic view of modern structural validation strategies.
The Imperative of Unambiguous Structure Determination
The precise arrangement of atoms in a molecule dictates its function. In drug development, stereochemistry and substituent positions can mean the difference between a potent therapeutic and an inactive or even toxic compound. For materials science, the crystal packing and intermolecular interactions, only definitively revealed by X-ray crystallography, determine properties like solubility, stability, and electronic behavior. Therefore, relying on synthetic route alone for structural assignment is a risky proposition; orthogonal validation is essential.
Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) stands alone in its ability to provide a definitive, three-dimensional map of a molecule's atomic arrangement in the solid state.[1][2][3] This technique moves beyond connectivity to provide precise bond lengths, bond angles, and stereochemistry. The process, while powerful, is contingent on the formation of high-quality single crystals.
Case Study: Hypothetical Validation of 2,6-dichloroquinoxaline
While the crystal structure of 2,6,7-trichloroquinoxaline is not available, we can outline the rigorous process of its validation by examining the closely related and commercially available 2,6-dichloroquinoxaline.
Caption: Workflow for X-ray Crystallography Validation.
Detailed Protocols
Synthesis of 2,6-dichloroquinoxaline (Illustrative)
A common route to 2,6-dichloroquinoxaline involves the chlorination of 2-hydroxy-6-chloroquinoxaline.[4][5][6]
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend 2-hydroxy-6-chloroquinoxaline in an excess of phosphorus oxychloride (POCl₃).
-
Heating: Heat the mixture to reflux (approximately 110°C) for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice. The precipitated solid is collected by vacuum filtration.
-
Purification: The crude product is washed with cold water until the filtrate is neutral and then purified by recrystallization from an ethanol/water mixture to yield crystalline 2,6-dichloroquinoxaline.[4][5]
Crystallization of 2,6-dichloroquinoxaline
Growing diffraction-quality single crystals is often the most challenging step.[7][8][9]
-
Solvent Screening: Test the solubility of the purified 2,6-dichloroquinoxaline in a range of solvents (e.g., ethanol, methanol, chloroform, ethyl acetate, hexane). An ideal solvent will dissolve the compound when heated but show limited solubility at room temperature.
-
Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent (e.g., chloroform) in a small vial.[9] Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days.
-
Vapor Diffusion: Dissolve the compound in a minimal amount of a relatively non-volatile solvent (e.g., chloroform). Place this vial inside a larger, sealed jar containing a more volatile anti-solvent (e.g., hexane). The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystal growth.[9][10]
Single-Crystal X-ray Diffraction Analysis
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size, clear, and with well-defined faces) is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion and radiation damage. A modern diffractometer then rotates the crystal while irradiating it with a monochromatic X-ray beam, collecting the diffraction pattern on a detector.[3]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to generate an initial electron density map and atomic model. This model is then "refined" to best fit the experimental data, yielding precise atomic coordinates, bond lengths, and angles.[1]
Orthogonal Validation: Spectroscopic Techniques
While X-ray crystallography is definitive, it is not always feasible. NMR and Mass Spectrometry are indispensable tools that provide complementary and often sufficient structural information.
Caption: Comparison of Information from Key Analytical Techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[11][12][13] A suite of 1D and 2D NMR experiments can reveal the complete carbon-hydrogen framework of a molecule.
For 2,6,dichloroquinoxaline:
-
¹H NMR: Would show the number of unique protons, their chemical environment, and their coupling to neighboring protons. For the quinoxaline core, one would expect distinct signals for the protons on the chlorinated benzene ring and the pyrazine ring.
-
¹³C NMR: Indicates the number of unique carbon atoms. The carbons attached to chlorine and nitrogen would show characteristic chemical shifts.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity.
-
COSY identifies proton-proton couplings, mapping out adjacent protons.
-
HSQC correlates each proton to its directly attached carbon.
-
HMBC shows correlations between protons and carbons over two to three bonds, which is vital for piecing together the entire molecular puzzle, especially for connecting quaternary carbons.
-
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and elemental composition of a compound, which is a fundamental piece of structural information.[14][15][16] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high confidence.
For 2,6,dichloroquinoxaline:
-
Molecular Ion Peak (M+): The mass spectrum would show a characteristic cluster of peaks for the molecular ion due to the presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl). This isotopic pattern is a definitive indicator of the number of chlorine atoms in the molecule.
-
Fragmentation Pattern: The way the molecule breaks apart upon ionization (fragmentation) can provide clues about its structure. For instance, the loss of a chlorine atom or fragmentation of the quinoxaline ring would produce predictable daughter ions.[16][17]
Comparative Analysis
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| State | Solid (Single Crystal) | Solution | Gas Phase (Ionized) |
| Information | Absolute 3D Structure | Connectivity, C-H Skeleton | Molecular Formula, Fragments |
| Key Requirement | High-quality single crystal | Soluble sample, >1 mg | Volatile/Ionizable sample |
| Ambiguity | Low (Definitive) | Low to Medium (for connectivity) | High (for isomers) |
| Time | Days to Weeks | Hours | Minutes |
| Sample Amount | Micrograms to Milligrams | Milligrams | Nanograms to Micrograms |
Conclusion
The definitive structural validation of a novel compound like 2,6,7-Trichloroquinoxaline requires a multi-faceted analytical approach. While single-crystal X-ray crystallography remains the unequivocal gold standard for determining the three-dimensional arrangement of atoms, its reliance on high-quality crystals can be a significant bottleneck. In its absence, a combination of NMR spectroscopy and high-resolution mass spectrometry provides a powerful and often sufficient alternative for elucidating molecular connectivity and composition. For researchers in drug discovery and materials science, a judicious application of these techniques is paramount for advancing their work with confidence and precision.
References
-
Hoyt, E. A., et al. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(28), 4735-4754. [Link]
-
Henderson, R. K., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1845-1863. [Link]
-
Martínez-Caballero, S., et al. (n.d.). Crystallization of Small Molecules. University of Barcelona. [Link]
-
Martin, G. E., & Williams, A. J. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of Natural Products, 77(8), 1942-1947. [Link]
-
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, 4(3), 1-7. [Link]
-
Palkar, S. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]
-
SPT Labtech. (n.d.). Chemical crystallization. [Link]
-
Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1445–1453. [Link]
-
Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. ACS Publications. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026, January 19). The Synthesis and Applications of 2,6-Dichloroquinoxaline: A Comprehensive Overview. Pharma Compass. [Link]
-
Excillum. (n.d.). Small molecule crystallography. [Link]
-
Wiggin, M., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 22(10), 5849-5861. [Link]
-
Henderson, R. K., et al. (2023). Advanced crystallisation methods for small organic molecules. University of Southampton ePrints. [Link]
-
Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]
-
Liu, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 772. [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supporting Information (ESI). [Link]
-
PrepChem. (n.d.). Synthesis of 2,6-dichloroquinoxaline. [Link]
-
Pulstec USA. (2023, October 25). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. [Link]
-
ScienceOpen. (n.d.). Supporting Information. [Link]
-
National Center for Biotechnology Information. (n.d.). 2,6-Dichloroquinoxaline. PubChem Compound Database. [Link]
-
Beilstein Journals. (n.d.). Supporting Information: The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of.... [Link]
-
Heterocyclic Letters. (n.d.). Synthesis and biological activity studies of quinoxaline derivatives. [Link]
- Google Patents. (n.d.). WO1991001977A1 - Process for preparing 2,6-dicholoroquinoxaline.
-
SpectraBase. (n.d.). 2,6-Dichloro-quinoxaline - Optional[13C NMR] - Chemical Shifts. [Link]
-
SpectraBase. (n.d.). 2,6-Dichloro-quinoxaline - Optional[Raman] - Spectrum. [Link]
-
International Union of Crystallography. (2023, August 4). 6,8-Dichloro-3-(pyridin-2-yl)-2-[1-(pyridin-2-yl)ethyl]-1,2-dihydroquinoxaline. IUCr Journals. [Link]
-
LookChem. (n.d.). Cas 18671-97-1, 2,6-Dichloroquinoxaline. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
CORE. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. [Link]
-
SpectraBase. (n.d.). 2,7-Dichloro-quinoxaline - Optional[MS (GC)] - Spectrum. [Link]
-
Chemsrc. (2025, August 26). 2,6-Dichloroquinoxaline. [Link]
Sources
- 1. rigaku.com [rigaku.com]
- 2. excillum.com [excillum.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. prepchem.com [prepchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. sptlabtech.com [sptlabtech.com]
- 9. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 11. scilit.com [scilit.com]
- 12. anuchem.weebly.com [anuchem.weebly.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 17. chemguide.co.uk [chemguide.co.uk]
A Comparative Guide to Purity Assessment of Synthesized 2,6,7-Trichloroquinoxaline
For researchers, scientists, and drug development professionals, the chemical purity of a synthetic intermediate is not merely a quality metric; it is the foundation of experimental reproducibility, downstream reaction success, and the ultimate integrity of a final active pharmaceutical ingredient (API). 2,6,7-Trichloroquinoxaline, a key heterocyclic building block, is no exception. Its utility in the synthesis of novel therapeutics and functional materials is directly dependent on a well-characterized and high-purity starting stock.
This guide provides an in-depth comparison of analytical methodologies for assessing the purity of synthesized 2,6,7-Trichloroquinoxaline. We move beyond simple protocol listings to explore the causality behind method selection, the establishment of self-validating workflows, and a comparative analysis of the data each technique provides.
The Synthetic Landscape: Anticipating Potential Impurities
Effective purity analysis begins with an understanding of what impurities might be present. The synthesis of 2,6,7-Trichloroquinoxaline, typically involving chlorination of a quinoxaline precursor, can introduce several classes of impurities.[1][2] A robust analytical strategy must be capable of detecting and resolving:
-
Starting Materials & Intermediates: Incomplete reactions can leave residual precursors, such as 6,7-dichloro-2-hydroxyquinoxaline.
-
Isomeric Impurities: Non-specific chlorination can lead to other trichloro-isomers (e.g., 2,5,6-trichloroquinoxaline).
-
Under- or Over-Chlorinated Species: Sub-stoichiometric or excessive use of chlorinating agents can produce various dichloro- or tetrachloroquinoxalines.[3]
-
Residual Solvents & Reagents: Solvents like toluene or catalysts such as DMF may be carried through the workup.[2]
The following workflow provides a strategic approach to identifying and quantifying these potential contaminants.
Caption: High-level workflow for comprehensive purity assessment of 2,6,7-TCQ.
Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone of purity determination for non-volatile organic compounds. Its high resolution and quantitative accuracy make it the primary tool for generating a purity value and detecting non-volatile impurities.
Expertise & Experience (The "Why"): We choose Reversed-Phase HPLC (RP-HPLC) because 2,6,7-Trichloroquinoxaline is a moderately polar aromatic compound, making it well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase (like acetonitrile/water).[4] UV detection is ideal due to the chromophoric nature of the quinoxaline ring system. To create a self-validating system, we compare two methods: a standard C18 column for general-purpose screening and a polar-modified C18 column for potentially different selectivity against polar impurities.[5]
Experimental Protocol: RP-HPLC on a C18 Column
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Elution Mode: Gradient elution.
-
Start at 60% B, hold for 2 minutes.
-
Linear ramp to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 60% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~5 mg of synthesized 2,6,7-Trichloroquinoxaline and dissolve in 10 mL of acetonitrile to make a 0.5 mg/mL solution. Filter through a 0.45 µm syringe filter.
Trustworthiness (Self-Validation): The protocol's reliability is ensured by running a system suitability test before sample analysis. This involves injecting a standard solution and verifying that theoretical plates, peak tailing, and reproducibility meet predefined criteria (e.g., RSD < 2% for 5 replicate injections). The use of a DAD allows for peak purity analysis, comparing spectra across a single peak to flag co-eluting impurities.[6]
Data Presentation: Comparative HPLC Performance
The following table presents hypothetical, yet realistic, data comparing a standard C18 column with a polar-modified C18 column (e.g., Newcrom R1) for resolving potential impurities.[4][5]
| Compound | Expected RT (C18) | Expected RT (Polar-Modified) | Resolution (Rs) from Main Peak (C18) | Resolution (Rs) from Main Peak (Polar-Modified) |
| 2,6-Dichloroquinoxaline (Under-chlorinated) | 10.5 min | 11.2 min | 2.1 | 2.8 |
| 2,6,7-Trichloroquinoxaline (Product) | 11.8 min | 12.9 min | N/A | N/A |
| 2,3,6-Trichloroquinoxaline (Isomer) | 12.1 min | 13.0 min | 1.3 | 1.1 |
| Tetrachloroquinoxaline (Over-chlorinated) | 13.2 min | 14.5 min | 3.5 | 4.0 |
Note: Retention Times (RT) are illustrative. Resolution (Rs) > 1.5 indicates baseline separation.
This comparison demonstrates that while both columns can perform the separation, the polar-modified column offers superior resolution for the closely-eluting, less polar dichloro- impurity, showcasing the value of orthogonal screening.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful orthogonal technique to HPLC. It excels at separating and identifying volatile and semi-volatile compounds and provides definitive mass information for structural confirmation.
Expertise & Experience (The "Why"): While the target molecule has a relatively high boiling point, it is amenable to GC analysis. The primary rationale for using GC-MS is its unparalleled ability to detect and identify residual solvents and volatile byproducts from the synthesis, which HPLC may not resolve from the solvent front.[7] Mass spectrometry provides molecular weight and fragmentation data, which is invaluable for identifying unknown peaks without requiring reference standards for each one.[8]
Caption: Potential impurity origins from a hypothetical synthetic route.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Single Quadrupole).
-
Column: DB-5ms or equivalent (low-bleed 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (50:1).
-
Oven Program:
-
Initial temperature 100 °C, hold for 2 minutes.
-
Ramp at 15 °C/min to 300 °C.
-
Hold at 300 °C for 10 minutes.
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-500 m/z.
-
Sample Preparation: Prepare a 1 mg/mL solution in Dichloromethane or Ethyl Acetate.
Trustworthiness (Self-Validation): The mass spectrum itself is a validation tool. The observation of the correct molecular ion peak (m/z 232 for C₈H₃Cl₃N₂) and a characteristic isotopic pattern for three chlorine atoms provides high confidence in peak identity. A library search (e.g., NIST) can tentatively identify common solvent impurities.
Data Presentation: Expected Mass Fragments
| Compound | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] |
| 2,6,7-Trichloroquinoxaline | 232/234/236 | 197 (M-Cl), 162 (M-2Cl) |
| 2,6-Dichloroquinoxaline | 198/200/202 | 163 (M-Cl), 128 (M-2Cl) |
| Toluene (Solvent) | 92 | 91 (Tropylium ion), 65 |
Note: Isotopic peaks due to ³⁵Cl and ³⁷Cl will be present and their ratios are highly characteristic.
Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for unambiguous structure elucidation. For purity assessment, it is exceptionally powerful for identifying and quantifying isomeric impurities and confirming the overall structure of the main component.
Expertise & Experience (The "Why"): While HPLC and GC-MS are excellent separation techniques, they may struggle to differentiate between structural isomers which can have very similar polarities and boiling points. NMR, however, provides a unique fingerprint based on the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.[9][10] The presence of small, sharp peaks not attributable to the main structure is a clear indication of impurities. Integration of ¹H NMR signals can also provide a direct molar ratio of impurity to product, assuming a peak from each is clearly resolved.[11]
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 10-15 mg of the sample in ~0.7 mL of deuterated solvent.
-
¹H NMR Acquisition:
-
Acquire at least 16 scans.
-
Use a relaxation delay (d1) of at least 5 seconds for quantitative analysis.
-
-
¹³C NMR Acquisition:
-
Acquire a sufficient number of scans for good signal-to-noise (e.g., 1024 or more).
-
Use proton decoupling.
-
Trustworthiness (Self-Validation): The combination of ¹H, ¹³C, and potentially 2D-NMR experiments (like COSY and HSQC) allows for the complete assignment of all signals to the proposed structure. Any unassigned signals are, by definition, from an impurity or the solvent. The chemical shifts are highly reproducible and can be compared to literature values for quinoxaline derivatives or theoretical predictions.[12][13]
Data Presentation: Predicted NMR Chemical Shifts (¹H)
| Proton Position | Predicted Chemical Shift (δ, ppm) in CDCl₃ | Rationale |
| H-3 | ~8.7 ppm | Deshielded by adjacent nitrogen and C=N bond. |
| H-5 | ~8.0 ppm | Aromatic proton adjacent to a chlorinated carbon. |
| H-8 | ~7.9 ppm | Aromatic proton adjacent to a chlorinated carbon. |
Note: These are estimated values. The presence of three distinct aromatic singlets would be a strong indicator of the correct 2,6,7-substitution pattern.
Method 4: Melting Point Analysis
This classical technique provides a simple, rapid assessment of bulk purity.
Expertise & Experience (The "Why"): The principle is based on the phenomenon of melting point depression. A pure crystalline solid has a sharp, well-defined melting point. Impurities disrupt the crystal lattice, typically resulting in a lower and broader melting range.[14] While non-specific, a sharp melting point close to the literature value is a strong indicator of high purity. For a closely related compound, 2,6-dichloroquinoxaline, the melting point is reported as 153-157 °C.[15][16][17] We would expect 2,6,7-Trichloroquinoxaline to have a distinct, and likely higher, melting point.
Experimental Protocol: Capillary Melting Point
-
Instrumentation: Calibrated melting point apparatus.
-
Sample Preparation: Load a small amount of finely powdered, dry sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary in the apparatus. Heat rapidly to ~15 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample is liquid (clear point). This is the melting range.
Trustworthiness (Self-Validation): The validation of this method lies in the calibration of the apparatus using certified standards (e.g., caffeine, vanillin). A narrow melting range (e.g., < 2 °C) is indicative of high purity. A broad range suggests the presence of impurities.
Comparative Summary of Analytical Techniques
| Parameter | HPLC-UV | GC-MS | NMR Spectroscopy | Melting Point |
| Primary Use | Quantitative Purity | Volatiles, Confirmation | Structural ID, Isomers | Bulk Purity Check |
| Selectivity | High (for isomers, may need method dev) | Very High | Absolute (for isomers) | Low (non-specific) |
| Sensitivity | High (ng level) | Very High (pg level) | Moderate (µg-mg level) | Low (detects >1% impurity) |
| Information | Quantitative, Retention Time | Quantitative, Mass, Fragments | Unambiguous Structure | Physical Property |
| Limitations | Non-volatile compounds only | Thermally stable compounds only | Lower throughput, higher cost | Only for crystalline solids |
Conclusion
No single technique is sufficient for the comprehensive assessment of synthesized 2,6,7-Trichloroquinoxaline. A multi-faceted, orthogonal approach, as outlined in this guide, is essential for ensuring the highest degree of confidence in product purity. The primary quantitative assay should be performed by a validated HPLC method, which provides the reportable purity value. This must be supported by GC-MS analysis to rule out volatile impurities and provide mass confirmation. Finally, NMR spectroscopy serves as the ultimate arbiter of structural identity, definitively confirming the desired product and identifying any isomeric impurities. The classical melting point test remains a valuable, rapid check for overall bulk purity. By integrating these methods, researchers can establish a self-validating system that guarantees the quality and reliability of this critical chemical intermediate.
References
- SIELC Technologies. (n.d.). Separation of Quinoxaline, 2,3,6-trichloro- on Newcrom R1 HPLC column.
- ScienceOpen. (n.d.). Supporting Information.
- BenchChem. (2025). A Comparative Guide to Analytical HPLC Methods for Purity Assessment of 2,6-Dichloroquinoxaline.
- BenchChem. (2025). Technical Support Center: Synthesis of 2,6-Dichloroquinoxaline.
- Chemsrc. (2025). 2,6-Dichloroquinoxaline | CAS#:18671-97-1.
- Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. (2025). ScienceOpen.
- ChemicalBook. (n.d.). 2,6-Dichloroquinoxaline | 18671-97-1.
- Synthesis of physiologically important quinoxaline derivatives using conventional method and microwave irradiation. (2009). ResearchGate.
- SYNTHESIS AND CHARACTERIZATION OF QUINOXALINES & THEIR ANTIMICROBIAL STUDY. (2019). IJRAR.
- Spectroscopic characterization of the structural properties of quinoxalinophenanthrophenazine thin films. (2014). Journal of Materials Chemistry C.
- Development and validation of an HPLC method for the simultaneous analysis of 23 selected drugs belonging to different therapeutic groups in human urine samples. (2015). PubMed.
- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. (n.d.). TSI Journals.
- An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (2014). NIH.
- 2,6-Dichloroquinoxaline. (n.d.). CAS Common Chemistry.
- Ottokemi. (n.d.). 2,6-Dichloroquinoxaline, 97% 18671-97-1 India.
- (A) 1 H-NMR and (B) 13 C-NMR spectra of Peak 1 from Fraction 6 of the.... (n.d.). ResearchGate.
- 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry.
- ChemicalBook. (n.d.). 2,3-Dichloroquinoxaline(2213-63-0) 1H NMR spectrum.
- BenchChem. (2025). Application Note: Synthesis of 2,6-Dichloroquinoxaline from 2-hydroxy-6-chloroquinoxaline.
- PubChem. (n.d.). 2,6-Dichloroquinoxaline.
- Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. (1983). Journal of the Chemical Society, Perkin Transactions 2.
- Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexe. (2012). ResearchGate.
- Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. (2022). PubMed Central.
- Prepn process of high purity 2, 6-dichloro quinoxaline. (2007). Google Patents.
- Synthesis method of 2-chloro-6-chloroquinoxaline. (2013). Google Patents.
- Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. (2015). NIH.
- Synthesis, crystal structure, and spectroscopic characterization of a new non-centrosymmetric compound, 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine. (2024). European Journal of Chemistry.
- Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. (n.d.). Shimadzu.
- Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. (2020). ResearchGate.
- Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. (2023). MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN100345831C - Prepn process of high purity 2, 6-dichloro quinoxaline - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Separation of Quinoxaline, 2,3,6-trichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Development and validation of an HPLC method for the simultaneous analysis of 23 selected drugs belonging to different therapeutic groups in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. tsijournals.com [tsijournals.com]
- 10. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scienceopen.com [scienceopen.com]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. 2,6-Dichloroquinoxaline | CAS#:18671-97-1 | Chemsrc [chemsrc.com]
- 16. 18671-97-1 CAS MSDS (2,6-Dichloroquinoxaline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 17. 2,6-Dichloroquinoxaline, 97% 18671-97-1 India [ottokemi.com]
A Technical Guide to the Electronic Effects of Chlorine Substitution in Quinoxalines
For researchers and professionals in drug development and materials science, understanding the nuanced electronic landscape of heterocyclic scaffolds is paramount. The quinoxaline core, a prevalent motif in pharmaceuticals and functional materials, offers a versatile platform for tuning molecular properties through substitution. This guide provides an in-depth comparison of the electronic effects of chlorine substitution on the quinoxaline ring, supported by experimental data and established chemical principles. We will explore how the position of a single chlorine atom can fundamentally alter the reactivity, basicity, and spectroscopic characteristics of the quinoxaline system, offering a roadmap for rational molecular design.
The Dual Nature of Chlorine: A Tale of Inductive Pull and Resonance Push
Chlorine, like other halogens, exerts a dual electronic influence on aromatic systems: a strong electron-withdrawing inductive effect (-I) and a weaker, yet significant, electron-donating resonance effect (+M). The interplay of these opposing forces is highly dependent on the substituent's position relative to the heteroatoms and the reacting center.
-
Inductive Effect (-I): Due to its high electronegativity, a chlorine atom withdraws electron density from the ring through the sigma (σ) bond framework. This effect is strongest at the carbon atom directly attached to the chlorine and diminishes with distance.
-
Resonance Effect (+M): The lone pairs of electrons on the chlorine atom can be delocalized into the π-system of the quinoxaline ring. This donation of electron density is most pronounced at the ortho and para positions relative to the chlorine atom.
The net electronic effect of a chlorine substituent is a combination of these two opposing forces. In most cases, the inductive effect dominates, making chlorine an overall electron-withdrawing group. However, the resonance effect can modulate the electron density at specific positions within the ring, influencing regioselectivity in chemical reactions.
Caption: Interplay of Inductive and Resonance Effects of Chlorine on the Quinoxaline Scaffold.
Quantifying the Electronic Influence: Hammett Constants
| Substituent | Hammett Constant (σp) | Hammett Constant (σm) | Dominant Effect |
| -H | 0.00 | 0.00 | Reference |
| -Cl | +0.23 | +0.37 | Electron-withdrawing |
Data sourced from Wikipedia's compilation of Hammett constants.[1]
The positive values for both σp and σm confirm that chlorine is an electron-withdrawing group, regardless of its position. The larger value for σm suggests that the inductive effect is more pronounced when the substituent is meta to the reaction center, as the resonance effect does not extend to this position.
Impact on Basicity: A Tale of Two Nitrogen Atoms
The two nitrogen atoms in the quinoxaline ring are basic sites, capable of being protonated. The basicity, quantified by the pKa of the conjugate acid, is highly sensitive to the electronic effects of substituents. An electron-withdrawing group like chlorine is expected to decrease the basicity of the quinoxaline nitrogen atoms by reducing the electron density available for protonation.
Spectroscopic Fingerprints of Electronic Perturbation
Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical shifts of protons and carbons in the quinoxaline ring are sensitive reporters of the local electronic environment. The electron-withdrawing nature of chlorine generally leads to a downfield shift (higher ppm) for nearby protons and carbons.
A study on the 13C NMR spectra of 6-substituted quinoxalines demonstrated a good correlation between the chemical shifts and Hammett substituent constants. This provides a powerful tool for quantifying the electronic effects of substituents. For a chlorine atom at the 6-position, the electron-withdrawing inductive effect would be expected to cause a downfield shift of the C6 signal and, to a lesser extent, the signals of other carbons in the benzene ring. The effect on the pyrazine ring carbons would be less pronounced due to the increased distance.
UV-Vis Spectroscopy
The electronic transitions of the quinoxaline ring system give rise to characteristic absorption bands in the UV-Vis spectrum. Substitution with a chlorine atom can cause shifts in the absorption maxima (λmax). A detailed comparative analysis of the UV-Vis spectra of 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione revealed specific absorption bands. Generally, substituents that perturb the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) will alter the energy of the electronic transitions. While a simple chloro-substitution may not cause a dramatic shift, it can influence the fine structure of the spectrum and the molar absorptivity. For instance, both electron-donating and electron-withdrawing substituents on a dipyrrolo[1,2-a:2′,1′-c]quinoxaline system were found to cause a bathochromic (red) shift in the fluorescence emission spectrum.[2]
Electrochemical Properties: Probing the Redox Potential
Cyclic voltammetry is a powerful technique for investigating the redox properties of molecules. The reduction potential of quinoxaline is influenced by the electronic nature of its substituents. Electron-withdrawing groups like chlorine make the molecule easier to reduce by stabilizing the resulting radical anion. Therefore, we would expect chloroquinoxalines to have a less negative reduction potential compared to the parent quinoxaline.
Studies on substituted quinoxalines have indeed shown that the introduction of electron-withdrawing groups modulates the electrochemical properties.[3] A systematic comparison of the reduction potentials of different chloroquinoxaline isomers would provide valuable quantitative data on the positional dependence of chlorine's electronic effect.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The pyrazine ring of quinoxaline is electron-deficient and therefore susceptible to nucleophilic attack. The presence of a chlorine atom on this ring, particularly at the 2- or 3-position, further activates the system towards nucleophilic aromatic substitution (SNAr). The chlorine atom acts as a good leaving group, and its departure is facilitated by the electron-withdrawing nature of the quinoxaline ring system.
The reactivity of chloroquinoxalines in SNAr reactions is highly dependent on the position of the chlorine atom. 2-Chloroquinoxaline, for instance, readily undergoes SNAr reactions.[4] The rate of these reactions can be influenced by the electronic effects of other substituents on the ring. A quantitative model for predicting the relative rates of SNAr reactions has been developed, which relies on computationally derived descriptors such as electron affinity and molecular electrostatic potential.[5] This underscores the importance of understanding the electronic landscape of the chloroquinoxaline substrate for predicting its reactivity.
Experimental Protocol: Determination of pKa via UV-Vis Spectrophotometry
This protocol outlines a reliable method for determining the pKa of a chloro-substituted quinoxaline, providing a direct measure of the electronic effect of the chlorine atom on the basicity of the nitrogen atoms.
Principle: The UV-Vis absorption spectrum of a quinoxaline derivative will differ between its protonated (conjugate acid) and neutral forms. By measuring the absorbance at a specific wavelength across a range of pH values, the ratio of the two forms can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.
Materials:
-
Chloro-substituted quinoxaline sample
-
Spectrophotometer-grade water
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
A series of buffer solutions covering a pH range of approximately 1 to 7
-
Calibrated pH meter
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the chloro-substituted quinoxaline in a suitable solvent (e.g., methanol or ethanol) at a concentration of approximately 1 mM.
-
Preparation of Test Solutions: For each pH value, prepare a test solution by adding a small, constant aliquot of the stock solution to a known volume of the appropriate buffer solution. The final concentration of the quinoxaline derivative should be in the range of 10-50 µM.
-
Spectral Acquisition:
-
Record the UV-Vis absorption spectrum of the quinoxaline derivative in 0.1 M HCl to obtain the spectrum of the fully protonated form.
-
Record the UV-Vis absorption spectrum of the quinoxaline derivative in a buffer of pH ~7 to obtain the spectrum of the neutral form.
-
Identify a wavelength where the difference in absorbance between the protonated and neutral forms is maximal.
-
-
Absorbance Measurements at Different pH:
-
Measure the absorbance of the test solutions at the chosen wavelength across the entire pH range.
-
Ensure the pH of each solution is accurately measured with a calibrated pH meter.
-
-
Data Analysis:
-
Plot the absorbance versus pH.
-
The pKa can be determined as the pH at which the absorbance is halfway between the absorbance of the fully protonated and the neutral forms.
-
Alternatively, use the Henderson-Hasselbalch equation: pH = pKa + log ([A-]/[HA]) where [A-] is the concentration of the neutral form and [HA] is the concentration of the protonated form. The ratio of concentrations can be determined from the absorbance values.
-
Caption: Workflow for the determination of pKa of a chloro-substituted quinoxaline using UV-Vis spectrophotometry.
Conclusion
The electronic effects of chlorine substitution in quinoxalines are a fascinating interplay of inductive and resonance phenomena. While chlorine is unequivocally an electron-withdrawing group, its positional isomerism allows for fine-tuning of the electronic properties of the quinoxaline core. This guide has provided a framework for understanding and predicting these effects, drawing upon established principles and available experimental data. For researchers in medicinal chemistry and materials science, a thorough grasp of these electronic perturbations is crucial for the rational design of novel quinoxaline derivatives with tailored reactivity, basicity, and photophysical properties. Further systematic experimental and computational studies on a complete series of monochloroquinoxaline isomers would undoubtedly provide a more comprehensive and predictive understanding of this important class of heterocyclic compounds.
References
-
Green synthesis of quinoxaline and substituted quinoxalines. (URL: [Link])
-
Bathochromic Shift of Fluorescence Peak in Dipyrrolo[1,2-a:2′,1′-c]quinoxaline by Introducing Each of Electron-Donating and Electron-Withdrawing Substituent. (URL: [Link])
-
pKa Data Compiled by R. Williams. (URL: [Link])
-
A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. (URL: [Link])
-
EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. (URL: [Link])
-
Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. (URL: [Link])
-
Electrosynthesis of Quinoxalines via Intermolecular Cyclization/Dehydrogenation of Ketones with o-Phenylenediamines. (URL: [Link])
-
Quinoxaline derivatives as attractive electron-transporting materials. (URL: [Link])
-
Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. (URL: [Link])
-
Effect of “magic chlorine” in drug discovery: an in silico approach. (URL: [Link])
-
Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. (URL: [Link])
-
1H-NMR Studies on the Self-Association of Chloroquine in Aqueous Solution. (URL: [Link])
-
Hammett equation - Wikipedia. (URL: [Link])
-
Reactivity in SNAr reactions of 2-(4-chloro-3-nitrophenyl)-1,3-diphenyl-1,3,4-triazol-1-ium-5-thiolate with some anionic and neutral nucleophiles. (URL: [Link])
-
EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1. (URL: [Link])
-
Electrochemical Oxidative C–H Arylation of Quinoxalin(on)es with Arylhydrazine Hydrochlorides under Mild Conditions. (URL: [Link])
-
UV-Vis spectra (normalized, from a chloroform solution) of quinoxaline derivatives Q1 – Q4. (URL: [Link])
-
(a,c) Electronic absorption spectra of selected quinoxaline derivatives... (URL: [Link])
-
Effect of Electron-Withdrawing Chlorine Substituent on Morphological and Photovoltaic Properties of All Chlorinated D–A-Type Quinoxaline-Based Polymers. (URL: [Link])
-
Electrochemical Synthesis of Hydroxyalkylated Quinoxalines via C-H Functionalization. (URL: [Link])
-
Computational and electrochemical studies on the redox reaction of for quinoxalin-2(H)-one and its derivatives in aqueous solution. (URL: [Link])
-
Correlation of σ Hammett's constants with pK a for 4-aminoquinazolines... (URL: [Link])
-
Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. (URL: [Link])
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. (URL: [Link])
-
THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES. (URL: [Link])
-
Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. (URL: [Link])
-
Hammett substituent constants. (URL: [Link])
-
A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. (URL: [Link])
-
Synthesis and biological activity of 8-chloro-[1,2,4]triazolo [4,3-a]quinoxalines. (URL: [Link])
-
Analysis and interpretation of experimental UV-Vis absorption spectra of benzochalcogenadiazoles and quinoxaline heterocycles through TDDFT. (URL: [Link])
-
Visualization of Electron Density Changes Along Chemical Reaction Pathways. (URL: [Link])
-
Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. (URL: [Link])
-
Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (URL: [Link])
-
Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. (URL: [Link])
-
hammett substituent constants: Topics by Science.gov. (URL: [Link])
-
Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. (URL: [Link])
-
Theoretical and experimental investigations of structural and electronic properties of some quinoxalin-2(1H)-one derivatives 1. (URL: [Link])
-
Comparative 1 H NMR-Based Metabolomics of Traditional Landrace and Disease-Resistant Chili Peppers (Capsicum annuum L.). (URL: [Link])
-
Hammett Substituent Constants Survey. (URL: [Link])
-
Analysis of Cl…Cl and C-H…Cl intermolecular interactions involving chlorine in substituted 2-chloroquinoline derivatives. (URL: [Link])
-
Enhanced Visible Light Absorption and Photophysical Features of Novel Isomeric Magnesium Phthalocyaninates with Cyanophenoxy Substitution. (URL: [Link])
-
Complete 1H NMR spectral analysis of ten chemical markers of Ginkgo biloba. (URL: [Link])
Sources
- 1. Hammett equation - Wikipedia [en.wikipedia.org]
- 2. Bathochromic Shift of Fluorescence Peak in Dipyrrolo[1,2-a:2′,1′-c]quinoxaline by Introducing Each of Electron-Donating and Electron-Withdrawing Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. researchgate.net [researchgate.net]
- 5. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors - PMC [pmc.ncbi.nlm.nih.gov]
The Diverse Biological Activities of Substituted Quinoxaline Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold, a fused bicyclic system comprising a benzene and a pyrazine ring, has emerged as a "privileged" structure in medicinal chemistry. Its derivatives exhibit a broad spectrum of biological activities, making them promising candidates for the development of novel therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the significant biological activities of substituted quinoxaline compounds, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental methodologies, quantitative biological data, and visual representations of key concepts.
Anticancer Activity of Substituted Quinoxalines
Quinoxaline derivatives have demonstrated potent cytotoxic effects against a wide range of cancer cell lines, operating through various mechanisms of action. These compounds have been shown to target key enzymes and signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[3][4]
Comparative Performance of Anticancer Quinoxaline Derivatives
The anticancer efficacy of quinoxaline derivatives is often quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value indicates greater potency. The following table summarizes the cytotoxic activity of several substituted quinoxaline derivatives against different human cancer cell lines.
| Compound ID/Series | Substituents | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 14 | 1-(N-substituted) | MCF-7 (Breast) | 2.61 | Doxorubicin | - |
| Compound 18 | Sulfono-hydrazide derivative | MCF-7 (Breast) | 22.11 ± 13.3 | Doxorubicin | 11.77 ± 4.57 |
| Compound 17 | Sulfono-hydrazide derivative | A549 (Lung) | 46.6 ± 7.41 | - | - |
| Compound 17 | Sulfono-hydrazide derivative | HCT-116 (Colon) | 48 ± 8.79 | - | - |
| Compound 8 | Benzoxazole derivative | MGC-803 (Gastric) | 1.49 ± 0.18 | - | - |
| Compound 8 | Benzoxazole derivative | HepG2 (Liver) | 5.27 ± 0.72 | - | - |
| Compound 8 | Benzoxazole derivative | A549 (Lung) | 6.91 ± 0.84 | - | - |
| Compound 8 | Benzoxazole derivative | HeLa (Cervical) | 6.38 ± 0.81 | - | - |
| Compound 8 | Benzoxazole derivative | T-24 (Bladder) | 4.49 ± 0.65 | - | - |
| Compound 24 | Imidazole-substituted | A375 (Melanoma) | 0.003 | Vemurafenib | 0.139 |
| VIIIc | 1-(phenyl)-3-(4-(quinoxalin-2-ylamino)phenyl)urea | HCT-116 (Colon) | 2.5 | Doxorubicin | - |
| VIIIc | 1-(phenyl)-3-(4-(quinoxalin-2-ylamino)phenyl)urea | MCF-7 (Breast) | 9 | Doxorubicin | - |
| XVa | N-(phenyl)-3-(quinoxalin-2-ylamino) benzamide | HCT-116 (Colon) | 4.4 | Doxorubicin | - |
| XVa | N-(phenyl)-3-(quinoxalin-2-ylamino) benzamide | MCF-7 (Breast) | 5.3 | Doxorubicin | - |
| Benzo[g]quinoxaline 3 | - | MCF-7 (Breast) | 2.89 | Doxorubicin | 2.01 |
| Compound 4m | Bromo-substituted | A549 (Lung) | 9.32 ± 1.56 | 5-Fluorouracil | 4.89 ± 0.20 |
| Compound IV | - | PC-3 (Prostate) | 2.11 | - | - |
Structure-Activity Relationship (SAR) for Anticancer Activity
The biological activity of quinoxaline derivatives is highly dependent on the nature and position of the substituents on the quinoxaline ring.
-
Substitution at C2 and C3: The substituents at the 2nd and 3rd positions of the quinoxaline ring are critical determinants of cytotoxic activity.[5]
-
Electron-donating vs. Electron-withdrawing Groups: Studies have shown that the presence of electron-releasing groups (e.g., -OCH3) can be essential for anticancer activity, while electron-withdrawing groups (e.g., -Cl, -NO2) may decrease it.[1]
-
Linker Type: The linker connecting substituents to the quinoxaline core significantly impacts potency. For instance, an NH-CO linker has been shown to often increase anticancer effects.[5]
-
Aromatic and Heterocyclic Moieties: The introduction of aryl or heteroaryl groups, such as a pyridinyl ring, is a common strategy to enhance anticancer activity.[5] For example, a compound with an o,o-dimethoxyphenyl group at the second position showed increased activity against melanoma cells.[1]
Caption: Key Structure-Activity Relationships for Anticancer Quinoxalines.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation, which is a common method for evaluating the cytotoxic effects of potential anticancer compounds.[6][7][8]
Principle: The assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7][8] The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cancer cells.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare serial dilutions of the quinoxaline derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the solvent, e.g., DMSO) and a blank control (medium only).[6]
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[6]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value.
-
Antimicrobial Activity of Substituted Quinoxalines
The emergence of antimicrobial resistance is a significant global health threat, necessitating the development of novel therapeutic agents.[6] Quinoxaline derivatives have shown considerable promise as a scaffold for the development of new antimicrobial drugs.[6]
Comparative Performance of Antimicrobial Quinoxaline Derivatives
The antimicrobial efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[9][10]
| Compound ID/Series | Substituents | Bacterial/Fungal Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Compound 5p | C-2 amine-substituted | S. aureus | 4 | - | - |
| Compound 5p | C-2 amine-substituted | B. subtilis | 8 | - | - |
| Compound 5p | C-2 amine-substituted | MRSA | 4-32 | - | - |
| Compound 5p | C-2 amine-substituted | E. coli | 4-32 | - | - |
| Compound 2d | Symmetrically disubstituted | E. coli | 8 | Gentamycin | - |
| Compound 3c | Symmetrically disubstituted | E. coli | 8 | Gentamycin | - |
| Compound 2d | Symmetrically disubstituted | B. subtilis | 16 | Gentamycin | - |
| Compound 3c | Symmetrically disubstituted | B. subtilis | 16 | Gentamycin | - |
| Compound 4 | Symmetrically disubstituted | B. subtilis | 16 | Gentamycin | - |
| Compound 6a | Asymmetrically substituted | B. subtilis | 16 | Gentamycin | - |
| Pentacyclic compound 10 | - | C. albicans | 16 | - | - |
| Pentacyclic compound 10 | - | A. flavus | 16 | - | - |
| Quinoxaline 1,4-di-N-oxide (N-05, N-09, N-11, N-13) | Ester derivatives | N. brasiliensis (clinical isolates) | < 1 | - | - |
Structure-Activity Relationship (SAR) for Antimicrobial Activity
-
Symmetrical vs. Asymmetrical Substitution: Symmetrically disubstituted quinoxalines have been shown to display the most significant antibacterial activity.[9]
-
C-2 Amine Substitution: The introduction of an amine group at the C-2 position has been identified as a key feature for potent broad-spectrum antibacterial agents.[11]
-
Quinoxaline 1,4-di-N-oxides: The presence of the 1,4-di-N-oxide functionality is a good scaffold for antibacterial activity, which can be enhanced by a methyl group at the 3-position.[12]
Caption: Key Structure-Activity Relationships for Antimicrobial Quinoxalines.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[13][14][15]
Principle: Serial dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.[13]
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the quinoxaline derivative.
-
Perform serial two-fold dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate to achieve a range of concentrations.[14]
-
-
Preparation of Inoculum:
-
Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.
-
Dilute the standardized suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.[13]
-
-
Inoculation:
-
Add the prepared inoculum to each well of the microtiter plate containing the antimicrobial dilutions.
-
Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
-
Incubation:
-
Incubate the microtiter plate at 35-37°C for 16-20 hours.[14]
-
-
Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity (growth).
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[13]
-
Antiviral Activity of Substituted Quinoxalines
Quinoxaline derivatives have also been investigated for their potential as antiviral agents, showing activity against a range of viruses.[16][17][18]
Comparative Performance of Antiviral Quinoxaline Derivatives
The antiviral activity is often assessed by the 50% inhibitory concentration (IC50) or the 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication or plaque formation by 50%.
| Compound ID/Series | Substituents | Virus | IC50/EC50 (µM) | Reference Compound | IC50/EC50 (µM) |
| Compound 35 | 2,3-bis(2-furyl)-6-(3-methoxyphenyl) | Influenza A/Udorn/72 | 6.2 | - | - |
| Compound 44 | 2,3-bis(2-furyl)-6-(2-furyl) | Influenza A/Udorn/72 | 3.5 | - | - |
| Unnamed Derivatives | 6,7-dimethyl-2-oxo-3,4-dihydroquinoxalin-3-yl)acetate derivatives | HCMV | < 0.05 | Ganciclovir | 0.059 |
| Thiourea Derivative 1 | 1-(4-chloro-8-methyl[1][4][6]triazolo[4,3a]quinoxaline-1-yl)-3-phenyl thiourea | HSV | 25% plaque reduction at 20 µg/mL | Aphidicolin | - |
Structure-Activity Relationship (SAR) for Antiviral Activity
-
Substitution at C2, C3, and C6: For anti-influenza activity targeting the NS1A protein, substitutions at the 2, 3, and 6 positions of the quinoxaline ring are crucial. 2-Furyl groups at positions 2 and 3, combined with a 3-methoxyphenyl or another 2-furyl group at position 6, have shown the most potent activity.[19]
-
Thiourea Moiety: The presence of a thiourea moiety has been suggested to be important for anti-herpes simplex virus (HSV) activity.[16]
Caption: Key Structure-Activity Relationships for Antiviral Quinoxalines.
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in the number of viral plaques formed in a cell culture.[20][21]
Principle: Infectious virus particles create localized areas of cell death or cytopathic effect, known as plaques, in a confluent monolayer of host cells. The presence of an effective antiviral agent inhibits viral replication, leading to a reduction in the number and size of these plaques.[20]
Step-by-Step Methodology:
-
Cell Culture and Virus Preparation:
-
Seed susceptible host cells in 24-well plates and grow to a confluent monolayer.
-
Prepare serial dilutions of the virus stock.
-
-
Infection and Compound Treatment:
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days).[20]
-
-
Plaque Visualization and Counting:
-
Remove the overlay and stain the cells with a solution like crystal violet to visualize the plaques.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control (no compound).
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 or EC50 value.
-
Anti-inflammatory Activity of Substituted Quinoxalines
Quinoxaline derivatives have also demonstrated significant anti-inflammatory properties, suggesting their potential in treating inflammatory conditions.[4][23][24]
Comparative Performance of Anti-inflammatory Quinoxaline Derivatives
The in vivo anti-inflammatory activity is often evaluated using models like the carrageenan-induced paw edema in rats, where the percentage reduction in edema is measured.
| Compound ID/Series | Substituents | In Vivo Model | % Reduction in Edema | Reference Compound | % Reduction in Edema |
| Compound 7b | Fluoro-substituted quinoxaline | Carrageenan-induced paw edema | 41% | Indomethacin | 47% |
| Compound 3 | Biphenyl quinoxaline | Carrageenan-induced paw edema | 53.91% | Indomethacin | 49.00% |
| Compound 11 | Quinoxaline dione | Carrageenan-induced paw edema | 48.72% | Indomethacin | 49.00% |
| Compound 14d | Quinoxaline-2-one | Carrageenan-induced paw edema | 46.77% | Indomethacin | 49.00% |
| Compound 17e | Quinoxaline-2-one | Carrageenan-induced paw edema | 46.85% | Indomethacin | 49.00% |
Structure-Activity Relationship (SAR) for Anti-inflammatory Activity
-
Lipoxygenase (LOX) Inhibition: Some quinoxaline and quinoxaline 1,4-di-N-oxide derivatives have shown promising in vitro inhibition of soybean lipoxygenase (LOX), an enzyme involved in inflammatory pathways.[23][25]
-
Substitution Effects: Fluoro and methyl substitutions on the quinoxaline ring have been associated with interesting LOX inhibition activities.[25]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to screen for the acute anti-inflammatory activity of new compounds.
Principle: The injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema. The anti-inflammatory effect of a test compound is determined by its ability to reduce this edema.
Step-by-Step Methodology:
-
Animal Preparation:
-
Use adult rats of a specific strain (e.g., Wistar or Sprague-Dawley).
-
Fast the animals overnight before the experiment with free access to water.
-
-
Compound Administration:
-
Administer the test quinoxaline derivative orally or intraperitoneally at a specific dose.
-
Administer the vehicle to the control group and a standard anti-inflammatory drug (e.g., indomethacin) to a positive control group.
-
-
Induction of Inflammation:
-
After a set time (e.g., 1 hour) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
-
Percentage Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
-
Conclusion
This guide has provided a comparative overview of the diverse biological activities of substituted quinoxaline derivatives, highlighting their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. The presented experimental data and structure-activity relationships offer valuable insights for the rational design and development of novel quinoxaline-based therapeutics. The detailed experimental protocols serve as a practical resource for researchers in the field. Further investigations into the mechanisms of action and optimization of the quinoxaline scaffold are warranted to fully exploit its therapeutic potential.
References
-
MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Retrieved from [Link]
-
MDPI. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Retrieved from [Link]
-
PubMed Central. (2021). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. Retrieved from [Link]
-
PubMed Central. (2021). Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents. Retrieved from [Link]
-
RSC Publishing. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. Retrieved from [Link]
-
MDPI. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. Retrieved from [Link]
-
DADUN, Depósito Académico Digital de la Universidad de Navarra. (n.d.). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Retrieved from [Link]
-
SpringerLink. (2022). A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Retrieved from [Link]
-
ResearchGate. (n.d.). Analgesic and anti-inflammatory activity of quinoxaline derivatives: Design synthesis and characterization. Retrieved from [Link]
-
ACS Publications. (1996). Structure−Activity Relationships of 1,4-Dihydro-(1H,4H)-quinoxaline-2,3-diones as N-Methyl-d-aspartate (Glycine Site) Receptor Antagonists. 1. Heterocyclic Substituted 5-Alkyl Derivatives. Retrieved from [Link]
-
SPHARMACEUTICALS. (2018). In Vitro Anti-inflammatory Activity of Quinoxalin Sulfonamides. Retrieved from [Link]
-
PubMed Central. (2024). Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and Biological Evaluation of New Quinoxaline Derivatives as Antioxidant and Anti‐Inflammatory Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure−Activity Relationship and Solubility Studies of N1‐Substituted Quinoxaline‐2,3‐diones as Kainate Receptor Antagonists. Retrieved from [Link]
-
Research India Publications. (n.d.). Design, Synthesis and Antimicrobial Activity of Amide-Linked Quinoxaline Derivatives. Retrieved from [Link]
-
PubMed. (n.d.). DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS. Retrieved from [Link]
-
PubMed Central. (2023). Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. Retrieved from [Link]
-
UniCA IRIS. (2022). Human Enterovirus B: Selective Inhibition by Quinoxaline Derivatives and Bioinformatic RNA-Motif Identification as New. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors. Retrieved from [Link]
-
PubMed Central. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Retrieved from [Link]
-
PubMed Central. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. Retrieved from [Link]
-
Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved from [Link]
-
Frontiers. (2017). In vitro Degradation of Antimicrobials during Use of Broth Microdilution Method Can Increase the Measured Minimal Inhibitory and Minimal Bactericidal Concentrations. Retrieved from [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
-
RSC Publishing. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. Retrieved from [Link]
-
ResearchGate. (n.d.). Cell viability (%) studies, as evaluated by MTT assay, of sixteen.... Retrieved from [Link]
-
ResearchGate. (n.d.). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Retrieved from [Link]
-
WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. mdpi.com [mdpi.com]
- 10. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. Frontiers | In vitro Degradation of Antimicrobials during Use of Broth Microdilution Method Can Increase the Measured Minimal Inhibitory and Minimal Bactericidal Concentrations [frontiersin.org]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. iris.unica.it [iris.unica.it]
- 23. dadun.unav.edu [dadun.unav.edu]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
A Comprehensive Guide to the Safe Disposal of 2,6,7-Trichloroquinoxaline
For laboratory professionals engaged in cutting-edge research and development, the responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a safe and ethical scientific practice. This guide provides a detailed protocol for the proper disposal of 2,6,7-Trichloroquinoxaline, a chlorinated heterocyclic compound. The procedures outlined herein are synthesized from established safety protocols for halogenated organic compounds and are designed to ensure the safety of personnel and the protection of our environment.
Hazard Assessment and Core Safety Principles
2,6,7-Trichloroquinoxaline, as a chlorinated aromatic heterocycle, should be treated as a hazardous substance. Based on data for analogous compounds, it is presumed to be an irritant to the skin, eyes, and respiratory tract.[1][2] Ingestion and inhalation are potential routes of exposure that could lead to harmful effects.
Core Safety Principles:
-
Segregation is Key: Halogenated organic waste must always be segregated from non-halogenated waste streams to ensure proper disposal and to prevent dangerous cross-reactions.[4][5]
-
Avoid Environmental Release: Under no circumstances should 2,6,7-Trichloroquinoxaline or its residues be disposed of down the drain or in regular trash.[6][7] Chlorinated organic compounds can be persistent in the environment and harmful to aquatic life.[8][9]
-
Designated Waste Containers: All waste containing this compound must be collected in clearly labeled, dedicated hazardous waste containers.[3][4]
Personal Protective Equipment (PPE) and Handling
A robust defense against chemical exposure begins with the consistent and correct use of Personal Protective Equipment.
| Equipment | Specification | Rationale |
| Gloves | Nitrile gloves (double-gloving recommended) | Provides a barrier against skin contact.[2][3] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes and airborne particles.[10][11] |
| Lab Coat | Standard laboratory coat | Protects skin and personal clothing from contamination.[10] |
| Respiratory Protection | Use in a certified chemical fume hood | A fume hood is the primary engineering control to prevent inhalation of dust or vapors.[2][3] |
Handling Precautions:
-
Always handle 2,6,7-Trichloroquinoxaline within a certified chemical fume hood to minimize inhalation exposure.[2][3]
-
Avoid the formation of dust when handling the solid material.[2][3]
-
Ensure that an eyewash station and safety shower are readily accessible in the work area.[11]
Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a systematic approach to the disposal of 2,6,7-Trichloroquinoxaline, from the point of generation to final collection.
Step 1: Waste Collection at the Source
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting solid and liquid waste containing 2,6,7-Trichloroquinoxaline. The container must be in good condition with a secure-fitting lid.[4]
-
Labeling: Immediately label the waste container with a hazardous waste tag. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "2,6,7-Trichloroquinoxaline"
-
The primary hazards (e.g., "Irritant," "Toxic")
-
The date of accumulation
-
-
Segregation:
-
Solid Waste: Collect unused or contaminated solid 2,6,7-Trichloroquinoxaline, as well as contaminated consumables (e.g., weigh boats, contaminated gloves, bench paper), in a designated solid waste container.
-
Liquid Waste: If 2,6,7-Trichloroquinoxaline is in solution, collect it in a separate liquid waste container designated for "Halogenated Organic Solvents." Do not mix with non-halogenated waste.[4][5]
-
Step 2: Spill and Decontamination Procedures
Accidental spills must be managed promptly and safely.
-
Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure the fume hood is operating at maximum capacity.
-
Personal Protection: Don appropriate PPE, including double nitrile gloves, safety goggles, and a lab coat.
-
Containment and Cleanup:
-
For solid spills, gently cover the material with an absorbent, non-reactive material (e.g., vermiculite or sand) to prevent dust from becoming airborne.[2][3]
-
Carefully sweep the absorbed material into a designated hazardous waste container.[2][3]
-
For liquid spills, absorb the material with a chemical sorbent pad or other suitable absorbent.
-
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health & Safety (EHS) department.
Step 3: Storage and Final Disposal
-
Temporary Storage: Store the sealed hazardous waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents.[10]
-
Disposal Request: Arrange for the disposal of the waste through your institution's EHS department or a licensed hazardous waste disposal company.[1][2][3] Professional disposal services will ensure the material is transported and disposed of in compliance with all local, state, and federal regulations.[1] The primary method for the ultimate destruction of chlorinated organic compounds is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like hydrogen chloride.[2][3]
Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of 2,6,7-Trichloroquinoxaline.
Caption: Disposal workflow for 2,6,7-Trichloroquinoxaline.
Conclusion
The responsible disposal of 2,6,7-Trichloroquinoxaline is an integral part of the research process. By adhering to the principles of hazard assessment, proper PPE usage, and systematic waste segregation and collection, scientists can ensure a safe laboratory environment and safeguard the broader ecosystem. Always consult your institution's specific waste management policies and your EHS department for guidance.
References
- TCI Chemicals. (2025, September 19). Safety Data Sheet: 2,6-Dichloroquinoxaline.
- Merck. (2008, October 29). MSDS of 2,6-Dichloroquinoxaline.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Santa Cruz Biotechnology. (2019, July 5). Safety Data Sheet.
- Medline. (2015, January 15). Safety Data Sheet.
- ChemicalBook. (2025, August 9). 2,6-Dichloroquinoxaline - Safety Data Sheet.
- Thermo Fisher Scientific. (2012, January 9). Safety Data Sheet.
- National Institutes of Health. (n.d.). The NIH Drain Discharge Guide.
- U.S. Environmental Protection Agency. (n.d.). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry.
- Vita-D-Chlor. (n.d.). Guidance Manual for the Disposal of Chlorinated Water.
- Emory University. (n.d.). Chemical Waste Disposal Guidelines.
- U.S. Environmental Protection Agency. (2016, November 29). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry | Effluent Guidelines.
- U.S. Environmental Protection Agency. (n.d.). Method 612: Chlorinated Hydrocarbons.
- ResearchGate. (n.d.). Disposal of Chlorine-Containing Wastes.
- UC San Diego. (2024, March 3). How to Store and Dispose of Extremely Hazardous Chemical Waste.
- U.S. Environmental Protection Agency. (1989, November 21). Listing Background Document for the Production of Certain Chlorinated Aliphatic Hydrocarbons.
- Yale Environmental Health & Safety. (n.d.). Drain Disposal of Chemicals.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. capotchem.cn [capotchem.cn]
- 3. chemicalbook.com [chemicalbook.com]
- 4. ethz.ch [ethz.ch]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. nems.nih.gov [nems.nih.gov]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. epa.gov [epa.gov]
- 9. vita-d-chlor.com [vita-d-chlor.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
